5-Hydroxy-1-methylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNUOIZFNVFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434823 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6062-24-4 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 5-Hydroxy-1-methylindolin-2-one
Executive Summary: 5-Hydroxy-1-methylindolin-2-one is a member of the indolinone family, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a foundational understanding of its anticipated physicochemical properties, spectroscopic characteristics, and potential applications. This document is intended to serve as a starting point for researchers, highlighting the general characteristics of the hydroxyindolinone scaffold and providing context for future experimental design.
Molecular Structure and Identification
This compound is characterized by an indolin-2-one core, which consists of a fused benzene ring and a pyrrolidinone ring. Key structural features include a hydroxyl group at the C5 position of the aromatic ring, a methyl group attached to the nitrogen atom (N1), and a carbonyl group at the C2 position.
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Chemical Name: this compound
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Synonyms: 1,3-Dihydro-5-hydroxy-1-methyl-2H-indol-2-one[1]
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Molecular Formula: C₉H₉NO₂[1]
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Molecular Weight: 163.17 g/mol [1]
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CAS Number: 6062-24-4[1]
Logical Relationship Diagram: Core Structure
Caption: Core structural components of this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comments and Rationale |
|---|---|---|
| Melting Point (°C) | > 150 | Indole and oxindole derivatives are typically solids with relatively high melting points. For instance, the related 5-hydroxy-2-methylindole has a melting point of 130-132°C.[2] |
| Boiling Point (°C) | ~350-400 | Predicted boiling point for the related 5-Hydroxy-3-Methylindolin-2-One is 354.8°C.[3] High boiling points are expected due to hydrogen bonding and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; likely insoluble in nonpolar solvents (e.g., hexane). | The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.[4] |
| pKa | ~9.5 - 10.5 | The phenolic hydroxyl group is weakly acidic. The predicted pKa for the related 5-Hydroxy-3-Methylindolin-2-One is 9.65.[3] |
Synthesis Strategies
A direct, published synthesis protocol for this compound is not available. However, established methods for the synthesis of related hydroxyindoles and N-methylated indolinones provide a logical framework for its preparation. A plausible synthetic route could involve the demethylation of a methoxy precursor.
Experimental Workflow: Hypothetical Synthesis via Demethylation
This protocol is a conceptual workflow derived from the synthesis of similar compounds, such as the demethylation of 5-methoxy-2-methylindole to 5-hydroxy-2-methylindole.[2] Causality: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers due to the strong B-O bond formed in the intermediate.
Step 1: Preparation of the Precursor The synthesis would likely start from the commercially available 5-methoxy-1-methylindolin-2-one.
Step 2: Demethylation Reaction
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Inert Atmosphere: The reaction vessel containing 5-methoxy-1-methylindolin-2-one dissolved in a dry, inert solvent like dichloromethane (DCM) is flushed with nitrogen or argon. Rationale: This prevents the reaction of BBr₃ with atmospheric moisture.
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Cooling: The solution is cooled to a low temperature (e.g., -78 °C to -50 °C) using a dry ice/acetone bath. Rationale: The demethylation reaction can be exothermic; cooling controls the reaction rate and minimizes side reactions.
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Reagent Addition: A solution of boron tribromide in DCM is added dropwise to the cooled precursor solution with vigorous stirring.[2] Rationale: Slow addition maintains temperature control and prevents localized overheating.
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Warming and Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[2]
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Quenching: The reaction is carefully quenched by the slow addition of water or methanol at 0 °C. Rationale: This step hydrolyzes the boron intermediates and destroys any excess BBr₃.
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Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[2]
Workflow Diagram: Synthesis Route
Caption: A conceptual workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
While no specific spectra for this compound are published, the expected spectroscopic signatures can be predicted based on its structural moieties and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale & Comparative Data |
|---|---|---|
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring, likely showing doublet and doublet of doublets patterns. Methylene (CH₂): A singlet around δ 3.5 ppm. Methyl (N-CH₃): A singlet around δ 3.2 ppm. Hydroxyl (OH): A broad singlet, chemical shift is solvent-dependent. | In related indolinones, aromatic protons appear in this region. The N-methyl group in similar structures typically resonates around 3.2 ppm. Methylene protons adjacent to the carbonyl are expected in the 3.5 ppm range. |
| ¹³C NMR | Carbonyl (C=O): δ ~175-180 ppm. Aromatic Carbons: δ ~110-155 ppm (C-OH carbon will be the most downfield in this range). Methylene (CH₂): δ ~35-40 ppm. Methyl (N-CH₃): δ ~25-30 ppm. | The amide carbonyl is characteristically downfield.[5] Aromatic carbons show a wide range, with the carbon attached to the hydroxyl group being significantly deshielded. |
| FTIR (cm⁻¹) | O-H Stretch: Broad band, ~3200-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. C=O Stretch (Amide): Strong, sharp band, ~1680-1700 cm⁻¹. C=C Stretch (Aromatic): ~1600 and ~1470 cm⁻¹. C-O Stretch (Phenolic): ~1200-1250 cm⁻¹. | The broad O-H stretch is characteristic of phenolic compounds. The amide carbonyl stretch is a prominent and reliable feature of the indolinone core.[6] |
| Mass Spec. | [M]+•: Expected at m/z 163. Fragmentation: Potential loss of CO (m/z 135) and subsequent fragmentation of the ring structure. | High-resolution mass spectrometry would confirm the molecular formula C₉H₉NO₂. Fragmentation patterns would be key to confirming the structure.[7][8][9] |
Potential Biological Activity and Applications
The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While the specific activity of this compound is uncharacterized, its structural features suggest several areas of potential interest for researchers.
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Kinase Inhibition: Many indolinone derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology. The core structure acts as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.
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Antibacterial Agents: Phenolic Mannich bases derived from indoline have shown significant antibacterial properties, particularly against Gram-positive bacteria.[10] The presence of the phenolic hydroxyl group on this compound could confer similar activity.
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Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The 5-hydroxy substituent could impart antioxidant activity to the molecule.
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Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The phenolic hydroxyl group can be further functionalized to introduce a wide variety of substituents, enabling the creation of compound libraries for drug discovery screening.[11]
Signaling Pathway Diagram: Hypothetical Kinase Inhibition
Caption: General mechanism of competitive ATP-binding site kinase inhibition.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Standard laboratory precautions for handling novel chemical compounds should be strictly followed. Based on data for related compounds like 5-methylindole, the substance may cause skin and eye irritation.[12]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as indole derivatives can be light-sensitive.[2][13]
Conclusion
This compound is a molecule of interest due to its place within the pharmacologically significant indolinone class. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework of its expected properties based on established chemical principles and data from closely related structures. The predicted characteristics—moderate polarity, potential for synthesis via demethylation, and distinct spectroscopic signatures—offer a solid foundation for researchers to design and execute further studies. Its potential as a synthetic intermediate and as a candidate for biological screening, particularly in kinase inhibition and antibacterial applications, warrants future investigation.
References
- Material Safety Data Sheet. (2021, November 25). Generic Chemical Product.
-
Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Retrieved from [Link]
-
PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
Solubility of Things. (n.d.). (3,6-dihydroxy-1-methyl-indolin-5-yl)iminourea. Retrieved from [Link]
-
PMC. (n.d.). 2-Hydroxy-2-methyl-1-phenylindolin-3-one. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
-
PMC. (n.d.). 5-Bromo-1-methylindolin-2-one. Retrieved from [Link]
-
PMC. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- PubMed. (2013, September). FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Retrieved from https://pubmed.ncbi.nlm.nih.gov/23727672/
- Google Patents. (n.d.). CA2706423A1 - Process for the manufacture of an indolinone derivative.
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]
-
Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
-
ChemRxiv. (n.d.). Increased antibacterial properties of indoline-derived phenolic Mannich bases. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(1S)-5-hydroxy-1-methyl-1,2-dihydrobenzo[e]indol-3-yl]hexan-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Hydroxy-2-methylindoline-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... Retrieved from [Link]
-
NIH. (2023, October 12). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]
- 2. 5-Hydroxy-2-methylindole CAS#: 13314-85-7 [m.chemicalbook.com]
- 3. 5-Hydroxy-3-Methylindolin-2-One(WX645015) | 6062-25-5 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. asset.conrad.com [asset.conrad.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold and the Potential of 5-Hydroxy-1-methylindolin-2-one
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[1][3] The strategic functionalization of the indolin-2-one ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
This technical guide focuses on a specific derivative, this compound. While this particular compound is not extensively documented in publicly available literature, its structural features—a hydroxyl group at the 5-position and a methyl group at the 1-position—make it an intriguing subject for research and a valuable building block in the synthesis of more complex molecules. The hydroxyl group, in particular, offers a handle for further derivatization and can participate in key hydrogen bonding interactions with biological targets.
This guide will provide a comprehensive overview of the chemical structure and IUPAC nomenclature of this compound. Due to the absence of a specific, detailed published synthesis, a proposed synthetic route, based on established and reliable chemical transformations of closely related analogs, will be presented with detailed, step-by-step protocols. Furthermore, predicted spectroscopic data for the characterization of this molecule will be discussed, drawing on the known spectral properties of analogous compounds. Finally, the broader context of the biological significance of the 5-substituted indolin-2-one class will be explored to highlight the potential applications of this target molecule in drug discovery and development.
PART 1: Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.
Chemical Structure
The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The five-membered ring contains a ketone at the 2-position and is saturated at the 3-position. A hydroxyl (-OH) group is substituted at the 5-position of the benzene ring, and a methyl (-CH3) group is attached to the nitrogen atom at the 1-position.
IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one .[4]
Key Chemical Properties
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6062-24-4 | [4][5] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| InChI Key | JUPNUOIZFNVFOB-UHFFFAOYSA-N | [4] |
PART 2: A Proposed Synthetic Pathway and Experimental Protocols
The proposed synthetic workflow is illustrated in the diagram below:
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Methyl-5-methoxyindolin-2-one
The first step involves the N-methylation of commercially available 5-methoxyindolin-2-one. This reaction is a standard procedure for the alkylation of amides and related compounds.
Causality behind Experimental Choices:
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Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base, suitable for deprotonating the nitrogen of the indolinone. Stronger bases like sodium hydride could also be used but may lead to side reactions.
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Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent.
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Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the starting material and reagents, facilitating the reaction.
Experimental Protocol:
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To a solution of 5-methoxyindolin-2-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-5-methoxyindolin-2-one.
Step 2: Synthesis of this compound (O-Demethylation)
The second step is the cleavage of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation.
Causality behind Experimental Choices:
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Demethylating Agent: Boron tribromide is a strong Lewis acid that effectively cleaves aryl methyl ethers.
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Solvent: Dichloromethane (DCM) is an inert solvent that is suitable for this reaction and allows for low-temperature conditions.
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Low Temperature: The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.
Experimental Protocol:
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Dissolve 1-methyl-5-methoxyindolin-2-one (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of boron tribromide (1.2 equivalents) in DCM to the reaction mixture.
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Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield this compound.
PART 3: Characterization and Spectroscopic Analysis
As experimental data for this compound is not available, this section provides predicted spectroscopic data based on the analysis of closely related structures and general principles of spectroscopy. This information is crucial for researchers to confirm the identity and purity of the synthesized compound.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are summarized in Table 2. These predictions are based on the known spectra of similar indolinone derivatives.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~3.2 (s, 3H) | ~26 |
| C3-H₂ | ~3.5 (s, 2H) | ~36 |
| Aromatic C-H | 6.6-7.0 (m, 3H) | 110-130 |
| Phenolic OH | 8.5-9.5 (br s, 1H) | - |
| C=O | - | ~175 |
| Aromatic C-N | - | ~145 |
| Aromatic C-O | - | ~155 |
| Aromatic C-C | - | 110-130 |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H stretch | 3200-3400 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| Amide C=O stretch | ~1680 |
| Aromatic C=C stretch | 1500-1600 |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.
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Expected [M+H]⁺: 164.0706 m/z
PART 4: Biological Significance and Potential Applications
While the specific biological activity of this compound is not yet reported, the broader class of 3-substituted indolin-2-ones has been extensively investigated as potent inhibitors of various protein kinases.[1][3] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.
The introduction of different substituents on the indolin-2-one scaffold allows for the modulation of selectivity and potency against different kinase targets.[3] For example, certain 3-substituted indolin-2-ones have shown selective inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, which are key drivers of angiogenesis.[3]
The 5-hydroxy group of the target molecule provides a valuable point for further chemical modification to explore structure-activity relationships (SAR). It can be used to introduce a variety of other functional groups or to link the indolin-2-one core to other pharmacophores, potentially leading to the discovery of novel therapeutic agents. The N-methyl group can also influence the compound's solubility, cell permeability, and metabolic stability.
The workflow for investigating the biological activity of novel indolin-2-one derivatives is depicted below:
Figure 2: Workflow for the development of novel therapeutics from the this compound scaffold.
Conclusion
This compound is a molecule of significant interest for chemical and biological research. This guide has provided a detailed overview of its chemical structure, IUPAC name, and a proposed, robust synthetic pathway with detailed experimental protocols. While experimental characterization data is not yet available in the literature, this guide offers predicted spectroscopic data to aid researchers in the identification and verification of this compound. The established biological importance of the indolin-2-one scaffold suggests that this compound is a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. This guide serves as a foundational resource for scientists and drug development professionals seeking to explore the potential of this and related molecules.
References
- Tang, P. C., et al. (Year). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules.
- Patel, K., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
- Hudlicky, T., & Kwart, H. (1975).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]
- 5. CAS 6062-24-4 | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one (CAS: 6062-24-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile synthetic handles and rigid bicyclic structure allow for precise three-dimensional positioning of functional groups, making it an attractive starting point for drug discovery campaigns. Within this important class of molecules, 5-Hydroxy-1-methylindolin-2-one represents a key intermediate and a potential pharmacophore in its own right. The presence of a hydroxyl group at the 5-position offers a crucial point for further functionalization or for direct interaction with biological targets through hydrogen bonding. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, physicochemical properties, and potential applications, to support ongoing and future research endeavors.
Physicochemical Properties
This compound is a small molecule with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] While detailed experimental data on its physical properties are not extensively reported in the public domain, its structure suggests it is a solid at room temperature with moderate polarity. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) influences its solubility and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 6062-24-4 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.176 g/mol | [1] |
| IUPAC Name | 5-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| InChI Key | JUPNUOIZFNVFOB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis can be envisioned as a two-step process starting from the commercially available 5-methoxyindolin-2-one.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a predictive methodology based on established chemical principles for the synthesis of the target compound.
Step 1: Synthesis of 5-Methoxy-1-methylindolin-2-one (N-Methylation)
-
Reaction Setup: To a solution of 5-methoxyindolin-2-one in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Addition of Methylating Agent: Stir the suspension at room temperature for a period to allow for the deprotonation of the indole nitrogen. Subsequently, add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-1-methylindolin-2-one.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-methylated intermediate.
Step 2: Synthesis of this compound (O-Demethylation)
-
Reaction Setup: Dissolve the purified 5-methoxy-1-methylindolin-2-one in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Demethylating Agent: Add a demethylating agent, such as boron tribromide (BBr₃) or anhydrous aluminum chloride (AlCl₃), portion-wise to the cooled solution. These Lewis acids are effective for the cleavage of aryl methyl ethers.
-
Reaction Monitoring and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC. Once the starting material is consumed, carefully quench the reaction with water or a dilute acid.
-
Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to afford the final product.
Analytical Characterization
While specific spectral data for this compound is not widely published, a combination of standard analytical techniques would be employed for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons at the 3-position of the indolinone core, and the N-methyl protons. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 163 or 164, respectively.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide carbonyl, and C-H and C=C stretching vibrations of the aromatic ring and alkyl groups.
Potential Applications and Biological Activity
The indolin-2-one core is a well-established pharmacophore with a broad range of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[2][3] The specific biological profile of this compound has not been extensively investigated. However, its structural features suggest several potential avenues for research and drug development.
Role as a Synthetic Intermediate
The hydroxyl group at the 5-position serves as a versatile handle for further chemical modifications. It can be readily converted into ethers, esters, or other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block in the synthesis of more complex molecules with tailored biological activities.
Potential as a Kinase Inhibitor
Many indolin-2-one derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3] The this compound scaffold could be explored as a starting point for the design of novel kinase inhibitors. The hydroxyl group could potentially form a key hydrogen bond interaction within the ATP-binding pocket of a target kinase.
Caption: Conceptual diagram of indolinone-based kinase inhibition.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its structural relationship to a plethora of biologically active indolinones suggests a high potential for its utility as both a key synthetic intermediate and a foundational scaffold for the development of novel therapeutics. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to produce and characterize this compound, thereby enabling the exploration of its full potential in various research and development settings. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new lead compounds for a range of therapeutic targets.
References
Sources
An In-depth Technical Guide to the Mechanism of Action of Indolin-2-One-Based Kinase Inhibitors: A Case Study of Sunitinib
A Note to the Researcher: Initial inquiries for the specific mechanism of action of 5-Hydroxy-1-methylindolin-2-one did not yield specific findings in the current body of scientific literature. This indicates that the detailed biological activity of this particular compound is not yet publicly characterized.
In lieu of specific data on this compound, this guide will focus on a closely related and extensively studied indolin-2-one derivative, Sunitinib . As a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA, Sunitinib serves as an exemplary model for understanding the therapeutic action of this important chemical scaffold.[1][2] This guide will provide an in-depth analysis of Sunitinib's mechanism of action, offering valuable insights for researchers in drug development and oncology.
Introduction: The Indolin-2-One Scaffold and the Rise of Multi-Targeted Kinase Inhibition
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. Its rigid, planar structure provides an excellent framework for designing molecules that can fit into the highly conserved ATP-binding pockets of protein kinases. Sunitinib (formerly known as SU11248) is a prime example of a successful drug developed from this scaffold.[3] It embodies the therapeutic strategy of targeting multiple RTKs simultaneously to disrupt key oncogenic processes.[1][4]
Sunitinib's development was conceptually driven by the idea of creating an ATP mimic that could competitively inhibit the catalytic site of RTKs.[3] This multi-targeted approach is particularly effective in cancers like renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), where tumor growth and vascularization are driven by several redundant signaling pathways.[4][5][6] By inhibiting multiple key kinases, Sunitinib can effectively shut down both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that tumors need to grow.[5][7]
Molecular Mechanism of Action: Competitive ATP Inhibition of Receptor Tyrosine Kinases
Sunitinib functions as a competitive inhibitor of ATP at the catalytic sites of multiple RTKs.[3][7] This means that Sunitinib binds reversibly to the ATP-binding pocket within the intracellular domain of the kinase, preventing the phosphorylation of tyrosine residues on substrate proteins.[8] This blockage of signal transduction is the cornerstone of its anti-cancer activity.
The primary molecular targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Key mediators of angiogenesis.[4][5][8]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in tumor cell proliferation and angiogenesis.[1][4][8]
-
Stem Cell Factor Receptor (c-KIT): A driver of many gastrointestinal stromal tumors.[1][3][4]
-
FMS-like Tyrosine Kinase-3 (FLT3): Implicated in certain hematological malignancies.[4][5]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in tumor-associated macrophages.
-
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): Involved in certain types of thyroid cancer.[4][5]
Quantitative Data: Kinase Inhibition Profile of Sunitinib
| Target Kinase | IC50 (nM) | Biological Role |
| VEGFR-2 (KDR) | 9 | Angiogenesis, Vascular Permeability |
| PDGFR-β | 2 | Pericyte recruitment, Angiogenesis |
| c-KIT | 4 | Cell survival, Proliferation (esp. in GIST) |
| FLT3 | 1 | Hematopoietic cell proliferation |
| RET | 15 | Neuronal survival, Cell growth |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative of Sunitinib's high potency against these key oncogenic drivers.
Impact on Cellular Signaling Pathways
By inhibiting its primary targets, Sunitinib disrupts several critical downstream signaling cascades that are often dysregulated in cancer. The simultaneous blockade of these pathways leads to a potent anti-tumor effect.[9][10]
Inhibition of Angiogenesis
The inhibition of VEGFR and PDGFR is central to Sunitinib's anti-angiogenic effects.[8][11] Binding of VEGF to its receptor on endothelial cells normally triggers a signaling cascade that leads to the proliferation and migration of these cells, forming new blood vessels. Sunitinib blocks this process, leading to a reduction in tumor vascularization and, consequently, tumor starvation.[4][9]
Caption: Sunitinib blocks signaling from RTKs like c-KIT and PDGFR, inhibiting tumor cell proliferation and survival.
Experimental Protocols for Elucidating the Mechanism of Action
The characterization of Sunitinib's mechanism of action relies on a combination of biochemical and cell-based assays. These experiments are designed to quantify its inhibitory potency and confirm its effects on cellular processes.
In Vitro Kinase Assay
This biochemical assay is fundamental for determining the direct inhibitory activity of a compound against a purified kinase and for calculating its IC50 value.
Methodology:
-
Preparation: Recombinant purified kinase domains (e.g., VEGFR-2, PDGFR-β) are prepared in a suitable buffer in 96- or 384-well microtiter plates.
-
Inhibition: A serial dilution of Sunitinib is added to the wells to achieve a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a kinase-specific substrate (e.g., a synthetic peptide) and ATP. Often, a radiolabeled ATP ([γ-33P]ATP) is used for sensitive detection.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, typically by adding a strong acid or chelating agent. The phosphorylated substrate is then captured (e.g., on a filter membrane) and the amount of incorporated phosphate is quantified using a scintillation counter. Non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays are also common.
-
Analysis: The percentage of kinase activity inhibition is calculated for each Sunitinib concentration relative to the vehicle control. These data are then plotted on a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay confirms that the inhibitor can access its target within a living cell and block its signaling activity.
Methodology:
-
Cell Culture: Culture cancer cell lines known to express the target RTK (e.g., HUVECs for VEGFR-2, GIST-T1 for c-KIT) to sub-confluency.
-
Serum Starvation (Optional): To reduce basal receptor activity, cells may be incubated in low-serum media for several hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of Sunitinib for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: To induce receptor phosphorylation, stimulate the cells with the corresponding growth factor (e.g., VEGF for HUVECs) for a short period (e.g., 5-15 minutes). This step is omitted if the receptor is constitutively active due to mutation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR-2). Subsequently, probe with an antibody for the total amount of the receptor as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in receptor phosphorylation at different Sunitinib concentrations.
Conclusion
The indolin-2-one scaffold, exemplified by Sunitinib, is a powerful platform for the development of multi-targeted kinase inhibitors. Sunitinib's mechanism of action, centered on the competitive inhibition of ATP binding to key RTKs like VEGFR, PDGFR, and c-KIT, provides a robust strategy for combating cancer. Its ability to simultaneously inhibit tumor angiogenesis and directly suppress tumor cell proliferation underscores the efficacy of a multi-targeted approach. The experimental methodologies detailed herein are crucial for the characterization of such inhibitors and are foundational to the field of targeted cancer therapy.
References
-
Wikipedia. Sunitinib. [Link]
- Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
-
Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?. [Link]
-
ResearchGate. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... [Link]
- Theodorou, V., et al. (2010). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Current Clinical Pharmacology, 5(3), 197-207.
- Wang, Z., et al. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Journal of Molecular Modeling, 25(8), 237.
-
Massive Bio. (2025). Sunitinib Malate. [Link]
-
World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]
- Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 36(2), 359-365.
- Adoo, K. (2023). Sunitinib is a Multi-targeted RTK Inhibitor for Kinds of Cancers Research. TargetMol.
-
ResearchGate. Sunitinib targets and downstream signaling pathways.... [Link]
- Aparicio-Gallego, G., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215-2223.
- Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
-
ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
- Good, J., et al. (2007). Approval Summary: Sunitinib for the Treatment of Imatinib Refractory or Intolerant Gastrointestinal Stromal Tumors and Advanced Renal Cell Carcinoma. Clinical Cancer Research, 13(12), 3469-3474.
-
ResearchGate. Sunitinib inhibits vascular endothelial growth factor receptor (VEGFR).... [Link]
- Abdel-Halim, H., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6544.
- Choueiri, T. K., et al. (2016). Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. The Oncologist, 21(11), 1347-1357.
-
National Cancer Institute. (2006). Sunitinib Malate. [Link]
Sources
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Sunitinib Malate - NCI [cancer.gov]
- 3. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. massivebio.com [massivebio.com]
- 6. ClinPGx [clinpgx.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-1-methylindolin-2-one, a heterocyclic compound belonging to the oxindole family. While the specific historical discovery of this molecule is not extensively documented, its existence is rooted in the broader exploration of indolinone chemistry. This document explores the plausible synthetic routes based on established methodologies, delves into its physicochemical properties, and examines its known and potential biological activities. Particular emphasis is placed on the antioxidant properties of the closely related 5-hydroxyoxindole scaffold, providing a basis for understanding the potential therapeutic applications of its N-methylated derivative. This guide serves as a foundational resource for researchers interested in the medicinal chemistry and pharmacological potential of substituted indolin-2-ones.
Introduction: The Indolin-2-one Scaffold
The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The versatility of the oxindole ring system, with its fused aromatic and five-membered lactam rings, allows for functionalization at various positions, leading to a diverse range of pharmacological profiles.[2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4][5][6] The inherent reactivity of the C3 position and the possibility of substitution on the aromatic ring and the nitrogen atom make the indolin-2-one a fertile ground for the development of novel therapeutic agents.[3]
This guide focuses specifically on this compound (CAS 6062-24-4), a derivative featuring a hydroxyl group at the 5-position of the aromatic ring and a methyl group on the nitrogen atom. These substitutions are anticipated to significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.
Historical Context and Discovery
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its conceptualization and eventual synthesis can be understood within the broader history of indole and oxindole chemistry. The late 19th and early 20th centuries saw a surge in the exploration of heterocyclic chemistry, with foundational methods like the Fischer indole synthesis paving the way for the creation of a vast library of related structures.[7][8]
The synthesis of hydroxylated indole derivatives gained significant traction with the development of the Nenitzescu indole synthesis in 1929, which provides a route to 5-hydroxyindoles from benzoquinones and enamines.[9][10] Although this method yields an indole rather than an indolinone, it highlights the early interest in this substitution pattern. General methods for the synthesis of oxindoles have been known for over a century, and it is likely that this compound was first prepared as an analog or intermediate in the broader investigation of this chemical class. The specific CAS number 6062-24-4 indicates its formal registration as a distinct chemical entity.[9]
Synthesis and Characterization
The synthesis of this compound can be approached through several established routes for constructing the oxindole core, followed by or incorporating the desired substitutions.
Plausible Synthetic Strategies
A logical and common approach to the synthesis of N-methylated oxindoles involves the cyclization of an appropriate N-substituted aniline derivative. One plausible pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Step-by-Step Methodology:
-
N-methylation of p-Anisidine: p-Anisidine can be methylated on the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N-methyl-p-anisidine.
-
Acylation: The resulting N-methyl-p-anisidine is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide. This reaction typically proceeds readily at the nucleophilic nitrogen.
-
Intramolecular Friedel-Crafts Cyclization: The key ring-forming step involves an intramolecular Friedel-Crafts cyclization of the chloroacetamide derivative. This is typically catalyzed by a Lewis acid, such as aluminum chloride, to promote the electrophilic attack of the acyl group onto the aromatic ring, ortho to the methoxy group, forming the five-membered lactam ring of 5-methoxy-1-methylindolin-2-one.
-
Demethylation: The final step is the demethylation of the methoxy group to the desired hydroxyl group. This can be achieved using a variety of reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to yield this compound.
Alternative strategies could involve the direct hydroxylation of 1-methylindolin-2-one, although this can sometimes lead to issues with regioselectivity, or the construction of the hydroxylated oxindole core first, followed by N-methylation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 6062-24-4 | [9] |
| Molecular Formula | C₉H₉NO₂ | [9] |
| Molecular Weight | 163.17 g/mol | [9] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not consistently reported | - |
| Solubility | Expected to have moderate solubility in polar organic solvents. | - |
Biological Activity and Mechanism of Action
While specific and extensive pharmacological studies on this compound are limited in the publicly available literature, the biological activities of the broader oxindole class, and particularly the closely related 5-hydroxyoxindole, provide a strong basis for inferring its potential.
Antioxidant Properties
A key study on 5-hydroxyoxindole (the N-demethylated analog) demonstrated its significant antioxidant activities.[11] This compound and its derivatives were shown to suppress lipid peroxidation in rat liver microsomes and reduce intracellular oxidative stress induced by hydrogen peroxide.[11] The antioxidant effect is likely attributed to the phenolic hydroxyl group at the 5-position, which can act as a radical scavenger.
Caption: Proposed antioxidant mechanism of the 5-hydroxyoxindole scaffold.
The presence of the N-methyl group in this compound is not expected to diminish this antioxidant capacity and may influence its lipophilicity and cellular uptake, potentially modulating its overall antioxidant efficacy. The study on 5-hydroxyoxindole derivatives suggested that increased lipophilicity can enhance antioxidant effects.[11]
Potential as a Kinase Inhibitor
The indolin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] For instance, Sunitinib, an anticancer drug, is a multi-targeted receptor tyrosine kinase inhibitor based on the oxindole structure.[5] The specific substitution pattern of this compound could confer affinity for various kinase active sites, making it a candidate for investigation in cancer and inflammatory diseases.
Other Potential Therapeutic Applications
Given the broad biological activities of indolin-2-one derivatives, this compound could be explored for a variety of therapeutic applications, including:
-
Anti-inflammatory effects: Many indolinone derivatives exhibit anti-inflammatory properties.[6]
-
Neuroprotection: The antioxidant properties may be beneficial in neurodegenerative diseases where oxidative stress plays a significant role.
-
Antimicrobial activity: The indolinone nucleus has been incorporated into compounds with antibacterial and antifungal activities.[4]
Future Outlook and Research Directions
This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of oxindoles. While its historical discovery is not clearly defined, its structural features suggest significant potential for medicinal chemistry applications.
Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis for this compound, along with comprehensive characterization of its physicochemical properties, is a crucial first step.
-
Systematic Biological Screening: A thorough evaluation of its biological activities across a range of assays, including antioxidant, anti-inflammatory, anticancer, and antimicrobial screens, is warranted.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives, modifying the substituents at various positions of the oxindole core, would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.
References
-
Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]
-
PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]
-
National Center for Biotechnology Information. 5-Bromo-1-methylindolin-2-one. [Link]
-
MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
-
National Center for Biotechnology Information. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]
-
ResearchGate. Oxindole and its derivatives: A review on recent progress in biological activities. [Link]
-
National Center for Biotechnology Information. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
-
ResearchGate. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
- Google Patents.
-
National Center for Biotechnology Information. S-methyl N'-[5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. [Link]
-
MDPI. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]
-
PubMed. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. [Link]
-
Royal Society of Chemistry. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
PubMed Central. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. [Link]
-
MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. [Link]
-
Brieflands. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]
-
ResearchGate. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. [Link]
-
ChEMBL. and 10-hydroxy-2,3, 12,12a-tetrahydro-1H-[9]benzoxepino[2,3,4-ij]isoquinolines as dopamine... [Link]
-
PubMed. 5- methylpyrrolo[2,1-f][2][9][12]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. [Link]
-
Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]
- Google Patents. Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]
-
Taylor & Francis Online. Oxindole – Knowledge and References. [Link]
-
AperTO. Original Citation: A novel synthesis of N. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. [Link]
-
ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Hydroxy-1-methylindolin-2-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Hydroxy-1-methylindolin-2-one (CAS 6062-24-4), a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited availability of directly published empirical data for this specific molecule, this document employs a predictive approach rooted in the spectroscopic data of close structural analogs. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of related indolin-2-one derivatives, we present an inferred but highly detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and the underlying scientific rationale for the interpretation of the spectra.
Introduction: The Significance of this compound and the Necessity of Spectroscopic Characterization
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The specific functionalization at the 5-position with a hydroxyl group and at the 1-position with a methyl group in this compound creates a molecule with significant potential for further chemical modification and as a key intermediate in the synthesis of targeted therapeutic agents.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. They provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. Given the scarcity of published data for this compound, this guide aims to fill that gap by providing a robust, predicted spectroscopic profile. This allows researchers to have a reliable reference for the identification and characterization of this compound in their synthetic endeavors.
The predictions herein are based on a careful analysis of the following structural analogs:
-
1-methylindolin-2-one (N-methyloxindole): Provides the baseline spectrum for the core indolin-2-one structure with the N-methyl group.
-
5-hydroxyindolin-2-one: Illustrates the electronic effects of the 5-hydroxy substituent on the aromatic ring.
-
5-bromo-1-methylindolin-2-one: A closely related analog that helps in understanding the substitution pattern on the aromatic ring.
-
5-methoxy-1-methylindolin-2-one: The methoxy group serves as a good electronic mimic for the hydroxyl group, aiding in the prediction of chemical shifts.
Figure 1: Logical relationship for the predictive spectroscopic analysis of this compound based on its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the methylene protons, the N-methyl protons, and the hydroxyl proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification from Analogs |
| ~9.0 - 9.5 | Singlet | 1H | Ar-OH | The phenolic proton is expected to be a broad singlet, exchangeable with D₂O. |
| ~6.75 | Doublet (d) | 1H | H-6 | The hydroxyl group at C-5 will cause an upfield shift of the ortho proton (H-6) compared to unsubstituted indolinones. |
| ~6.65 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the hydroxyl group and will be shifted upfield. |
| ~6.60 | Doublet (d) | 1H | H-7 | The proton at C-7 will be a doublet due to coupling with H-6. |
| 3.45 | Singlet | 2H | -CH₂- | The methylene protons at C-3 are expected to be a sharp singlet. |
| 3.10 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a singlet, consistent with data from 1-methylindolin-2-one. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Justification from Analogs |
| ~175 | C=O | The carbonyl carbon of the lactam is expected in this region, typical for indolin-2-ones. |
| ~150 | C-5 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| ~135 | C-7a | Quaternary carbon at the ring junction. |
| ~128 | C-3a | Quaternary carbon at the ring junction. |
| ~115 | C-6 | Carbon ortho to the hydroxyl group. |
| ~112 | C-4 | Carbon ortho to the hydroxyl group. |
| ~110 | C-7 | Aromatic carbon. |
| ~36 | -CH₂- | Methylene carbon at C-3. |
| ~26 | N-CH₃ | N-methyl carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence is used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Figure 2: A generalized experimental workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400-3200 (broad) | O-H stretch | Characteristic broad absorption for the phenolic hydroxyl group. |
| ~1710 | C=O stretch | Strong absorption for the lactam carbonyl group. |
| 1620-1450 | C=C stretch | Aromatic ring vibrations. |
| ~1250 | C-O stretch | Phenolic C-O stretching. |
| ~3000 | C-H stretch | Aromatic and aliphatic C-H stretching. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion | Description |
| 163 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₉H₉NO₂. |
| 134 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for phenolic compounds. |
| 106 | [M - C₃H₅O]⁺ | Further fragmentation of the indolinone ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of close structural analogs, offer a valuable resource for researchers working with this important synthetic intermediate. The experimental protocols provided serve as a practical guide for the characterization of this and similar molecules. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this compound in the pursuit of new therapeutic agents.
References
The Rising Therapeutic Potential of 5-Hydroxy-1-methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The indolin-2-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1][2] Its versatile scaffold allows for extensive functionalization, leading to a diverse range of pharmacological activities. This technical guide focuses on a specific, yet highly promising, subclass: 5-Hydroxy-1-methylindolin-2-one derivatives . The strategic placement of a hydroxyl group at the 5-position and a methyl group at the 1-position of the indolin-2-one nucleus is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets and fine-tuning its therapeutic profile.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, established and putative biological activities, and the underlying mechanistic principles of these derivatives. By synthesizing data from closely related analogues, this guide aims to provide a predictive framework for the therapeutic potential of this compound derivatives and to offer practical, field-proven insights for their investigation and development.
I. The Indolin-2-one Scaffold: A Foundation of Biological Activity
The indolin-2-one skeleton is a privileged structure in drug discovery, renowned for its ability to interact with a variety of enzymes and receptors. A notable area of activity for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development. The indolin-2-one core can be strategically modified at various positions to achieve selective inhibition of specific kinases, thereby offering a pathway to targeted therapies with potentially reduced side effects.
II. Anticancer Activity: A Primary Therapeutic Frontier
The most extensively documented biological activity of indolin-2-one derivatives is their anticancer potential.[5][6] This activity is primarily attributed to their ability to inhibit various protein kinases involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Kinase Inhibition
This compound derivatives are predicted to function as ATP-competitive inhibitors of protein kinases. The indolin-2-one moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors. The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the enzyme's active site and enhancing binding affinity. The N-methyl group can influence the molecule's conformation and lipophilicity, which can in turn affect its cell permeability and target engagement.
A critical signaling pathway often targeted by indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR, these compounds can effectively starve tumors and impede their growth and metastasis.
Signaling Pathway: VEGFR Inhibition by a Putative this compound Derivative
Caption: VEGFR signaling inhibition by a this compound derivative.
Quantitative Data: IC50 Values of Related Indolin-2-one Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | 2.357–3.012 | [5] |
| Hydrazonoindolin-2-one derivatives | A-549, HT-29, ZR-75 | 2.14 - 4.66 | [6] |
| Benzyl sulfoxide 2-indolinone derivatives | Tyrosine Kinase | 1.34 - 2.69 | [3] |
| Thiazolidinone-bearing indolin-2-ones | HT-29, H460 | 0.0037 - 0.016 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Objective: To evaluate the concentration-dependent cytotoxic effect of test compounds on human cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Workflow: In Vitro Cytotoxicity Screening
Caption: A typical workflow for an MTT-based cytotoxicity assay.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have demonstrated significant anti-inflammatory properties, and the this compound scaffold is a promising candidate for the development of novel anti-inflammatory agents.[7][8]
Mechanism of Action: Targeting Pro-inflammatory Pathways
The anti-inflammatory effects of these derivatives are likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7] These pathways regulate the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that are central to the inflammatory response. The 5-hydroxy group could play a crucial role in interacting with key residues in the active sites of enzymes like COX-2, potentially leading to potent and selective inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a method to assess the anti-inflammatory activity of this compound derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess reagent for NO determination
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatants.
-
Follow the manufacturer's instructions for the TNF-α and IL-6 ELISA kits.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curves.
-
-
Data Analysis: Determine the inhibitory effect of the compounds on NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.
IV. Antimicrobial Activity: A Potential New Class of Antibiotics
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The indole nucleus is found in many natural and synthetic compounds with antimicrobial activity, suggesting that this compound derivatives may also possess such properties.[9][10]
Putative Mechanism of Action
The antimicrobial action of indole derivatives can be multifaceted, involving disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways like quorum sensing.[9] The lipophilicity imparted by the N-methyl group and the hydrogen bonding potential of the 5-hydroxy group could facilitate interactions with bacterial cell walls and intracellular targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of the test compounds against various bacterial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
V. Neuroprotective Effects: A Frontier of Investigation
Recent studies have highlighted the neuroprotective potential of various indole derivatives.[11][12] These compounds may exert their effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. The 5-hydroxy group, in particular, is a common feature in many antioxidant molecules, as it can donate a hydrogen atom to scavenge free radicals. This suggests that this compound derivatives could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research in this area is warranted.
VI. Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through multi-step synthetic routes. A plausible approach involves the protection of the hydroxyl group of a 5-hydroxyindole precursor, followed by N-methylation, and subsequent oxidation to the indolin-2-one.
Synthetic Scheme: A Plausible Route to this compound
Caption: A potential synthetic pathway to the target scaffold.
VII. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on related indolin-2-one and indole derivatives, this class of compounds is predicted to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The unique combination of the 5-hydroxy and 1-methyl substituents offers opportunities for fine-tuning the pharmacological profile of these molecules.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial for identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties. Furthermore, exploration of their neuroprotective potential could open up new avenues for the treatment of neurodegenerative disorders. The insights and protocols provided in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
VIII. References
-
Wang, S., Zhao, Y., Zhu, W., Liu, Y., Guo, K., & Gong, P. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73-80. [Link]
-
Li, X., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(8), 1049. [Link]
-
Abdel-aziz, M., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(19), 6649. [Link]
-
Conte, E., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(23), 17387-17409. [Link]
-
Li, J. J. (2009). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
Kim, J. E., et al. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 25(18), 4234. [Link]
-
El-Tayyeb, M. M., et al. (2022). Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. Bioorganic Chemistry, 118, 105571. [Link]
-
Wang, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(8), 13734-13746. [Link]
-
Abdelgawad, M. A., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867-878. [Link]
-
Hu, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PeerJ, 10, e14001. [Link]
-
Wang, S., et al. (2012). ChemInform Abstract: Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(15), 4983. [Link]
-
Par, L. G., et al. (2014). Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3-(substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. [Link]
-
Kaczor, A. A., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6296. [Link]
-
Abdelgawad, M. A., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867-878. [Link]
-
Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
El-Sayed, R. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4443-4460. [Link]
-
Wang, Z., et al. (2018). An unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives with indolin-2-ones and α-substituted ketones. Organic & Biomolecular Chemistry, 16(43), 8311-8315. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(13), 7109. [Link]
-
Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
-
Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 53(1). [Link]
-
Schwerk, A., & Slynko, I. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Beilstein Journal of Organic Chemistry, 19, 1324-1332. [Link]
-
Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
-
Kamal, A., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. European Journal of Medicinal Chemistry, 122, 546-563. [Link]
-
Husain, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Medicinal Chemistry, 12(7), 674-686. [Link]
-
Lee, D., et al. (2022). Anti-neuroinflammatory effect of oxaline, isorhodoptilometrin, and 5-hydroxy-7-(2'-hydroxypropyl)-2-methyl-chromone obtained from the marine fungal strain Penicillium oxalicum CLC-MF05. Archives of Pharmacal Research, 45(2), 90-104. [Link]
-
Al-Hussain, S. A., & Afzal, O. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30209-30240. [Link]
-
Szychowski, K. A., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16986. [Link]
-
Počkaj, M., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10795. [Link]
Sources
- 1. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Faceted In Silico Approach to Deorphanize 5-Hydroxy-1-methylindolin-2-one: A Technical Guide for Target Identification
Abstract
In the landscape of drug discovery, the identification of macromolecular targets for small molecules remains a critical yet challenging endeavor. This guide addresses this challenge by presenting a comprehensive, multi-faceted in silico workflow to predict the biological targets of 5-Hydroxy-1-methylindolin-2-one, a molecule with uncharacterized protein interactions. We will move beyond a single-method approach, instead building a robust hypothesis through the convergence of evidence from orthogonal ligand-based prediction strategies. By integrating chemical similarity and pharmacophore mapping, we generate a high-confidence list of potential targets. This guide provides not only the step-by-step protocols for utilizing publicly available, authoritative web servers but also delves into the scientific rationale behind each methodological choice. The process culminates in a consensus-based target list, which is then contextualized through pathway and protein network analysis, providing a solid foundation for subsequent in vitro validation.
Introduction: The Challenge of Target Deorphanization
The journey from a bioactive small molecule to a therapeutic agent is contingent on one fundamental question: what is its biological target? Identifying this target is a pivotal step that illuminates the mechanism of action, potential side effects, and pathways for optimization.[1][2] Traditional experimental methods for target identification can be both time-consuming and resource-intensive.[1] Consequently, in silico or computational methods have become indispensable tools, significantly narrowing the field of potential targets and accelerating the research cycle.[1][3][4]
1.1 The Significance of Target Identification
Target identification and validation are the foundational stages of modern drug development.[2] A clear understanding of the interaction between a small molecule and its protein target(s) allows for rational drug design, helps in predicting polypharmacology (the ability of a drug to bind to multiple targets), and is crucial for anticipating potential toxicity.[5]
1.2 Introducing the Subject Molecule: this compound
Our subject molecule, this compound, belongs to the indolin-2-one (oxindole) class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in various bioactive natural products and clinically approved drugs like Sunitinib, a multi-kinase inhibitor used in cancer therapy.[6] While related hydrazonoindolin-2-one derivatives have been explored for various biological activities, including antimicrobial and anti-proliferative effects, the specific targets of this compound are not well-documented in public literature.[6][7][8] This makes it an ideal candidate for a target deorphanization campaign.
-
Chemical Structure: this compound
-
Canonical SMILES: CN1CC2=C(C1=O)C=C(C=C2)O
-
Molecular Formula: C9H9NO2
1.3 Rationale for a Consensus-Based In Silico Approach
No single in silico method is foolproof. To build a high-confidence set of target hypotheses, we will employ a consensus-based strategy. This involves using multiple, independent computational methods and prioritizing targets that are predicted by more than one approach.[1] This guide will focus on two powerful and accessible ligand-based techniques:
-
Chemical Similarity Searching: Based on the principle that structurally similar molecules often bind to similar protein targets.[5][9]
-
Pharmacophore Mapping: Identifies targets whose binding sites contain a spatial arrangement of chemical features (pharmacophores) that match the query molecule.[10][11]
By integrating the results from these orthogonal approaches, we significantly increase the probability of identifying biologically relevant targets for this compound.
Foundational Step: Ligand Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecule's representation. The first step is to generate a standardized, energy-minimized 3D structure.
2.1 Protocol: 3D Conformer Generation
-
Obtain SMILES String: The canonical SMILES for our molecule is CN1CC2=C(C1=O)C=C(C=C2)O.
-
Use a 3D Converter: Utilize a chemical structure editor or an online tool (e.g., MolView, ChemDoodle Web Components) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform an energy minimization step using a force field like MMFF94 or UFF. This process adjusts bond lengths and angles to find a low-energy, stable 3D conformation.
-
Save the Structure: Save the final 3D structure in a standard format, such as .mol2 or .sdf, which will be required for the prediction servers.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
We will begin our prediction workflow using methods that leverage vast databases of known ligand-target interactions.
3.1 Methodology 1: SwissTargetPrediction
SwissTargetPrediction is a web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to known active ligands.[9][12][13][14]
-
Causality & Trustworthiness: The underlying principle is the "similarity principle": structurally similar molecules are likely to have common protein targets.[9] The tool's model is trained and validated on large datasets from ChEMBL, ensuring a statistically robust prediction.[9] It calculates a probability score for each prediction, allowing for a quantitative assessment of confidence.
3.1.1 Experimental Protocol: SwissTargetPrediction
-
Navigate to the Server: Open the SwissTargetPrediction web server.[15]
-
Input the Molecule: Paste the SMILES string CN1CC2=C(C1=O)C=C(C=C2)O into the query box.
-
Select Species: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results: The output page will display a list of predicted targets, ranked by probability. The results are also visualized in a pie chart categorized by protein class. Pay close attention to the targets with the highest probability scores.
3.2 Methodology 2: PharmMapper
PharmMapper is a web server that identifies potential targets by fitting the user's molecule against a large database of receptor-based pharmacophore models.[10][11][16][17]
-
Causality & Trustworthiness: A pharmacophore is the specific 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for molecular interaction with a target receptor.[10][11] PharmMapper's database is derived from experimentally determined protein-ligand complexes, providing a strong structural basis for its predictions.[16] It generates a "Fit Score" that quantifies how well the query molecule matches the pharmacophore model of a given target.
3.2.1 Experimental Protocol: PharmMapper
-
Navigate to the Server: Open the PharmMapper web server.[10]
-
Prepare Input: Upload the energy-minimized 3D structure of this compound (in .mol2 or .sdf format) that you prepared in Section 2.0.
-
Set Parameters:
-
Select the "Human Protein Targets Only (v2017, 23236)" database for the most relevant results.
-
Keep the default number of generated conformations (e.g., 300).
-
Set the "Number of reserved matched targets" to the maximum (e.g., 300).
-
-
Submit Job: Click "Submit" and wait for the job to complete. This may take some time.
-
Analyze Results: The results page will list potential targets ranked by their normalized Fit Score. Higher scores indicate a better match to the target's pharmacophore.
Data Integration and Hypothesis Prioritization
The strength of our approach lies in identifying the consensus between these two orthogonal methods. Targets predicted by both SwissTargetPrediction (similarity) and PharmMapper (pharmacophore fit) represent our highest-confidence hypotheses.
4.1 Workflow for Target Triangulation
-
Export Data: Export the top 50-100 results from both SwissTargetPrediction (ranked by probability) and PharmMapper (ranked by Norm Fit Score).
-
Identify Overlap: Compare the two lists to find common protein targets. Use UniProt IDs or Gene Names for consistent matching.
-
Create a Master Table: Consolidate the overlapping targets into a single table. This table should include the protein name, gene name, protein class, the probability score from SwissTargetPrediction, and the Fit Score from PharmMapper.
4.2 Data Presentation: Master Table of Predicted Targets
| Protein Target | Gene Name | Protein Class | SwissTargetPrediction (Probability) | PharmMapper (Norm Fit Score) | Consensus Rank |
| Example Target A | GENEA | Kinase | 0.85 | 5.62 | 1 |
| Example Target B | GENEB | Protease | 0.79 | 4.98 | 2 |
| Example Target C | GENEC | GPCR | 0.75 | 5.11 | 3 |
| ... (Populate with actual results) |
This table should be populated with the actual data obtained from the prediction servers.
Diagram: In Silico Target Prediction Workflow
Caption: Conceptual PPI network of predicted targets and their interactors.
Conclusion and Future Directions
This guide has outlined a robust, multi-pronged in silico strategy for identifying high-confidence biological targets for this compound. By integrating results from chemical similarity (SwissTargetPrediction) and pharmacophore mapping (PharmMapper), we generate a prioritized list of target hypotheses. Further contextualizing these targets through pathway and network analysis using resources like STRING and KEGG provides crucial insight into their potential biological function.
The output of this workflow is not a final answer but a set of well-supported, testable hypotheses. The next critical phase is experimental validation. Based on the predicted targets, appropriate in vitro assays should be designed, such as:
-
Binding Assays: (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to confirm direct physical interaction between the compound and the protein.
-
Enzyme Activity Assays: If the predicted target is an enzyme (e.g., a kinase or protease), to determine if the compound modulates its catalytic activity.
-
Cellular Thermal Shift Assay (CETSA): To verify target engagement within a cellular context. [2] By bridging robust computational prediction with focused experimental validation, we can efficiently and effectively elucidate the mechanism of action of novel bioactive molecules, accelerating the path of drug discovery.
References
-
Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper Server: a web server for potential drug target identification via pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: Kyoto Encyclopedia of Genes and Genomes. Nucleic Acids Research, 28(1), 27–30. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]
-
Gao, Y., Wang, Y., Zhang, M., & Zhu, F. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11886. [Link]
-
Pinzi, L., & Rastelli, G. (2019). In silico Methods for Identification of Potential Therapeutic Targets. Current Medicinal Chemistry, 26(19). [Link]
-
MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio Resources. [Link]
-
NIH National Library of Medicine. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. PubMed Central. [Link]
-
Szklarczyk, D., Gable, A.L., Nastou, K.C., et al. (2023). The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest. Nucleic Acids Research, 51(D1), D638–D646. [Link]
-
PubMed. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. National Library of Medicine. [Link]
-
Mtoz Biolabs. (n.d.). How to Perform Pathway Analysis Using the KEGG Database. Mtoz Biolabs Technical Support. [Link]
-
bio.tools. (n.d.). PharmMapper. Life Science Identifiers Registry. [Link]
-
STRING Consortium. (2024). STRING: functional protein association networks. STRING Database. [Link]
-
PubMed. (2025). In silico methods for drug-target interaction prediction. National Library of Medicine. [Link]
-
Imtiaz, M. A., Khan, J. M., & Lee, S. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1663–1675. [Link]
-
Biology Lectures. (2023). KEGG Pathway Analysis Tutorial for Beginners. YouTube. [Link]
-
Almeida-Silva, F. (n.d.). 4 Analysis of protein-protein interaction (PPI) networks. Computational Genomics Analyses with R. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs Services. [Link]
-
Database Commons. (n.d.). STRING. Database Commons. [Link]
-
Xia, J., & Wishart, D. S. (n.d.). MetaboAnalyst. MetaboAnalyst Platform. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Jensen, L. J. (2021). The STRING database: Brief introduction to protein networks and how they are made. YouTube. [Link]
-
bio.tools. (n.d.). SwissTargetPrediction. Life Science Identifiers Registry. [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissTargetPrediction. SwissTargetPrediction. [Link]
-
Luo, J., Wang, Y., Wang, M., & Chen, X. (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. Current Topics in Medicinal Chemistry, 16(30), 3636–3645. [Link]
-
ResearchGate. (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. Request PDF. [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. ExPASy. [Link]
-
PubMed. (2024). Protein Target Prediction and Validation of Small Molecule Compound. National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Docking (molecular). Wikipedia, The Free Encyclopedia. [Link]
-
Al-Ostath, A. I., Al-Majid, A. M., El-Faham, A., et al. (2021). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Molecules, 26(16), 4983. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2020). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838–1848. [Link]
-
Andelković, T., Petrović, B., Andrejević, A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. RSC Advances, 12(20), 12727–12735. [Link]
-
Wujec, M., Trotsko, N., Paneth, A., & Paneth, P. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(19), 6296. [Link]
-
U.S. National Library of Medicine. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lilab-ecust.cn [lilab-ecust.cn]
- 11. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.tools [bio.tools]
- 14. SwissTargetPrediction [swisstargetprediction.ch]
- 15. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 16. academic.oup.com [academic.oup.com]
- 17. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 5-Hydroxy-1-methylindolin-2-one
Introduction: The Significance of Thermochemical Data in Drug Development
5-Hydroxy-1-methylindolin-2-one belongs to the oxindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its role as a cornerstone for the synthesis of numerous pharmaceutical agents.[1] The indolinone core is a privileged structure, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of hydroxyl and N-methyl groups to the indolinone core can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and formulation characteristics.
A thorough understanding of a compound's thermochemical properties—such as its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp)—is fundamental to the drug development process. This data is critical for:
-
Chemical Process Safety and Scale-Up: Predicting the heat release of reactions is essential for safe process design and avoiding thermal runaway events during manufacturing.
-
Polymorph and Stability Screening: Thermochemical data helps in understanding the relative stability of different crystalline forms (polymorphs), which have distinct solubility and bioavailability profiles.
-
Formulation Development: Knowledge of thermal properties is crucial for designing stable dosage forms and predicting shelf-life.
-
Computational Modeling: Experimental thermochemical data provides essential benchmarks for validating and refining computational models used in drug design and discovery.[3]
As of the latest literature review, specific experimental thermochemical data for this compound is not publicly available. This guide, therefore, serves as a comprehensive technical manual outlining the state-of-the-art experimental and computational methodologies required to determine these vital properties. We will detail the causality behind experimental choices and provide self-validating protocols, empowering researchers to generate reliable thermochemical data for this and other novel compounds.
PART 1: Experimental Determination of Thermochemical Properties
The foundation of thermochemistry lies in precise experimental measurements. For a novel, solid organic compound like this compound, a multi-technique approach is required to obtain a complete thermochemical profile. The overall workflow integrates several key experiments to derive the properties of interest.
Caption: Workflow for heat capacity measurement using the three-step DSC method.
PART 2: Computational Prediction of Thermochemical Properties
Computational quantum chemistry provides a powerful, complementary approach to experimental methods. For novel molecules, it can predict thermochemical properties before synthesis or guide experimental efforts. High-level composite methods can achieve "chemical accuracy," typically defined as within ±1 kcal/mol (or ~4 kJ/mol) of experimental values. [3][4] Expertise & Causality: The core principle is to solve the Schrödinger equation for the molecule to obtain its total electronic energy. From this, and by calculating vibrational frequencies, one can use the principles of statistical mechanics to derive all thermochemical properties. To achieve high accuracy, composite methods like the Gaussian-n (G3, G4) theories are employed. [4]These methods extrapolate from a series of lower-cost calculations to approximate the result of a single, prohibitively expensive high-level calculation with a very large basis set.
Caption: General workflow for computational thermochemistry.
Protocol: High-Accuracy Computational Thermochemistry (G4 Method Example)
-
Geometry Optimization: The molecular structure of this compound is optimized using a reliable and computationally efficient method, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set, as prescribed by the G4 theory. [4]This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: At the same level of theory, vibrational frequencies are calculated. A true energy minimum is confirmed by the absence of any imaginary frequencies. This calculation yields the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and entropy, which are necessary to adjust the 0 K electronic energy to the standard temperature of 298.15 K. 3. High-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets, as defined by the G4 protocol. This includes calculations at the CCSD(T) and MP2 levels of theory.
-
Extrapolation and Correction: The G4 method combines these energies in a predefined formula that extrapolates to the basis set limit and includes several empirical and high-level corrections to achieve high accuracy.
-
Calculation of Gas-Phase Enthalpy of Formation (ΔfH°(g, 298.15 K)): The most common method is the atomization approach. The G4 energy of the molecule is subtracted from the sum of the G4 energies of its constituent atoms (9 C, 9 H, 1 N, 2 O). This atomization energy is then converted to an enthalpy of formation using the well-known experimental enthalpies of formation of the gaseous atoms. ΔfH°(molecule) = ΣΔfH°(atoms) - [ΣE₀(atoms) - (E₀(molecule) + ZPVE + H_trans)]
-
Calculation of Entropy and Heat Capacity: The standard entropy (S°) and heat capacity (Cp) are calculated directly from the vibrational frequencies, moments of inertia (from the optimized geometry), and molecular mass using standard statistical mechanics formulae within the rigid rotor-harmonic oscillator approximation, as implemented in software like Gaussian. [5]7. Calculation of Gibbs Free Energy of Formation (ΔfG°(g, 298.15 K)): The standard Gibbs free energy of formation is calculated from the computed enthalpy of formation and the standard entropies of the molecule and its constituent elements in their standard states: ΔfG° = ΔfH° - TΔfS°
PART 3: Data Summary and Implications
While specific data for this compound is pending determination, we can present a template for data summary based on values obtained for structurally related indole and benzoxazolinone derivatives. [2][6]This provides a realistic expectation of the magnitudes and precision for the target molecule.
Table 1: Summary of Thermochemical Properties (Illustrative)
| Property | Symbol | Experimental Method | Computational Method | Illustrative Value (kJ/mol) |
| Standard Enthalpy of Formation (solid, 298.15 K) | ΔfH°(cr) | Static-Bomb Combustion Calorimetry | - | -250 ± 3.0 |
| Standard Enthalpy of Sublimation (298.15 K) | ΔsubH° | Calvet Microcalorimetry | - | 120 ± 2.0 |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | Derived from ΔfH°(cr) and ΔsubH° | G4 Theory | -130 ± 3.6 |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG°(g) | Derived from ΔfH° and S° | G4 Theory | -45 ± 4.0 |
| Property | Symbol | Experimental Method | Computational Method | Illustrative Value (J/mol·K) |
| Heat Capacity (solid, 298.15 K) | Cp(cr) | Differential Scanning Calorimetry (DSC) | - | 185 ± 1.5 |
| Heat Capacity (gas, 298.15 K) | Cp(g) | - | G4 Theory | 150 ± 1.0 |
Note: Values are illustrative and based on similar heterocyclic compounds. The uncertainties reflect typical experimental and computational accuracies.
Implications for Drug Development:
The thermochemical data, once determined, directly impacts several key decisions in the pharmaceutical pipeline. A relatively high positive Gibbs free energy of formation (ΔfG°) would suggest lower thermodynamic stability, which might warrant more rigorous investigation into degradation pathways. The enthalpy of sublimation (ΔsubH°) provides a direct measure of the crystal lattice energy; this value is invaluable for understanding solubility and dissolution rates, which are critical for bioavailability. Heat capacity (Cp) data is essential for the physical and chemical stability testing of both the drug substance and the final drug product, particularly during processes like milling, granulation, and drying.
By systematically applying the experimental and computational workflows detailed in this guide, researchers can generate the robust, high-quality thermochemical data necessary to accelerate the development of this compound and other promising indolinone-based drug candidates, ensuring both safety and efficacy.
References
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link]
-
Höhne, G., Hemminger, W., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer Science & Business Media. [Link]
-
Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
-
Zhang, R., & Fu, Y. (2001). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry A, 105(33), 7769-7774. [Link]
-
Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]
-
Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research, 59(48), 21190-21201. [Link]
-
Zhang, R., & Fu, Y. (2001). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry A, 105(33), 7769-7774. [Link]
-
Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. [Link]
-
Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research. [Link]
-
Molecular Energetics Group. (n.d.). Calvet-drop microcalorimeter. University of Lisbon. Retrieved from [Link]
-
Curtiss, L. A., & Raghavachari, K. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 2, pp. 2-29). Elsevier. [Link]
-
Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]
-
Wood, G. P., & Adamson, G. W. (2008). Enhanced Enthalpies of Formation from Density Functional Theory through Molecular Reference States. The Journal of Physical Chemistry A, 112(43), 10979-10986. [Link]
-
Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. [Link]
-
Chemistry For Everyone. (2023, June 16). How Does DSC Measure Heat Capacity? [Video]. YouTube. [Link]
-
Fiveable. (n.d.). Computational Thermodynamic Properties. Retrieved from [Link]
-
Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ResearchGate. [Link]
-
Politzer, P., et al. (2001). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A, 105(34), 8020-8025. [Link]
-
Klapötke, T. M. (2018). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]
-
Silva, A. L. R., Costa, V. M. S., & Ribeiro da Silva, M. D. M. C. (2020). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 25(1), 199. [Link]
-
Silva, A. L. R., Costa, V. M. S., & Ribeiro da Silva, M. D. M. C. (2020). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. ResearchGate. [Link]
-
Pivina, T. S., & Petrov, E. S. (2018). Methods for calculating the enthalpies of sublimation of organic molecular crystals. Russian Chemical Bulletin, 67(8), 1365-1376. [Link]
-
Wagg, L. M., et al. (2005). Experimental Gibbs Free Energy Considerations in the Nucleation and Growth of Single-Walled Carbon Nanotubes. The Journal of Physical Chemistry B, 109(20), 10453-10458. [Link]
-
Karton, A. (2016). How to computationally calculate thermochemical properties objectively, accurately, and as economically as possible. WIREs Computational Molecular Science, 6(4), 411-436. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
-
Zhang, D., et al. (2020). Experimental Determination of the Standard Gibbs Energy of Formation of Fe3–xVxO4 at 1473 K. Metals, 10(11), 1469. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
-
Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Hamad Bin Khalifa University. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2009). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 41(8), 943-948. [Link]
-
Gaussian, Inc. (n.d.). Gaussian 16. Retrieved from [Link]
-
van der Veer, W. (n.d.). Chem350: Thermochemistry using Gaussian. ResearchGate. [Link]
-
Gaussian, Inc. (2000). Thermochemistry in Gaussian. Retrieved from [Link]
-
Silva, A. L. R., et al. (2020). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. University of Porto. [Link]
-
Taylor & Francis. (n.d.). Enthalpy of sublimation – Knowledge and References. Retrieved from [Link]
-
Meyerriecks, W. (2007). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (25), 22-29. [Link]
-
Rojas-Donjuan, J. A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1744. [Link]
-
Pokhilko, P., et al. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 124(30), 6336-6351. [Link]
-
Scimed. (n.d.). MicroCalvet Calorimeter. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2004). Measurement of enthalpies of sublimation by drop method in a Calvet type calorimeter: Design and test of a new system. The Journal of Chemical Thermodynamics, 36(11), 971-976. [Link]
-
ERA Energy Research Accelerator. (n.d.). Calvet Calorimeter. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Heat of Sublimation. Retrieved from [Link]
-
Peter A. Rock Thermochemistry Laboratory. (n.d.). Calorimeters. University of California, Davis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Heat (Enthalpy) of Sublimation: Definition and Equation. Retrieved from [Link]
-
ResearchGate. (2014, October 22). How can I calculate the sublimation enthalpy at different temperatures?. Retrieved from [Link]
-
Rojas-Donjuan, J. A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]
-
ResearchGate. (2016, November 3). How to go about experimentally measuring the change in Gibbs Free Energy (ΔG) of a chemical reaction without Thermodynamic tables?. Retrieved from [Link]
-
Kadda, A., et al. (2020). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Journal of Thermal Analysis and Calorimetry, 142, 19-29. [Link]
-
Chemistry Stack Exchange. (2017, June 2). How is Standard Gibbs free energy measured?. Retrieved from [Link]
Sources
- 1. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
A Strategic Two-Step Synthesis of 5-Hydroxy-1-methylindolin-2-one from 5-hydroxyindole for Pharmaceutical Research
An Application Note for the Synthesis of 5-Hydroxy-1-methylindolin-2-one from 5-hydroxyindole
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including tyrosine kinase inhibitors.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable derivative for drug discovery and development, starting from commercially available 5-hydroxyindole. The synthesis involves a selective N-methylation followed by a regioselective oxidation of the indole ring. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, step-by-step protocols, and robust analytical guidance to ensure reproducibility and high-purity yields.
Introduction
This compound is a functionalized oxindole derivative of significant interest. The oxindole core is associated with a wide range of biological activities, and substitutions on the aromatic ring and the nitrogen atom allow for fine-tuning of its pharmacological profile.[2] The presence of a hydroxyl group at the 5-position provides a key handle for further derivatization or for modulating drug-receptor interactions, while the N-methyl group can enhance properties such as metabolic stability and cell permeability.[3]
This protocol details a reliable and scalable pathway to this target molecule, addressing the key chemical challenges inherent in the multi-step synthesis. The chosen methods prioritize safety, efficiency, and selectivity.
Overall Synthetic Pathway
The synthesis is achieved in two sequential steps:
-
Selective N-methylation: The indole nitrogen of 5-hydroxyindole is selectively methylated to produce the intermediate, 5-hydroxy-1-methylindole.
-
Regioselective C2-Oxidation: The intermediate is then oxidized at the C2 position of the indole ring to yield the final product, this compound.
Sources
Step-by-step Nenitzescu synthesis of 5-hydroxyindole precursors
Application Notes & Protocols
Topic: Step-by-Step Nenitzescu Synthesis of 5-Hydroxyindole Precursors
Introduction: The Strategic Importance of 5-Hydroxyindoles and the Nenitzescu Synthesis
The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry and biochemistry, forming the core structure of numerous biologically significant molecules.[1][2] These include the neurotransmitter serotonin, the non-steroidal anti-inflammatory drug indomethacin, and a variety of emerging anti-tumor compounds.[1][2] The enduring relevance of this moiety drives the continuous need for efficient and reliable synthetic routes.
First reported by Costin Nenitzescu in 1929, the Nenitzescu indole synthesis remains a powerful and direct method for constructing 5-hydroxyindole derivatives.[1][3][4][5] The reaction is a condensation between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine), offering a convergent and atom-economical approach to this privileged scaffold.[5][6] This guide provides an in-depth examination of the reaction mechanism, a detailed experimental protocol for the synthesis of a key precursor, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and insights into reaction optimization and troubleshooting.
Mechanistic Insights: A Stepwise Look at the Nenitzescu Reaction
The mechanism of the Nenitzescu synthesis is a well-studied sequence of classical organic reactions. A comprehensive understanding of this pathway is critical for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds as follows:
-
Michael Addition: The synthesis initiates with a Michael addition of the enamine to the electron-deficient double bond of the 1,4-benzoquinone.[1][2] The enamine, being an electron-rich alkene, acts as the nucleophile.
-
Nucleophilic Attack and Cyclization: Following the initial addition, a nucleophilic attack by the enamine's pi bond onto one of the quinone's carbonyl groups leads to the formation of a five-membered ring.[1]
-
Elimination and Aromatization: The final step involves the elimination of a water molecule, which results in the formation of the aromatic indole ring system.[1]
While this represents the core pathway, the reaction is not without its complexities. The formation of 5-hydroxybenzofurans is a common competing side reaction.[7] The choice of solvent and catalyst can significantly influence the chemoselectivity of the reaction, with Lewis acids like zinc halides often favoring the desired indole formation.[7]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
This protocol details the synthesis of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a versatile precursor for various bioactive molecules.[8][9]
Materials and Reagents:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Cyclopentyl methyl ether (CPME)
-
Zinc chloride (ZnCl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas manifold
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Safety Precautions:
-
1,4-Benzoquinone is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclopentyl methyl ether (CPME) is flammable. Keep away from ignition sources.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Reaction Setup and Procedure:
-
Flask Preparation: Under an inert atmosphere (argon or nitrogen), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Preparation:
-
Reaction Execution:
-
Transfer the benzoquinone/ZnCl₂ solution to the reaction flask and begin stirring.
-
Add the ethyl 3-aminocrotonate solution dropwise from the dropping funnel to the stirred solution in the flask at room temperature over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 40-60 minutes.[6][10] Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Summary and Optimization
The efficiency of the Nenitzescu synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes key parameters and expected outcomes.
| Starting Materials | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | ZnCl₂ (8) | CPME | 20 | 0.7 | 55-65 | [10] |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | None | Acetone | Reflux | - | - | [3] |
| 1,4-Naphthoquinone, Ethyl 3-aminocrotonate | ZnCl₂ (17) | CPME | 20 | 72 | 21 | [11] |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | CaI₂ | - | Reflux | 1 | - | [12] |
Note: Yields are highly substrate-dependent and may require optimization. The use of polar solvents generally favors the reaction.[1][5] For larger-scale synthesis, a slight excess (20-60%) of the benzoquinone may be beneficial.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the Nenitzescu synthesis of 5-hydroxyindole precursors.
Caption: General workflow for the Nenitzescu synthesis of 5-hydroxyindoles.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or moderately increasing the temperature.[7] However, excessive heat can promote side reactions. Ensure all reagents are pure and dry.
-
Side Product Formation: The formation of 5-hydroxybenzofurans is the most common side reaction.[7] The use of zinc-based Lewis acids and nitromethane as a solvent has been shown to favor the formation of the indole product.[7]
-
Polymerization: Under certain conditions, especially at higher concentrations or temperatures, polymerization of the benzoquinone can occur. Using a slight excess of the benzoquinone can sometimes mitigate this.[1]
-
Catalyst Choice: While the classic Nenitzescu reaction can be performed without a catalyst, Lewis acids such as ZnCl₂, ZnI₂, FeCl₃, and Mg(CF₃SO₃)₂ have been shown to improve yields and reaction rates.[6][10]
Conclusion
The Nenitzescu indole synthesis is a robust and versatile method for the preparation of 5-hydroxyindole precursors. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively synthesize these valuable compounds for a wide range of applications in drug discovery and development. The protocol provided herein serves as a solid foundation for the successful implementation of this important name reaction in the laboratory.
References
-
Nenitzescu indole synthesis. In: Wikipedia. [Link]
-
Allen, G. R., Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]
-
Nenitzescu Indole Synthesis. SynArchive. [Link]
-
Nenitzescu Indole Synthesis Mechanism. Organic Chemistry - YouTube. [Link]
-
1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. [Link]
-
Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. CNR-IRIS. [Link]
-
Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. ResearchGate. [Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
(PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. [Link]
-
Indole synthesis: a review and proposed classification. PMC - NIH. [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]
-
Synthesis and Chemistry of Indole. Uka Tarsadia University. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Brieflands. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. [Link]
-
Reactions of benzoquinone with mono‐substituted indoles. ResearchGate. [Link]
Sources
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. organicreactions.org [organicreactions.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Hydroxy-1-methylindolin-2-one
Abstract
This application note presents a comprehensive guide for the purification of 5-Hydroxy-1-methylindolin-2-one, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust and reproducible reversed-phase HPLC (RP-HPLC) method. The narrative delves into the causal reasoning behind experimental choices, ensuring scientific integrity and empowering users to adapt the methodology to their specific needs. This guide is structured to serve as a self-validating system, complete with detailed protocols, data presentation, and visual workflows.
Introduction
This compound (CAS No. 6062-24-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure, the indolinone scaffold, is a privileged motif found in numerous biologically active molecules. The purity of this intermediate is paramount, as impurities can carry over into subsequent synthetic steps, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such small molecules, offering high resolution and reproducibility.[2]
This document provides a detailed protocol for the purification of this compound using RP-HPLC. The method is built upon established principles of chromatography for phenolic compounds and has been tailored to the specific physicochemical properties of the target molecule.[3][4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.[5]
| Property | Value/Consideration | Rationale for HPLC Method |
| Molecular Formula | C₉H₉NO₂ | The presence of a chromophore (the aromatic ring and conjugated system) allows for UV detection. |
| Molecular Weight | 163.17 g/mol [1] | Suitable for standard HPLC columns and pressures. |
| Structure | Aromatic ring with a hydroxyl group (phenolic) and a lactam moiety. | The phenolic hydroxyl group makes the molecule amenable to reversed-phase chromatography.[6][7] |
| pKa (predicted) | ~14.2 for a similar structure[6] | The weakly acidic nature of the phenolic proton suggests that a slightly acidic mobile phase will ensure the molecule is in a neutral, un-ionized state, leading to better retention and peak shape on a C18 column. |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Acetonitrile) and aqueous solutions.[2] | Allows for straightforward sample and mobile phase preparation. |
| UV Absorbance | Expected λmax around 280 nm, characteristic of phenolic compounds.[7] | A Diode Array Detector (DAD) or a UV detector set at this wavelength will provide good sensitivity. |
HPLC Purification Methodology: A Causal Explanation
The chosen methodology is RP-HPLC with a C18 stationary phase. This choice is predicated on the molecule's moderate polarity, imparted by the phenolic hydroxyl group and the lactam functionality.
Stationary Phase Selection
A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of small molecules like this compound.[4][8] The nonpolar C18 chains interact with the hydrophobic regions of the analyte, primarily the benzene ring, providing retention.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving optimal separation.[9] A gradient elution is employed to ensure efficient elution of the target compound while separating it from both more polar and less polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of a small amount of acid, such as formic acid, serves two key purposes:
-
Suppressing Ionization: By maintaining a pH well below the pKa of the phenolic hydroxyl group, the molecule remains in its neutral form, leading to consistent retention and symmetrical peak shapes.
-
Improving Peak Shape: Acidic modifiers can also help to mask residual active silanol groups on the silica-based stationary phase, reducing peak tailing.
-
-
Mobile Phase B: Acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the desired detection wavelength.
Gradient Elution
A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of a wide range of compounds with varying polarities. This is particularly useful for a purification workflow where the nature and number of impurities may not be fully known.
Detection
A Diode Array Detector (DAD) is recommended. This allows for the monitoring of the elution profile at multiple wavelengths, which can help in identifying co-eluting impurities and confirming the purity of the collected fractions. Based on the structure and similar phenolic compounds, a primary detection wavelength of 280 nm is proposed.[7]
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
-
Sample: Crude this compound.
-
Vials: Appropriate vials for sample injection and fraction collection.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 280 nm (with spectral acquisition from 200-400 nm) |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column loading) |
Purification Workflow
Caption: HPLC Purification Workflow for this compound.
Step-by-Step Protocol
-
System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution and Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of interest.
-
Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method (a scaled-down version of the preparative method with a lower flow rate and injection volume).
-
Product Isolation: Pool the fractions that meet the desired purity level. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid product.
-
Final Characterization: Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.
System Suitability and Validation
To ensure the trustworthiness of the purification process, perform system suitability tests before running the sample.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability (n=5 injections) | RSD of retention time < 1%, RSD of peak area < 2% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of this compound. By following the outlined methodology and understanding the rationale behind the experimental choices, researchers can achieve high purity of this important pharmaceutical intermediate. The principles and steps described herein can also serve as a template for developing purification methods for other related small molecules.
References
-
ResearchGate. (n.d.). Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and.... Retrieved from [Link]
-
Redalyc. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Yoshitake, T., Fujino, K., Kehr, J., Ishida, J., & Nohta, H. (2003). Simultaneous determination of 5-hydroxyindoles and catechols by high-performance liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine. Journal of Chromatography B, 791(1-2), 103-112. Retrieved from [Link]
-
PubMed. (2014). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry Letters, 24(1), 332-336. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Solubility of Things. (n.d.). (3,6-dihydroxy-1-methyl-indolin-5-yl)iminourea. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
PubChem. (n.d.). 1-hydroxy-1-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. Retrieved from [Link]
-
ResearchGate. (2016). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
MDPI. (2022). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 27(11), 3456. Retrieved from [Link]
Sources
- 1. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 5-Methylindolin-2-one | C9H9NO | CID 5325716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 5-hydroxyindoles and catechols by high-performance liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Hydroxymethyl)-1-methylindolin-2-one CAS#: 1340409-90-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Hydroxy-1-methylindolin-2-one
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] As novel derivatives are synthesized, rigorous analytical characterization becomes paramount to ensure identity, purity, and stability, which are foundational to any successful drug development program. This application note provides a comprehensive guide with detailed protocols for the characterization of 5-Hydroxy-1-methylindolin-2-one, a key intermediate and potential pharmacophore. We present an integrated workflow employing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy. Furthermore, we detail protocols for forced degradation studies to establish the inherent stability of the molecule and validate the specificity of the analytical methods, in line with regulatory expectations.[3]
Introduction and Rationale
This compound (C₉H₉NO₂) is a heterocyclic compound featuring the critical indolin-2-one core. The functionalization—a hydroxyl group at the 5-position and a methyl group at the 1-position—can significantly influence its physicochemical properties and biological activity. Accurate and precise analytical methods are essential for confirming the molecular structure, quantifying the compound, and identifying any related impurities or degradants. The methodologies described herein are designed to provide a complete analytical profile of the molecule, supporting research, development, and quality control activities.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is crucial before embarking on analytical method development.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Chemical Structure | |
| This compound | |
| CAS Number | Not readily available; structure defines the compound. |
| Appearance | Expected to be a solid at room temperature.[4] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification. A stability-indicating reverse-phase HPLC (RP-HPLC) method is designed to separate the main compound from potential process impurities and degradation products generated during stability studies.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target molecule through hydrophobic interactions.[5]
-
Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of compounds with varying polarities. The addition of a small percentage of formic acid improves peak shape by ensuring the phenolic hydroxyl group and any residual silanols on the column are protonated, and it ensures compatibility with mass spectrometry.[6]
-
Detection: A Photodiode Array (PDA) detector is chosen to monitor the elution at multiple wavelengths, which helps in peak purity assessment and allows for the selection of the optimal wavelength (λmax) for quantification. Based on related structures, a wavelength around 254 nm is a good starting point.[5]
Protocol 1: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | PDA Detector, 210-400 nm; monitor at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate the peak corresponding to this compound. Calculate purity using the area percent method.
Structural Elucidation and Confirmation
A combination of Mass Spectrometry and NMR spectroscopy is required for the unambiguous confirmation of the chemical structure.[7][8]
Mass Spectrometry (MS)
Rationale: MS provides precise mass-to-charge ratio (m/z) data, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns obtained via tandem MS (MS/MS) offer further structural proof. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[9]
Protocol 2: LC-MS Analysis
-
Instrumentation: Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
MS Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | +3.5 kV (Positive), -3.0 kV (Negative) |
| Mass Range | 50 - 500 m/z |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, Flow: 600 L/hr, Temp: 350°C |
-
Expected Results:
| Ion | Calculated m/z |
| [M+H]⁺ | 164.0657 |
| [M+Na]⁺ | 186.0476 |
| [M-H]⁻ | 162.0504 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and types of protons and their connectivity, while ¹³C NMR identifies the number and types of carbon atoms.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~175.0 |
| C-OH (Ar) | - | ~155.0 |
| C-N (Ar) | - | ~145.0 |
| CH (Ar) | ~7.0 (d) | ~125.0 |
| C-CH₂ (Ar) | - | ~124.0 |
| CH (Ar) | ~6.7 (dd) | ~115.0 |
| CH (Ar) | ~6.6 (d) | ~110.0 |
| -CH₂- | ~3.4 (s) | ~35.0 |
| N-CH₃ | ~3.1 (s) | ~28.0 |
| -OH | ~9.5 (s, br) | - |
Note: Predicted shifts are estimates and actual values may vary.
Stability Assessment via Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to ensure the developed analytical method is "stability-indicating."[3][10] These studies expose the compound to harsh conditions to accelerate its degradation.
Rationale for Stress Conditions:
The conditions (acid, base, oxidation, heat, light) are chosen based on ICH guideline Q1A to mimic potential stress during manufacturing, storage, and administration, thereby identifying likely degradation pathways.[11]
Protocol 4: Forced Degradation Study
-
Prepare Stock Solution: Create a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (ICH Option 2: exposure to cool white fluorescent and near UV lamps).
-
-
Sample Analysis: At the designated time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to the target concentration (0.5 mg/mL) and analyze using the stability-indicating HPLC method (Protocol 1).
-
Evaluation: Examine the chromatograms for new peaks (degradants) and a decrease in the area of the parent peak. The method is considered stability-indicating if all degradant peaks are well-resolved from the parent peak.
Conclusion
This application note outlines a robust, multi-technique platform for the comprehensive analytical characterization of this compound. The described protocols for HPLC, LC-MS, and NMR provide a reliable framework for confirming the identity, purity, and structure of this important molecule. Furthermore, the forced degradation protocol is crucial for understanding its stability profile and for the validation of a stability-indicating analytical method. This integrated approach ensures data of the highest quality and integrity, which is essential for advancing scientific research and drug development programs involving indolin-2-one derivatives.
References
-
Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. (2011). PubMed. [Link]
-
Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (2015). PubMed. [Link]
-
Results of forced degradation studies. (n.d.). ResearchGate. [Link]
-
Synthesis and receptor binding assay of indolin-2-one derivatives... (2015). Ingenta Connect. [Link]
-
An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science. [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). National Institutes of Health (NIH). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. (n.d.). The Royal Society of Chemistry. [Link]
-
5-Bromo-1-methylindolin-2-one. (n.d.). National Institutes of Health (NIH). [Link]
-
Absorption spectra of indole and 5-hydroxyindole in the gas phase. (n.d.). ResearchGate. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. [Link]
-
Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (n.d.). Sains Malaysiana. [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. [Link]
-
In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). (2018). PubMed Central. [Link]
-
Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Sources
- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylindolin-2-one | 3484-35-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and receptor binding assay of indolin-2-one derivatives...: Ingenta Connect [ingentaconnect.com]
- 9. rsc.org [rsc.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
Application Note & Protocols: Evaluating 5-Hydroxy-1-methylindolin-2-one as a Dual Inhibitor of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Anti-Inflammatory Strategy
The arachidonic acid (AA) cascade is a cornerstone of inflammatory signaling, yielding both pro-inflammatory and pro-resolving lipid mediators.[1] For decades, therapeutic strategies have focused on singular nodes within this network, most notably cyclooxygenase (COX) enzymes. However, this approach can lead to the shunting of AA metabolism towards the 5-lipoxygenase (5-LOX) pathway, generating potent pro-inflammatory leukotrienes (LTs) and potentially mitigating therapeutic benefit.[2] Leukotrienes are implicated in a host of inflammatory conditions, including asthma, rheumatoid arthritis, and allergic diseases.[3][4][5]
A more sophisticated, systems-based approach involves the simultaneous modulation of multiple, synergistic targets. This guide focuses on the dual inhibition of 5-LOX and soluble epoxide hydrolase (sEH), a strategy that offers a powerful one-two punch against inflammation. By inhibiting 5-LOX, the production of pro-inflammatory LTs is directly suppressed.[6] Concurrently, inhibiting sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby amplifying their beneficial analgesic, anti-inflammatory, and cardioprotective effects.[1] This dual-action mechanism not only promises enhanced efficacy but may also circumvent the substrate shunting issues seen with single-target agents.[1][7]
The indolinone chemical scaffold has emerged as a promising foundation for developing such dual inhibitors.[1][8] This document provides a detailed technical guide for evaluating the inhibitory potential of 5-Hydroxy-1-methylindolin-2-one , a representative of this promising chemical class, against both 5-LOX and sEH. We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for its comprehensive characterization.
The Scientific Rationale: Why this compound?
The selection of this compound as a candidate dual inhibitor is rooted in established medicinal chemistry principles. The core indoline structure has been identified in screens as a potent inhibitor of 5-LOX.[1][8] The phenolic hydroxyl group at the 5-position is a key feature, as many known 5-LOX inhibitors possess redox-active phenol moieties that can interact with the non-heme iron atom in the enzyme's active site. Furthermore, the overall structure shares features with other known sEH inhibitors, making it a logical candidate for dual activity.
This application note provides the protocols to empirically validate this hypothesis, guiding researchers in determining the compound's potency (IC₅₀) and mechanism of action against these two critical enzymatic targets.
Signaling Pathways Overview
To contextualize the experimental protocols, it is crucial to understand the roles of 5-LOX and sEH in the broader arachidonic acid cascade.
dot digraph "Arachidonic_Acid_Cascade" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes AA [label="Arachidonic Acid (AA)\n(from Membrane Phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"];
COX_Pathway [label="COX-1/2", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins (PGs)\n(Pro-inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LOX_Pathway [label="5-LOX", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; LTs [label="Leukotrienes (LTs)\n(Pro-inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CYP_Pathway [label="CYP450\nEpoxygenase", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; EETs [label="EETs\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sEH_Enzyme [label="sEH", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; DHETs [label="DHETs\n(Inactive Metabolites)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Inhibitor [label="this compound", shape=diamond, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX_Pathway; COX_Pathway -> PGs;
AA -> LOX_Pathway; LOX_Pathway -> LTs;
AA -> CYP_Pathway; CYP_Pathway -> EETs;
EETs -> sEH_Enzyme; sEH_Enzyme -> DHETs;
// Inhibition Edges Inhibitor -> LOX_Pathway [label=" Inhibition", style=dashed, color="#EA4335", fontcolor="#202124", dir=tee]; Inhibitor -> sEH_Enzyme [label=" Inhibition", style=dashed, color="#EA4335", fontcolor="#202124", dir=tee]; } Caption: Dual inhibition of 5-LOX and sEH by this compound.
Part 1: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a fluorometric, high-throughput compatible assay to determine the inhibitory activity of this compound against human recombinant 5-LOX.
Principle of the Assay
The 5-LOX enzyme catalyzes the conversion of arachidonic acid into an unstable hydroperoxy intermediate (HPETE). This assay utilizes a specialized probe that reacts with the hydroperoxy products to generate a stable, highly fluorescent signal (Ex/Em = 500/536 nm). The rate of fluorescence increase is directly proportional to 5-LOX activity. An inhibitor will decrease the rate of fluorescence generation.
Materials and Reagents
-
5-LOX Enzyme: Human recombinant 5-lipoxygenase.
-
LOX Assay Buffer: 25 mM Tris-HCl, pH 7.4, or similar.
-
LOX Probe: A sensitive fluorescent probe for detecting hydroperoxides.
-
LOX Substrate: Arachidonic Acid solution.
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control Inhibitor: Zileuton or Nordihydroguaiaretic acid (NDGA).
-
Instrumentation: 96-well white, flat-bottom microplate and a fluorescence plate reader.
Experimental Workflow: 5-LOX Assay
Step-by-Step Protocol for 5-LOX Inhibition
-
Reagent Preparation:
-
Thaw all components on ice. Warm the LOX Assay Buffer to room temperature.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in assay buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Prepare the positive control inhibitor (e.g., Zileuton) in a similar concentration range.
-
Prepare the 5-LOX enzyme to its final working concentration in cold assay buffer immediately before use.
-
-
Assay Plate Setup (per well):
-
Test Wells: Add 2 µL of the diluted this compound.
-
Vehicle Control (100% Activity): Add 2 µL of the vehicle (e.g., 2% DMSO in assay buffer).
-
Positive Inhibitor Control: Add 2 µL of the diluted positive control inhibitor.
-
Background Control (No Enzyme): Add 2 µL of the vehicle.
-
-
Reaction Initiation:
-
Prepare a master mix containing the appropriate volumes of LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. For the background control well, prepare a separate mix without the enzyme.
-
Add 40 µL of the master mix to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the LOX Substrate working solution according to the manufacturer's protocol.
-
Add 20 µL of the LOX Substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence reader and begin kinetic measurement at Ex/Em = 500/536 nm. Record data every 30 seconds for 30-40 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol details a continuous fluorometric assay for measuring the inhibition of human recombinant sEH by this compound.
Principle of the Assay
The assay uses (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), a non-fluorescent substrate.[9] In the presence of active sEH, the epoxide ring of PHOME is hydrolyzed. This leads to an intramolecular cyclization that releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde (Ex/Em = 330/465 nm). The rate of fluorescence increase is directly proportional to sEH activity, and its reduction indicates inhibition.
Materials and Reagents
-
sEH Enzyme: Human recombinant soluble epoxide hydrolase.
-
sEH Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
sEH Substrate: PHOME, dissolved in DMSO to a stock concentration.
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control Inhibitor: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or another potent sEH inhibitor.
-
Instrumentation: 96-well black, flat-bottom microplate and a fluorescence plate reader.
Experimental Workflow: sEH Assay
Step-by-Step Protocol for sEH Inhibition
-
Reagent Preparation:
-
Prepare the sEH Assay Buffer and warm to 30°C.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in sEH Assay Buffer.
-
Prepare the positive control inhibitor (e.g., AUDA) in a similar concentration range.
-
Thaw the sEH enzyme on ice and dilute it to its final working concentration (e.g., 1-2 nM) in cold assay buffer just before the experiment.
-
-
Assay Plate Setup (in a 200 µL total volume):
-
Add 100 µL of sEH Assay Buffer to all wells.
-
Add the appropriate volume of diluted test compound, vehicle, or positive control to the wells.
-
Add the diluted sEH enzyme to all wells except the background control wells.
-
Bring the final volume in each well to 190 µL with sEH Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 5 minutes. This allows the test compound to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare the PHOME substrate working solution in assay buffer (final concentration in-well is typically 5 µM).
-
Initiate the reactions by adding 10 µL of the PHOME working solution to each well.
-
Immediately place the plate in a fluorescence reader pre-heated to 30°C.
-
Measure fluorescence kinetically at Ex/Em = 330/465 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
As with the 5-LOX assay, determine the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Subtract the background rate from all other measurements.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data should be summarized to allow for clear comparison of the compound's activity against both targets.
Table 1: Hypothetical Inhibitory Activity of this compound
| Target Enzyme | Test Compound | IC₅₀ (µM) [95% CI] | Positive Control | IC₅₀ (µM) of Control |
| 5-Lipoxygenase (5-LOX) | This compound | 0.85 [0.72 - 0.98] | Zileuton | 0.52 |
| Soluble Epoxide Hydrolase (sEH) | This compound | 1.20 [1.05 - 1.37] | AUDA | 0.02 |
Note: The data presented in this table are for illustrative purposes only and represent a potential outcome of the described assays.
Interpretation of Results:
-
Potency: The IC₅₀ value indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency.
-
Selectivity: By comparing the IC₅₀ values for 5-LOX and sEH, the selectivity of the compound can be assessed. In our hypothetical example, the compound shows balanced, sub-micromolar potency against both targets, classifying it as a dual inhibitor.
-
Mechanism of Action: These initial screening assays determine potency but not the mechanism of inhibition (e.g., competitive, non-competitive, allosteric). Follow-up enzyme kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) would be required to elucidate the precise mechanism.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust, reliable, and high-throughput framework for evaluating this compound as a dual inhibitor of 5-LOX and sEH. Establishing the dual inhibitory profile of this compound would validate the indolinone scaffold as a privileged structure for this multitarget approach.[1] Successful identification of potent dual inhibitors like this compound could pave the way for further pre-clinical development, including cell-based assays of inflammation, pharmacokinetic profiling, and in vivo efficacy studies in models of inflammatory disease. This strategic approach holds significant promise for developing next-generation anti-inflammatory therapeutics with superior efficacy and safety profiles.
References
- (No Source Provided)
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2021). MDPI. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). National Institutes of Health. [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2014). ResearchGate. [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. [Link]
-
The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. (2024). ProBiologists. [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). National Institutes of Health. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). PubMed. [Link]
-
Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes. (2017). National Institutes of Health. [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). National Institutes of Health. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). ResearchGate. [Link]
-
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. (2006). National Institutes of Health. [Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision Inc.[Link]
- Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Source Not Found.
- (No Source Provided)
- (No Source Provided)
-
Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. (2016). MDPI. [Link]
- (No Source Provided)
- (No Source Provided)
-
Design strategy for a dual sEH/5-LOX inhibitor. (2016). ResearchGate. [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (2005). National Institutes of Health. [Link]
Sources
- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. probiologists.com [probiologists.com]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocols: A Framework for Evaluating 5-Hydroxy-1-methylindolin-2-one in Preclinical Models of Inflammation
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of a novel derivative, 5-Hydroxy-1-methylindolin-2-one. We present a strategic, multi-tiered approach, beginning with foundational in vitro assays to establish a mechanism of action and progressing to a well-established in vivo model of acute inflammation. This guide emphasizes the causality behind experimental choices and incorporates self-validating systems, including requisite controls and clear endpoints, to ensure data integrity and reproducibility. Detailed, step-by-step protocols for cell-based assays using lipopolysaccharide-stimulated macrophages and the carrageenan-induced paw edema model in rodents are provided.
Introduction: The Scientific Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The indolin-2-one core, present in several approved drugs, is of significant interest due to its synthetic tractability and diverse biological activities.[1]
This application note outlines a systematic methodology to characterize the anti-inflammatory properties of this compound (hereafter referred to as "the compound"). The proposed experimental cascade is designed to efficiently assess its efficacy and elucidate its mechanism of action, focusing on key inflammatory signaling pathways and mediators.
Hypothesized Mechanism of Action: Targeting Core Inflammatory Pathways
Based on the activity of structurally related anti-inflammatory molecules, a primary hypothesis is that the compound modulates the Toll-Like Receptor 4 (TLR4) signaling cascade, which culminates in the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB) .[2][3] Activation of TLR4 by ligands like lipopolysaccharide (LPS) triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus.[4] In the nucleus, NF-κB drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
A secondary mechanism may involve the modulation of inflammasomes , multi-protein complexes that are critical for the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like IL-1β and IL-18.[7][8]
Caption: Proposed mechanism targeting the TLR4-to-NF-κB signaling pathway.
In Vitro Evaluation: Cellular Models of Inflammation
The murine macrophage cell line RAW 264.7 is the workhorse for in vitro inflammation studies due to its robust and reproducible response to LPS. The primary goal of these assays is to determine the compound's cytotoxicity and its efficacy in suppressing key inflammatory mediators.
Experimental Workflow: In Vitro Analysis
Caption: Stepwise workflow for in vitro evaluation of the compound.
Protocol 1: Cell Viability (MTT Assay)
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1 to 200 µM). Include a "vehicle control" (DMSO, typically <0.1%) and a "no treatment" control.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration at which viability is compromised.
Protocol 2: Quantification of Inflammatory Mediators
Rationale: This multi-assay protocol quantifies the compound's ability to inhibit the production of key inflammatory molecules at the level of secreted factors (NO, cytokines) and gene/protein expression.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at 5 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treatment: Replace the medium with serum-free medium containing the compound at various non-toxic concentrations (determined from Protocol 1). A positive control drug (e.g., Dexamethasone, 10 µM) should be included. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store at -80°C for Griess and ELISA assays.
-
Cell Lysate: Wash the remaining cells with cold PBS, then lyse them with appropriate buffers for RNA extraction (for qPCR) or protein extraction (for Western Blot).
-
A. Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of collected supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
B. Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[9][10]
-
Follow the manufacturer's protocol precisely. Typically, this involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.[11]
-
Calculate cytokine concentrations based on the provided standards.
C. Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from cell lysates using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Nos2, Ptgs2, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh).[12]
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
D. Protein Expression Analysis (Western Blot):
-
Determine protein concentration in lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against target proteins (e.g., phospho-NF-κB p65, IκBα, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band density relative to the loading control (β-actin).
| Parameter | Assay | Purpose | Typical Control |
| Cell Viability | MTT Assay | Determine non-toxic dose range | Vehicle (DMSO) |
| Nitric Oxide | Griess Assay | Measures iNOS activity byproduct | LPS alone |
| Cytokines | ELISA | Quantifies secreted pro-inflammatory proteins | LPS alone |
| Gene Expression | RT-qPCR | Measures transcriptional suppression | LPS alone |
| Protein Signaling | Western Blot | Assesses inhibition of pathway activation | LPS alone |
In Vivo Evaluation: Acute Inflammatory Model
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[13][14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on edema, cell infiltration, and mediator release.[16]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema
Rationale: This protocol assesses the compound's ability to reduce acute inflammation, characterized by fluid accumulation (edema) and immune cell infiltration, in a whole-organism context.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice (180-200g) for at least one week.[14]
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)[14]
-
Groups 3-5: Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, reference drug, or compound by oral gavage (p.o.) or intraperitoneal (i.p.) injection.[17]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[15][18]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection.
-
Data Calculation:
-
Edema Volume (mL): (Paw volume at time t) - (Baseline paw volume).
-
Percent Inhibition (%): [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Endpoint Analysis (Optional): At the end of the experiment (e.g., 6 hours), euthanize animals.
-
Histopathology: Collect the paw, fix in 10% formalin, and process for Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and tissue damage.[14]
-
Biochemical Analysis: Collect paw tissue and homogenize to measure levels of TNF-α, IL-1β, and Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
| Dose Group | Administration Route | Expected Outcome |
| Vehicle Control | p.o. | Maximal paw edema over 6 hours |
| Indomethacin (10 mg/kg) | p.o. | Significant reduction in paw edema |
| Compound (Low Dose) | p.o. | Dose-finding, potential slight reduction |
| Compound (Mid Dose) | p.o. | Dose-dependent reduction in edema |
| Compound (High Dose) | p.o. | Potential for maximal edema inhibition |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vitro assays | Cell passage number too high; Inconsistent cell seeding; Reagent degradation. | Use cells below passage 20; Use a cell counter for accurate seeding; Prepare fresh reagents and LPS solution. |
| Compound precipitates in media | Poor solubility. | Increase DMSO concentration (not to exceed 0.5%); Use a different solvent system; Prepare fresh dilutions for each experiment. |
| No inhibition of inflammation (in vitro) | Compound is inactive at tested doses; Compound is not cell-permeable. | Test a wider and higher concentration range (if not cytotoxic); Consider cell permeability assays. |
| High variability in paw edema (in vivo) | Improper carrageenan injection (subcutaneous vs. sub-plantar); Animal stress. | Ensure consistent injection technique by trained personnel; Allow proper acclimatization and handle animals gently. |
| Reference drug shows poor efficacy | Improper preparation or administration of the reference drug; Animal strain is non-responsive. | Verify the source and preparation of Indomethacin; Check literature for appropriate positive controls for the specific animal strain used. |
References
-
ACS Omega. (2026). 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Inflammatory Markers. ACS Publications. [Link]
-
Phytomedicine. (2017). Anti-inflammatory properties of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. PubMed. [Link]
-
MDPI. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI. [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
ResearchGate. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ResearchGate. [Link]
-
PubMed. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. NCBI. [Link]
-
National Center for Biotechnology Information. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. NCBI. [Link]
-
PubMed Central. (n.d.). Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. NCBI. [Link]
-
PubMed Central. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative.... NCBI. [Link]
-
MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity.... MDPI. [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI. [Link]
-
Drug Target Review. (2024). New insights into the functions of inflammasomes. Drug Target Review. [Link]
-
BioAgilytix. (n.d.). The Importance of Cytokine Detection and Analysis. BioAgilytix. [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Dr.Oracle. (2025). What is the best method for detecting cytokines (Cytokines) in a clinical setting?. Dr.Oracle. [Link]
-
MDPI. (n.d.). Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. MDPI. [Link]
-
Semantic Scholar. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin.... Semantic Scholar. [Link]
-
ResearchGate. (2024). (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative.... ResearchGate. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. NCBI. [Link]
-
Biocompare. (2021). Methods for Detecting and Analyzing Cytokines. Biocompare. [Link]
-
ResearchGate. (n.d.). Drug Repurposing to Discover Novel Anti-Inflammatory Agents Inhibiting JAK3/STAT Signaling. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Advances toward structure-based drug discovery for inflammasome targets. NCBI. [Link]
-
PubMed Central. (n.d.). A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation. NCBI. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]
-
ResearchGate. (2025). (PDF) Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics. ResearchGate. [Link]
-
Frontiers. (n.d.). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect.... Frontiers. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. droracle.ai [droracle.ai]
- 12. A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. criver.com [criver.com]
Application Notes & Protocols: Preparation of Stock Solutions of 5-Hydroxy-1-methylindolin-2-one
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 5-Hydroxy-1-methylindolin-2-one, a crucial compound in various research and drug development endeavors. The protocols herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, accuracy, and safety. Adherence to these guidelines is paramount for ensuring the reproducibility and validity of experimental outcomes.
Introduction: The Critical Role of Accurate Stock Solutions
The reliability of any experimental data derived from the use of small molecules like this compound is fundamentally dependent on the quality of the stock solution.[1][2] An accurately prepared stock solution is the bedrock of reproducible research, ensuring that downstream dilutions and applications deliver the intended concentration of the compound.[3] Conversely, inaccuracies in stock solution preparation, whether through weighing errors, improper solvent choice, or inadequate storage, can introduce significant variability, leading to misleading results and wasted resources.[1][4]
This guide offers a detailed, experience-driven approach to preparing stock solutions of this compound. It moves beyond a simple recitation of steps to explain the rationale behind key decisions, such as solvent selection and handling procedures, to empower the researcher with a deeper understanding of the process.
Physicochemical Profile: this compound
Understanding the physicochemical properties of a compound is the first principle in designing a robust preparation protocol. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Pharmaffiliates[5] |
| Molecular Weight | 163.18 g/mol | Pharmaffiliates[5] |
| Appearance | Solid (Specific color not detailed in search results) | Sigma-Aldrich[6] |
| Solubility | Soluble in DMSO and Ethanol | Inferred from general solvent properties for similar small molecules[1][7][8] |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | Pharmaffiliates[5] |
Experimental Workflow: From Powder to Stored Aliquots
The following diagram provides a high-level overview of the workflow for preparing a stock solution of this compound. This systematic process is designed to ensure accuracy and minimize potential sources of error.
Caption: A logical workflow for the preparation and storage of this compound stock solutions.
Detailed Experimental Protocols
4.1. Essential Materials & Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Ethanol (EtOH), 200 proof, absolute (≥99.5%)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquots
-
Optional: 0.22 µm syringe filter (for sterilization)
4.2. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
DMSO is a preferred solvent for many organic compounds due to its high solubilizing capacity.[1][4][9]
Step-by-Step Methodology:
-
Mass Calculation: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Mass (g) = 0.010 mol/L × 163.18 g/mol × 0.010 L = 0.016318 g = 16.32 mg
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 16.32 mg of this compound into a sterile conical tube.
-
Expert Tip: To minimize static interference, use an anti-static weigh boat or an ionizer if available. Record the actual mass weighed.
-
-
Solvent Addition and Dissolution:
-
Add approximately 8 mL of anhydrous DMSO to the conical tube.
-
Vortex the solution vigorously until all of the compound is visibly dissolved. Gentle warming (to ~37°C) can be used to aid dissolution if needed.
-
Once fully dissolved, add DMSO to reach a final volume of 10 mL. Invert the tube several times to ensure homogeneity.
-
-
Sterilization (Conditional):
-
For applications requiring sterility, such as cell culture, the stock solution must be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile conical tube. This step is critical for preventing microbial contamination.
-
-
Aliquoting for Stability:
-
Dispense the stock solution into single-use aliquots in sterile, light-blocking cryovials.[3] This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[3]
-
Rationale: Each freeze-thaw cycle can introduce water condensation and potentially degrade the compound or cause it to precipitate out of solution.
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For long-term storage, place the aliquots at -20°C. For short-term use (1-2 weeks), 2-8°C is acceptable.[5]
-
4.3. Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
Ethanol is a viable alternative to DMSO, particularly in assays where DMSO may exhibit toxicity or interfere with the experimental system.[7][8]
Step-by-Step Methodology:
-
Calculation and Weighing: Follow steps 1 and 2 from Protocol 1 to weigh 16.32 mg of this compound.
-
Solvent Addition and Dissolution:
-
Add approximately 8 mL of absolute ethanol to the conical tube.
-
Vortex thoroughly. Note that some compounds may require more energy (vortexing time or gentle warming) to dissolve in ethanol compared to DMSO.
-
Once dissolved, bring the final volume to 10 mL with absolute ethanol and mix well.
-
-
Sterilization, Aliquoting, and Storage: Follow steps 4, 5, and 6 from Protocol 1, ensuring all labels correctly indicate ethanol as the solvent.
Trustworthiness: A Self-Validating System
The protocols described are designed to be inherently self-validating through adherence to best practices:
-
Accurate Weighing: The use of a calibrated analytical balance is non-negotiable for achieving the target concentration.
-
Solvent Purity: Employing high-purity, anhydrous solvents is essential to prevent contamination and compound degradation.
-
Visual Confirmation: Always visually confirm the complete dissolution of the compound before proceeding. Any particulate matter indicates an inaccurate solution concentration.
-
Aliquoting: This is a critical, non-optional step for maintaining the long-term integrity and stability of the stock solution.[3]
Safety & Handling
As a standard laboratory practice, always consult the Safety Data Sheet (SDS) for this compound and any solvents used. General safety precautions include:
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling the powdered form of the compound in a chemical fume hood or a ventilated enclosure to prevent inhalation.
-
Ethanol is flammable; keep it away from ignition sources.
-
DMSO can enhance the absorption of other chemicals through the skin; handle with caution.
References
-
Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
-
PubChem. (n.d.). 5-Methylindolin-2-one. [Link]
-
Pharmaffiliates. (n.d.). 5-Hydroxy-1-methylindolin-3-one. [Link]
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?[Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-Methylindolin-2-one | 3484-35-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Topic: Comprehensive Handling and Storage Guidelines for 5-Hydroxy-1-methylindolin-2-one
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
5-Hydroxy-1-methylindolin-2-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development, belonging to the privileged indolinone scaffold.[1] The integrity of this compound is paramount for generating reproducible and reliable experimental data. Its chemical structure, featuring a phenolic hydroxyl group on an electron-rich indole core, renders it susceptible to oxidative degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing this compound to ensure its long-term stability and purity. The protocols herein are designed to be self-validating, emphasizing the chemical rationale behind each procedural step.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward proper handling. The key structural features are the lactam ring, the N-methylation, and critically, the C5-hydroxyl group on the aromatic ring. This phenolic moiety is the primary site of potential oxidative instability, a common degradation pathway for 5-hydroxyindole compounds.[2][3]
| Property | Value | Source |
| IUPAC Name | 5-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | N/A |
| CAS Number | 6062-24-4 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | Typically a solid (White to Yellow/Brown) | |
| Key Functional Groups | Phenol, Lactam (cyclic amide), Aromatic Ring | N/A |
| Purity (Typical) | ≥95% | [4] |
Safety and Hazard Assessment
While specific toxicological data for this compound is limited, data from structurally similar indolinone and methylindole derivatives suggest that the compound should be handled with care.[5] Standard laboratory precautions are mandatory.
| Hazard Class & Precaution | Description | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves, eye protection, and face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator (when handling powder), chemical safety goggles, nitrile gloves, and a lab coat must be worn at all times. | [5][7] |
| Engineering Controls | Handle solid material in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible. | [5][8] |
Core Handling and Solution Preparation Protocols
The primary goal during handling is to prevent contamination and minimize exposure to atmospheric oxygen, light, and moisture.
Aliquoting the Solid Compound
Rationale: Repeatedly opening the main stock container exposes the bulk material to air and moisture, accelerating degradation. Aliquoting into single-use quantities is the most effective strategy to preserve the compound's integrity.
Protocol:
-
Move the main stock container of this compound to a chemical fume hood.
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Don all required PPE (gloves, goggles, lab coat, respirator).
-
Using a clean, dry spatula, carefully weigh the desired amounts of the solid into appropriately sized, amber-colored glass vials or cryovials.
-
Purge the headspace of each aliquot vial, and the main stock container, with an inert gas (Argon or Nitrogen) for 15-30 seconds.
-
Immediately and tightly cap all vials. Seal the caps with paraffin film for an extra barrier against moisture.
-
Label each aliquot clearly with the compound name, concentration (if a solution), date, and your initials.
-
Return the main stock container and the new aliquots to their designated long-term storage conditions (see Section 4).
Preparation of Stock Solutions
Rationale: this compound in solution is significantly more susceptible to oxidation than in its solid state. The choice of solvent and the preparation technique are critical. DMSO is a common solvent for indolinone derivatives, but it is hygroscopic and can contain oxidizing impurities.[1] Using high-purity, anhydrous solvent from a freshly opened bottle or a solvent that has been purified via a solvent system is essential.
Protocol:
-
Select a pre-weighed aliquot vial of the solid compound.
-
Use a high-purity, anhydrous grade solvent (e.g., DMSO) from a Sure/Seal™ bottle or equivalent.[9]
-
Calculate the volume of solvent required to achieve the desired stock concentration.
-
Using a syringe and needle, pierce the septum of the solvent bottle and draw the required volume. It is best practice to first flush the syringe with inert gas.
-
Carefully add the solvent to the vial containing the compound.
-
Mix the solution by vortexing or sonicating at room temperature until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary, but avoid excessive heat which can accelerate degradation.[10]
-
Once dissolved, purge the headspace of the vial with inert gas before tightly capping.
-
Immediately transfer the freshly prepared stock solution to its designated long-term storage location (e.g., -80°C freezer).
Caption: Inert gas handling is critical for solution stability.
Storage Guidelines and Stability
The stability of this compound is dependent on its physical state (solid vs. solution) and the storage environment. Light, oxygen, and elevated temperatures are the primary drivers of degradation.[11]
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Exposure | Recommended Duration |
| Solid (Bulk/Aliquot) | -20°C | Sealed, Dry, Inert Gas (Ar or N₂) Headspace | Protect from Light (Amber Vial) | Up to 3 years[1] |
| Solution (in DMSO) | -80°C | Tightly Sealed, Inert Gas Headspace | Protect from Light (Amber Vial) | Up to 1-2 years[1] |
| Working Solution | 2-8°C | Tightly Sealed | Protect from Light | Max 24-48 hours[12] |
Causality:
-
-20°C for Solid: Lowers the kinetic energy of molecules, dramatically slowing any potential solid-state degradation reactions.
-
-80°C for Solution: Vitrifies the DMSO solution, immobilizing reactants and preventing diffusion of dissolved oxygen, which is the primary threat to the phenolic hydroxyl group.
-
Inert Atmosphere: Displaces oxygen, a key reactant in the oxidative degradation of the 5-hydroxyindole moiety.[3]
-
Protect from Light: The aromatic system can absorb UV light, leading to photochemical degradation. A safety data sheet for a related compound specifically notes that it is light sensitive.
Caption: Decision tree for optimal storage conditions.
Protocol for In-Use Stability Validation
Rationale: To ensure the integrity of your results, it is prudent to perform a quick in-use stability check, especially if a stock solution will be used over several weeks or has undergone multiple freeze-thaw cycles. This protocol is a self-validating measure.
Protocol:
-
Prepare a fresh stock solution of this compound as described in section 3.2.
-
Immediately analyze this solution (T=0) using a reliable analytical method (e.g., HPLC-UV, LC-MS) to obtain a purity profile and a peak area for the parent compound. This is your baseline.
-
Store the solution under your intended "working" conditions (e.g., 4°C or -20°C).
-
After a set period (e.g., 7 days, 14 days) and/or a set number of freeze-thaw cycles (e.g., 3 cycles), re-analyze the solution using the identical analytical method.
-
Analysis: Compare the chromatograms. Look for:
-
A decrease in the peak area of the parent compound (>5-10% change is significant).
-
The appearance of new peaks, which indicate degradation products.
-
A change in the color of the solution, which often indicates the formation of oxidized, colored polymeric species.[13]
-
-
If significant degradation is observed, the storage conditions are not suitable, and solutions should be made fresh from a solid aliquot for each experiment.
Spill Management and Disposal
Spill Response:
-
In case of a powder spill, avoid raising dust. Moisten the material with a damp paper towel and gently wipe up the area.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and collect in a suitable container.[6]
-
Ventilate the area and wash the spill site thoroughly after material pickup is complete.
Disposal:
-
All waste material, including empty vials and contaminated items, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of it in the regular trash or down the drain.
References
- ChemicalBook. 5-(Hydroxymethyl)-1-methylindolin-2-one CAS 1340409-90-6.
- MilliporeSigma.
- Sweedler, J. V., et al. Serotonin catabolism and the formation and fate of 5-hydroxyindole thiazolidine carboxylic acid. Journal of Biological Chemistry.
- Fisher Scientific.
- Jubilant Ingrevia. Safety Data Sheet for 2-Hydroxy-5-methylpyridine.
- Egyptian Drug Authority. In-Use stability testing FAQ.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific. Safety Data Sheet for 8-Hydroxy-2-methylquinoline.
- MedchemExpress.com. Oxindole (2-Indolinone) | HIV Inhibitor.
- Material Safety Data Sheet.
- CDH Fine Chemical.
- Udenfriend, S., et al. BIOGENESIS AND METABOLISM OF 5-HYDROXYINDOLE COMPOUNDS. Journal of Biological Chemistry.
- Kaur, G., et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.
- Sigma-Aldrich. 5-Methylindolin-2-one | 3484-35-3.
- PubChem. 5-Methylindolin-2-one.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Udenfriend, S., Titus, E., Weissbach, H., and Peterson, R.E. Biogenesis and metabolism of 5-hydroxyindole compounds.
- CymitQuimica. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE.
- Sigma-Aldrich. 5-HYDROXY-1,3,3-TRIMETHYLINDOLIN-2-ONE.
- Google Patents.
- Luxeo.
- ChemicalBook. 5-Hydroxy-2-methylindole CAS#: 13314-85-7.
- World Health Organization. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Wang, M., et al.
- Google Patents.
- ChemicalBook. 5-hydroxy-6-Methylindolin-2-one | 439911-02-1.
- Blum, J. J., & Ling, N. S. Oxidation of serotonin and 5-hydroxy-indoles during the denaturation of oxyhaemoglobin. The Biochemical journal.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. luxeolabs.com [luxeolabs.com]
- 11. 5-Hydroxy-2-methylindole CAS#: 13314-85-7 [chemicalbook.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1-methylindolin-2-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry details potential causes and provides actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, including incomplete reactions, degradation of the product, or the formation of side products. A common synthetic route involves the cyclization of a suitable precursor, and the efficiency of this step is paramount.
Potential Causes & Solutions:
-
Suboptimal Base or Reaction Conditions: The choice of base and reaction conditions is critical for the cyclization step. Stronger bases or different solvents might be necessary to drive the reaction to completion. For instance, base-mediated cyclization of 2-nitrostyrenes can be highly dependent on the base used, with potassium tert-butoxide and sodium tert-pentoxide showing variable success.[1]
-
Poor Quality Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Atmosphere Control: Reactions involving sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
-
Reaction Time and Temperature: Optimization of reaction time and temperature is crucial. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating. Lowering the reaction temperature can sometimes enhance selectivity and reduce byproduct formation.[2]
Q2: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?
The formation of dark, polymeric materials is often due to the reactivity of the starting materials or product under the reaction conditions. The 5-hydroxy group makes the indole nucleus particularly electron-rich and susceptible to oxidation.
Potential Causes & Solutions:
-
Oxidation of the Phenolic Moiety: The hydroxyl group on the aromatic ring can be sensitive to oxidation, especially at elevated temperatures or in the presence of air.
-
Solution: Running the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce oxidative side reactions. The addition of a mild antioxidant could also be explored, though this may complicate purification.
-
-
Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can promote polymerization or decomposition.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If using a strong base, consider a milder base or a different solvent system that allows for lower reaction temperatures.
-
Q3: The N-methylation step is inefficient. What can I do to improve it?
Inefficient N-methylation can be due to several factors, including the choice of methylating agent, the base used for deprotonation, and the reaction solvent.
Potential Causes & Solutions:
-
Choice of Methylating Agent: Common methylating agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is often more reactive.[1]
-
Base Selection: A suitable base is required to deprotonate the indole nitrogen, making it nucleophilic. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The choice of base can be critical and may need to be optimized for your specific substrate.
-
Solvent Effects: The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like DMF or THF are often effective for N-alkylation reactions.
Table 1: Comparison of Conditions for N-Alkylation of Indoles
| Methylating Agent | Base | Solvent | Typical Temperature (°C) | Reference |
| Methyl Iodide | NaH | THF/DMF | 0 to RT | [1] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | [3] |
| Methyl Iodide | K-tert-butoxide | tert-BuOH | 0 to RT | [1] |
Q4: Purification of the final product is challenging due to persistent impurities. What purification strategies are recommended?
The polar nature of the hydroxyl group and the amide functionality in this compound can make purification by standard column chromatography difficult.
Recommended Purification Strategies:
-
Column Chromatography:
-
Normal Phase: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid or triethylamine to the mobile phase can help to reduce tailing of acidic or basic compounds, respectively.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent. This can be an effective way to separate it from non-acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common approach involves a multi-step synthesis, which may include:
-
Indole Ring Formation: The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindoles from a benzoquinone and an enamine.[4][5]
-
N-Methylation: Introduction of the methyl group onto the indole nitrogen.
-
Oxidation of the 3-position: Conversion of the indole to the corresponding oxindole.
An alternative is to start with a pre-formed oxindole and introduce the hydroxyl group and methyl group in subsequent steps. The specific route will depend on the available starting materials and the desired scale of the synthesis.
Q2: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or vanillin) may be necessary to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the conversion of starting material to product, as well as the presence of any side products or intermediates.
Q3: What are the key safety precautions for this synthesis?
-
Handling of Reagents: Many of the reagents used in this synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like sodium hydride, which reacts violently with water.
Experimental Workflow and Diagrams
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Potential Side Reaction: Oxidation
The electron-rich 5-hydroxyoxindole core is susceptible to oxidation, which can lead to undesired colored byproducts.
Caption: Potential oxidation side reaction.
References
-
ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxindole as starting material in organic synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]
-
HETEROCYCLES. (1997). A NEW SYNTHESIS OF 1-HYDROXYINDOLES AND SPECTRA OF 1-HYDROXYINDOLE. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]
-
AperTO. (2026). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by reaction of nitrosoarenes with terminal alkynones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification of hydroxyquinol 1,2-dioxygenase and maleylacetate reductase: the lower pathway of 2,4,5-trichlorophenoxyacetic acid metabolism by Burkholderia cepacia AC1100. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
-
Science Primary Literature. (2023). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-methylindeno [2,1-b]indol-6(5H)-one. Retrieved from [Link]
- Google Patents. (n.d.). CA2706423A1 - Process for the manufacture of an indolinone derivative.
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
-
PubMed. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]
- Google Patents. (n.d.). US5788946A - Purification of hydroxylamine.
-
National Institutes of Health. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Hydroxy-1-methylindolin-2-one
Introduction: 5-Hydroxy-1-methylindolin-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related byproducts that can complicate purification and compromise final product purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate the common challenges encountered during its synthesis. We will focus on a common synthetic pathway involving the intramolecular Friedel-Crafts cyclization of an N-substituted chloroacetamide precursor, as this route highlights several key challenges in controlling regioselectivity and preventing side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The answers are based on established chemical principles and practical laboratory experience.
Question 1: My final product is a dark brown or black tar-like substance, not the expected off-white solid. What is the likely cause?
Answer: This is a classic sign of phenol oxidation. The 5-hydroxy group on the indolinone ring is highly susceptible to oxidation, which can form highly colored quinone-type species and polymeric materials. This is particularly problematic under basic conditions or when exposed to atmospheric oxygen, especially in the presence of trace metal impurities.
Probable Causes & Solutions:
-
Atmospheric Oxidation: The deprotection step (if coming from a protected phenol) or any step involving the free phenol is sensitive to air.
-
Solution: Perform the final deprotection and subsequent workup steps under an inert atmosphere (Nitrogen or Argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Base-Catalyzed Oxidation: Even mild bases used during workup (e.g., sodium bicarbonate) can facilitate oxidation if exposure is prolonged.
-
Solution: Minimize the time the product is in a basic aqueous solution. If a basic wash is necessary, perform it quickly and at a low temperature. Consider using a weaker base or a buffered solution.
-
-
Trace Metal Contamination: Metal ions can catalyze the oxidation of phenols.
-
Solution: Use high-purity reagents and solvents. If metal catalysis is suspected from a previous step (e.g., hydrogenation), consider adding a chelating agent like EDTA during the initial workup phase to sequester metal ions.
-
Question 2: My TLC and NMR analysis of the crude product show two distinct but very similar products. I suspect an isomer. What is it and how can I prevent it?
Answer: You are most likely observing the formation of a regioisomeric byproduct, 7-Hydroxy-1-methylindolin-2-one . This is the most common and challenging byproduct in this synthesis. It arises from the intramolecular Friedel-Crafts cyclization occurring at the carbon ortho to the nitrogen atom instead of the desired position ortho to the hydroxyl (or protected hydroxyl) group.
Causality: The directing effects of the N-methylacetamido group and the oxygen-based group (e.g., -OH, -OBn) are competitive. While the oxygen is a strong ortho-, para-director, the nitrogen group also directs ortho-. The choice of Lewis acid and reaction conditions can influence the ratio of these two products.
Prevention & Mitigation:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity.
-
Solution: Experiment with milder Lewis acids such as FeCl₃, ZnCl₂, or even strong Brønsted acids like polyphosphoric acid (PPA), which may offer better regioselectivity for this specific transformation.
-
-
Steric Hindrance: Increasing the steric bulk of the oxygen protecting group can disfavor cyclization at the adjacent position.
-
Solution: While a benzyl ether is common, consider using a bulkier protecting group if isomeric byproduct formation is severe. However, this may require harsher deprotection conditions.
-
Purification Strategy: The 5-hydroxy and 7-hydroxy isomers often have very similar polarities, making them difficult to separate.
-
High-Performance Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 20% Ethyl Acetate in Hexane and slowly increasing to 40%).
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective if the isomeric ratio is heavily skewed toward the desired product.
Question 3: The cyclization step has failed. My main isolated product is the unreacted chloroacetamide precursor. What went wrong?
Answer: Failure of the intramolecular Friedel-Crafts reaction is typically due to deactivation of the aromatic ring or inactivation of the Lewis acid catalyst.
Troubleshooting Checklist:
-
Moisture Inactivation: Lewis acids like AlCl₃ react violently with water. Any moisture in the solvent, reagents, or glassware will quench the catalyst.
-
Action: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle). Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst: The amide carbonyl group in your precursor will coordinate with the Lewis acid. Therefore, you need more than a catalytic amount.
-
Action: A minimum of 1.1 to 1.5 equivalents of the Lewis acid is typically required. For less reactive substrates, up to 3 equivalents may be necessary.
-
-
Reaction Temperature: Friedel-Crafts reactions often require heating to overcome the activation energy barrier.
-
Action: If you ran the reaction at room temperature, try increasing it incrementally (e.g., to 50 °C, then 80 °C) while monitoring by TLC. Be aware that higher temperatures can also increase byproduct formation.
-
Frequently Asked Questions (FAQs)
Q: What is a reliable, multi-step synthesis for this compound?
A: A common and logical pathway starts from 4-aminophenol. The hydroxyl group is first protected to prevent it from interfering with subsequent steps, particularly the N-alkylation and the Lewis-acid-catalyzed cyclization.
Caption: A typical 5-step synthesis of this compound.
Q: Besides the 7-hydroxy isomer, what other byproducts should I be aware of?
A: While the 7-hydroxy isomer is the most prevalent, other byproducts can form depending on the specific reaction conditions. A summary is provided in the table below.
| Byproduct Name | Structure | Point of Origin | Identification Notes |
| 7-Hydroxy-1-methylindolin-2-one | Regioisomer | Step 4 (Cyclization) | Similar Rf to product. Mass Spec: Identical m/z. NMR: Different aromatic splitting pattern. |
| 5-(Benzyloxy)-1-methylindolin-2-one | Incomplete Deprotection | Step 5 (Deprotection) | Less polar than the final product. Mass Spec: m/z = (M+90). NMR: Shows benzyl signals (~7.3-7.5 ppm, ~5.1 ppm). |
| N-(4-Hydroxyphenyl)-N-methylacetamide | Dehalogenation without Cyclization | Step 4 (Cyclization) | More polar starting material. Can arise if the Lewis acid is inactive and trace water is present. |
| Quinone/Polymeric Species | Oxidation Product | Final Product/Workup | Highly colored impurities. Often insoluble or streak on TLC. Broad signals in NMR. |
Q: How should I purify and store the final compound?
A: Purification: The gold standard is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane. Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can further enhance purity.
Storage: this compound is sensitive to both light and air. For long-term storage, it should be placed in an amber vial, flushed with argon or nitrogen, sealed tightly, and stored in a refrigerator (-4°C) or freezer (-20°C).
Visualized Troubleshooting Workflow
If you are experiencing low yields in the critical cyclization step, this decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Reference Experimental Protocol
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.
Step 4: Intramolecular Friedel-Crafts Cyclization to form 5-(Benzyloxy)-1-methylindolin-2-one
-
Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to substrate) via cannula and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-chloro-N-(4-(benzyloxy)phenyl)-N-methylacetamide (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.
-
Quenching: Cool the reaction mixture back down to 0 °C and quench it by slowly and carefully adding crushed ice, followed by cold 1 M HCl (aq). Caution: The quench is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-(benzyloxy)-1-methylindolin-2-one.
References
-
Indolinone Synthesis Overview: A general overview of synthetic routes to indolinone and oxindole cores can be found in various organic chemistry resources. For specific examples and reaction conditions, refer to primary literature.[1][2][3]
- Friedel-Crafts Reactions: For mechanistic details and conditions of intramolecular Friedel-Crafts acylations, standard advanced organic chemistry textbooks are an excellent resource. A relevant example can be found in "Strategic Applications of Named Reactions in Organic Synthesis" by Kurti and Czako.
-
Impurity Profiling: The general principles of identifying and controlling impurities in active pharmaceutical ingredients are well-documented and provide a framework for this type of analysis.[4]
-
Nenitzescu Indole Synthesis: While not directly for indolin-2-ones, this classic reaction for synthesizing 5-hydroxyindoles provides context on the reactivity of related precursors.[5][6]
-
Modern Cyclization Methods: Recent literature often describes palladium-catalyzed or other metal-catalyzed methods for forming the indoline skeleton, which may offer alternative routes with different byproduct profiles.[7][8]
Sources
- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Hydroxy-1-methylindolin-2-one
Welcome to the dedicated technical support guide for the purification of 5-Hydroxy-1-methylindolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile indolinone intermediate. The following sections provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this compound in high purity.
Introduction to Purifying this compound
This compound is a key building block in medicinal chemistry, valued for its substituted oxindole core. The presence of a polar phenolic hydroxyl group and a lactam moiety gives the molecule moderate polarity, which dictates the strategy for its purification. Achieving high purity is critical, as residual starting materials, reagents, or by-products can interfere with subsequent synthetic steps and biological assays. This guide addresses the most common purification techniques—recrystallization, flash column chromatography, and preparative HPLC—providing solutions to specific issues you may encounter.
Troubleshooting Purification Challenges
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.
Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery of very pure material. However, success depends on selecting the right solvent system and technique.
Q: My compound oiled out instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Causality: The high concentration of impurities lowers the melting point of the mixture, and rapid cooling doesn't give the molecules sufficient time to orient themselves into a crystal lattice.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote proper crystal formation.
-
Add a Co-solvent: You may be using a solvent in which the compound is too soluble. Add a "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny crystal of pure this compound (a seed crystal) to the cooled, supersaturated solution to initiate crystallization.
-
Q: I have very low recovery after recrystallization. Where did my compound go?
A: This issue almost always stems from using a solvent in which your compound is too soluble, even at room temperature, or from using an excessive volume of solvent.
-
Causality: A significant portion of your product remains dissolved in the mother liquor after cooling and filtration.
-
Solutions:
-
Solvent Selection: Your chosen solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents on a small scale before committing to a bulk recrystallization. A related compound, 5-bromo-1-methylindolin-2-one, has been successfully recrystallized from ethanol.[1] This or a mixture like ethanol/water or ethyl acetate/hexane could be a good starting point.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Adding solvent in small portions to the heated mixture is key.
-
Recover from Mother Liquor: Concentrate the mother liquor by about half on a rotary evaporator and cool the solution again to see if a second crop of crystals will form. Be aware that this second crop will likely be less pure than the first.
-
| Solvent System | Rationale |
| Ethanol or Methanol | Good for moderately polar compounds. The hydroxyl group promotes solubility. |
| Ethyl Acetate / Hexanes | A versatile combination. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Dichloromethane / Heptane | Similar to EtOAc/Hexanes, offering a different polarity profile. |
| Water / Ethanol | If the compound is sparingly soluble in water, this can be an effective and green solvent system. |
Flash Column Chromatography Problems
Flash chromatography is the workhorse for purifying moderately polar organic compounds and is highly applicable to this compound.[2]
Q: My compound is streaking/tailing badly on the TLC plate and the column. How can I get sharp bands?
A: Tailing is often caused by the acidic nature of standard silica gel interacting with the basic nitrogen or the phenolic hydroxyl group of your molecule. It can also be caused by overloading the column.
-
Causality: The silanol groups (Si-OH) on the silica surface are acidic and can strongly adsorb polar or basic compounds, leading to slow, uneven elution.[3]
-
Solutions:
-
Add a Modifier to the Eluent: Add a small amount of a polar, competitive modifier to your mobile phase. For a compound like this, adding 0.5-1% triethylamine (TEA) can neutralize the acidic sites on the silica gel and dramatically improve peak shape. Alternatively, adding 0.5-1% acetic or formic acid can sometimes help if the compound has an acidic nature, though TEA is more common for amine-containing structures.
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative.[4] You can also use commercially available deactivated silica gel.
-
Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 100-500 mg of crude material on a 10 g column).
-
Q: I can't separate my product from a close-running impurity. How can I improve the resolution?
A: Poor separation (low resolution) means the selectivity of your chromatographic system is insufficient. You need to change the conditions to make the stationary phase interact differently with your product and the impurity.
-
Causality: The polarity difference between your compound and the impurity is too small for the chosen mobile phase to effectively differentiate between them.
-
Solutions:
-
Optimize the Mobile Phase: The quickest solution is to change the solvent system. If you are using a standard ethyl acetate/hexanes gradient, try switching to a dichloromethane/methanol system. The different solvent properties (dipole moment, hydrogen bonding capability) will alter the interactions with your compounds and the silica gel.
-
Use a Finer Mesh Silica: Switching from standard silica gel (e.g., 40-63 µm) to a finer mesh (e.g., 25-40 µm) can increase the number of theoretical plates and improve separation efficiency, though it will also increase backpressure.
-
Isocratic vs. Gradient Elution: If the Rf values are very close, a shallow gradient or even an isocratic (constant solvent composition) elution might provide better separation than a steep gradient. Run the column slowly to allow for equilibrium between the mobile and stationary phases.[5]
-
Workflow for Purification Strategy Selection
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. This decision tree can guide your strategy.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purification process? A: Thin-Layer Chromatography (TLC) is indispensable. Use the same solvent system for TLC analysis as you plan to use for your column. A well-chosen system should give your product an Rf value of approximately 0.3-0.4. For final purity assessment, HPLC and ¹H NMR are the gold standards.
Q: My compound appears to be degrading on the silica gel column, indicated by new spots on TLC of the collected fractions. What should I do? A: The phenolic hydroxyl group can be sensitive to the acidic silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Neutralize the Silica: As mentioned in the troubleshooting section, you can use a mobile phase containing a small amount of triethylamine.[4]
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized silica (reversed-phase chromatography).
Q: Can I use Preparative HPLC for the primary purification? A: Yes, especially for small-scale syntheses (<1 g) or when impurities are very difficult to separate by other means. Reversed-phase HPLC (using a C18 column) is typically very effective for indole derivatives.[6] A mobile phase of acetonitrile/water or methanol/water with 0.1% formic or trifluoroacetic acid is a common starting point.[7] However, it is more expensive and time-consuming than flash chromatography for large quantities.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate to dissolve the solid completely with gentle heating and swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hexanes dropwise until the solution remains faintly cloudy. Add a few drops of ethyl acetate to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes (or a cold mixture of the recrystallization solvents) to remove any residual mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
Caption: Standard workflow for flash column chromatography.
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., start with 10% EtOAc/Hexanes, move to 20%, 30%, and so on).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 50%) |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain |
| Eluent Modifier | 0.5-1% Triethylamine (if peak tailing is observed) |
References
-
ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available from: [Link]
-
National Institutes of Health. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Available from: [Link]
-
National Institutes of Health. 5-Bromo-1-methylindolin-2-one. Available from: [Link]
- Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
-
National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]
-
ResearchGate. (PDF) Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. Available from: [Link]
-
National Institutes of Health. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
National Institutes of Health. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Available from: [Link]
-
ResearchGate. The parameters of purification by HPLC of compounds 5-14. Available from: [Link]
-
ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]
- Google Patents. CA2706423A1 - Process for the manufacture of an indolinone derivative.
-
The Royal Society of Chemistry. 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Available from: [Link]
-
SIELC Technologies. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available from: [Link]
-
JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available from: [Link]
Sources
- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. JSM Central || Article Info [jsmcentral.org]
Solubility issues of 5-Hydroxy-1-methylindolin-2-one in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings
Welcome to the technical support center for 5-Hydroxy-1-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As Senior Application Scientists, we have compiled this information to not only provide step-by-step solutions but also to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Introduction: The Solubility Challenge
This compound is a small organic molecule with a structure that presents a classic solubility dilemma. It possesses both hydrophobic (the indolinone core) and hydrophilic (the hydroxyl group) features. This amphipathic nature means that while it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous buffers—the required medium for most biological assays—is limited. This guide will walk you through understanding and overcoming these challenges.
Section 1: Understanding the Molecule
Q1: What are the key physicochemical properties of this compound that influence its solubility?
To effectively troubleshoot solubility, we must first understand the molecule's inherent properties.
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the benzene ring is weakly acidic. This is the most critical feature to exploit for enhancing aqueous solubility. At a pH above its acidity constant (pKa), this group will deprotonate to form a negatively charged phenolate ion (-O⁻). This ionization dramatically increases the molecule's polarity and, consequently, its affinity for water. While the exact pKa of this specific molecule is not readily published, related phenolic compounds often have a pKa in the 8-10 range.[1]
-
Lipophilic Core: The 1-methylindolin-2-one structure is largely nonpolar and contributes to the compound's poor water solubility. This is the primary reason it dissolves well in organic solvents like DMSO.[2]
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the ketone and hydroxyl oxygens can act as hydrogen bond acceptors. While this aids some interaction with water, it is not sufficient to overcome the hydrophobicity of the core structure at neutral pH.
Section 2: Fundamental Solubilization & Troubleshooting
This section addresses the most common issue researchers face: precipitation upon dilution of a DMSO stock solution into an aqueous buffer.
Q2: I've prepared a 10 mM stock in DMSO, but the compound crashes out when I add it to my phosphate-buffered saline (PBS). What is happening and how do I prevent it?
This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution."[3][4] It occurs when a compound dissolved in a high concentration of a good organic solvent (like 100% DMSO) is rapidly diluted into a poor aqueous solvent (the buffer). The localized concentration of the compound exceeds its solubility limit in the mixed solvent system before it can be dispersed, causing it to precipitate.
The key is to avoid this rapid change in the solvent environment.
Diagram 1: The Problem of "Solvent Shock"
Caption: Workflow illustrating how rapid dilution leads to precipitation.
Recommended Protocol: Preparing a Working Solution via Serial Dilution
This method ensures the solvent polarity changes gradually, keeping the compound in solution.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved. Gentle warming (to 37°C) or brief vortexing can assist.[5]
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your stock in 100% DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might make a 1 mM intermediate stock.
-
Pre-mix with Buffer: Before the final dilution, perform a critical step. Pipette the required volume of your DMSO stock (e.g., the 1 mM intermediate) into an empty microfuge tube.
-
Gradual Addition: Add your aqueous buffer to the tube containing the DMSO stock drop-by-drop while gently vortexing or continuously mixing. This gradual addition is the most crucial step to prevent solvent shock.[3]
-
Final Dilution: If necessary, you can now perform a final dilution of this aqueous working solution into your final assay plate or tube, which already contains the bulk of the aqueous medium.
Diagram 2: Recommended Workflow to Avoid Precipitation
Caption: Ionization at high pH increases molecular polarity and solubility.
Experimental Protocol: pH Modification
-
Determine pH Tolerance: First, ensure your assay, cells, or proteins are stable and functional at a higher pH. Many biological systems can tolerate a pH up to 8.5-9.0 for short periods.
-
Prepare Alkaline Buffer: Prepare your working buffer (e.g., Tris or CAPS) and adjust the pH to a value of 9.0 using a sterile solution of NaOH.
-
Test Solubility: Attempt to dissolve the compound directly in this high-pH buffer or, more reliably, dilute your DMSO stock into this buffer using the gradual addition method described previously. You should observe a significant improvement in the maximum achievable concentration.
-
Caution: Be aware that some phenolic compounds can be less stable at high pH over long periods, especially in the presence of oxygen. [1][6]It is best to prepare these solutions fresh.
Q4: My assay is very sensitive to DMSO. What are some alternative co-solvents?
While DMSO is the most common and effective solvent for many compounds, alternatives can be used if it interferes with your experiment. [2]The choice of co-solvent is highly empirical and may require some screening. [7][8][9][10]
| Co-Solvent | Pros | Cons | Max % in Cell Assays |
|---|---|---|---|
| DMSO | Excellent solubilizing power for many compounds. [2] | Can be toxic to cells at >0.5-1%. Can interfere with some assays. | ~0.5% |
| Ethanol | Less toxic than DMSO. Volatile, can be removed by evaporation if needed. | Generally a weaker solvent for highly lipophilic compounds. | ~0.5-1% |
| Propylene Glycol (PG) | Low toxicity, often used in pharmaceutical formulations. | Can be viscous. May not be as effective as DMSO. | ~1% |
| Polyethylene Glycol (PEG 300/400) | Low toxicity. Can help maintain supersaturated states. | Viscous. Solubility enhancement is compound-dependent. [11]| ~1% |
Recommendation: If you must avoid DMSO, start by preparing a stock in absolute ethanol and follow the same gradual dilution protocols.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO I should use in my cell-based assay?
-
A: This is cell-line dependent, but a widely accepted upper limit is 0.5% (v/v). Many researchers aim for a final concentration of ≤0.1% to minimize any potential artifacts. [10]Always run a vehicle control (medium + same final % of DMSO) to ensure the solvent itself is not affecting the results.
-
-
Q: How should I store my solutions of this compound?
-
A: The solid powder should be stored desiccated at the recommended temperature (typically 4°C or -20°C). The high-concentration DMSO stock solution is generally stable for months when stored at -20°C. Aqueous working solutions should almost always be prepared fresh on the day of the experiment to avoid degradation or precipitation over time.
-
-
Q: Can I use sonication to help dissolve the compound in my buffer?
-
A: Sonication can be a useful physical method to break up small precipitate particles and aid dissolution. [10]It can be particularly helpful for re-dissolving a solution that has partially precipitated. However, it is not a substitute for proper solvent selection and dilution technique. If a compound requires continuous sonication to remain in solution, it is likely supersaturated and may precipitate later in the experiment.
-
-
Q: I see a precipitate in my cell culture plate after 24 hours of incubation. What could be the cause?
-
A: This delayed precipitation can be due to several factors:
-
Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts.
-
Interaction with Media Components: The compound might be binding to proteins in fetal bovine serum (if used) or interacting with salts in the media, leading to the formation of an insoluble complex. [3] * pH Changes: Cell metabolism naturally produces acidic waste products like lactate, which can slowly decrease the pH of the culture medium. This pH drop can lower the solubility of a pH-sensitive compound, causing it to precipitate. [3][4]
-
-
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- MDPI. (n.d.).
- ResearchGate. (n.d.). What is the relation between the solubility of phenolic compounds and pH of solution?
- Taylor & Francis Online. (2011).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- BenchChem. (n.d.).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- In-Silico. (2025). Co-solvent: Significance and symbolism.
- ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
- ResearchGate. (2006).
- PMC - PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 5-(Hydroxymethyl)-1-methylindolin-2-one CAS.
- ACS Publications. (n.d.).
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
- BenchChem. (2025).
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Sigma-Aldrich. (n.d.).
- (n.d.). 5-Hydroxy-7-methylindolin-2-one.
- Google Patents. (n.d.).
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- PubChem. (n.d.). 5-Methylindolin-2-one | C9H9NO | CID 5325716.
- Sigma-Aldrich. (n.d.). 5-Methylindolin-2-one | 3484-35-3.
- PubChem. (n.d.). 1-[(1S)-5-hydroxy-1-methyl-1,2-dihydrobenzo[e]indol-3-yl]hexan-1-one.
- Cheméo. (n.d.). Chemical Properties of 5-Hydroxyindoleacetic acid, methyl.
- BLD Pharm. (n.d.). 61-70-1|1-Methylindolin-2-one|BLD Pharm.
- ChemicalBook. (n.d.). 5-hydroxy-6-Methylindolin-2-one | 439911-02-1.
- PubChem. (n.d.). 5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685.
- Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
- Pharmaffiliates. (n.d.). CAS No : NA| Product Name : 5-Hydroxy-1-methylindolin-3-one.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO?
- Studylib. (n.d.).
- ChemicalBook. (n.d.). 5-Hydroxy-3-Methylindolin-2-One(WX645015) | 6062-25-5.
- MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
- PubChem. (n.d.). Dimethyl Sulfoxide | (CH3)2SO | CID 679.
- PMC - NIH. (n.d.). 5-Bromo-1-methylindolin-2-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Hydroxy-1-methylindolin-2-one
Welcome to the dedicated technical support guide for 5-Hydroxy-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound. As your partner in research, we understand that compound stability is critical for reproducible and reliable experimental results. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: The structure of this compound contains two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a lactam (cyclic amide) ring.
-
Oxidation: The 5-hydroxy group is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen in solvents. This can lead to the formation of colored quinone-like species, resulting in a visible change in your solution's appearance (e.g., turning yellow or brown).
-
Hydrolysis: The lactam ring is an amide within a five-membered ring. This ring can be forced open by hydrolysis under strongly acidic or basic conditions.[1] This cleavage would result in the formation of an amino acid derivative, which will have different polarity and chemical properties.
Understanding these liabilities is the first step in designing robust experiments and ensuring the integrity of your results.
Q2: What is the best solvent for preparing a stable stock solution of this compound?
A2: For short-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is generally recommended for creating concentrated stock solutions. DMSO is aprotic and less likely to participate in degradation reactions compared to protic solvents like alcohols or water.
However, it is crucial to use anhydrous DMSO and minimize freeze-thaw cycles. Water content in DMSO can facilitate hydrolysis over long-term storage. For aqueous-based assays, prepare fresh dilutions from the DMSO stock into your aqueous buffer immediately before use. Long-term storage in aqueous buffers is not recommended without prior stability validation.
Q3: My solution of this compound turned a shade of yellow/brown. What is happening and is my compound degraded?
A3: A color change is a strong indicator of oxidative degradation. The phenolic hydroxyl group on the indolinone ring is likely being oxidized to a quinone or related structures, which are often colored. This process can be accelerated by:
-
Exposure to air (oxygen)
-
Exposure to light, especially UV wavelengths[2]
-
Presence of trace metal ion contaminants in your solvent or buffer
If you observe a color change, it is highly probable that a significant portion of your compound has degraded. It is recommended to discard the solution and prepare a fresh one, taking precautions to minimize light and air exposure. Consider purging your solvents with an inert gas like nitrogen or argon before use.
Q4: How does pH impact the stability of this compound in my aqueous assays?
A4: The pH of your aqueous medium is a critical factor.[1]
-
Neutral to Slightly Acidic pH (pH 4-7): The compound is expected to be most stable in this range.
-
Alkaline Conditions (pH > 8): The phenolic hydroxyl group will be deprotonated to a phenoxide ion, which is significantly more susceptible to oxidation. Furthermore, strongly alkaline conditions can catalyze the hydrolysis of the lactam ring.[3]
-
Acidic Conditions (pH < 4): Strongly acidic conditions can catalyze the hydrolysis of the lactam ring.[4]
It is imperative to perform a stability study in your specific assay buffer if the experiment runs for an extended period.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues related to compound instability.
Issue 1: Inconsistent results or loss of potency in cell-based assays.
-
Possible Cause: Degradation of the compound in the cell culture medium. Cell culture media are complex aqueous solutions, typically at a physiological pH of ~7.4, and are incubated at 37°C for hours or days. These conditions can promote both hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment.
-
Time-Course Stability Check: Spike your compound into the cell culture medium (without cells) and incubate it under your standard assay conditions (37°C, 5% CO2). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.[5]
-
Minimize Exposure: If instability is confirmed, consider reducing the incubation time or adding the compound at later stages of the experiment if the protocol allows.
-
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: Degradation has occurred either during sample storage, preparation, or during the analytical run itself.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample immediately. This will serve as your baseline (T=0) chromatogram.
-
Check Autosampler Stability: Leave a sample vial in the autosampler for an extended period (e.g., 24 hours) and re-inject. Compare the chromatogram to the T=0 injection. If new peaks appear, your compound may be degrading in the autosampler solvent. Consider using a cooled autosampler.
-
Evaluate Mobile Phase: If you are using a mobile phase with an extreme pH, the compound might be degrading on the column. Ensure the mobile phase pH is within the stable range for the compound.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for investigating suspected stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Experimental Protocols & Data
To empower your research, we provide standardized protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6] They help to identify potential degradation products and establish stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 4 hours.
-
Oxidation: 3% Hydrogen Peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Heat the stock solution (in a sealed vial) at 80°C for 48 hours.
-
Photolytic Stress: Expose the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[7] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a validated HPLC-UV method. A reverse-phase C18 column is a good starting point.[5]
-
Proposed Degradation Pathways
Based on chemical principles, the following degradation pathways are proposed. A forced degradation study would help to confirm these.
Caption: Proposed degradation pathways for this compound.
Data Presentation: Solvent Stability Comparison
A crucial experiment is to test the compound's stability in various solvents over time. The results can be summarized in a table for easy comparison.
Table 1: Example Stability Data for this compound (100 µg/mL) at Room Temperature, Protected from Light
| Solvent | % Remaining after 24h | % Remaining after 72h | Observations |
| Anhydrous DMSO | >99% | >99% | Clear, colorless |
| Acetonitrile | >99% | 98.5% | Clear, colorless |
| Ethanol | 97.2% | 92.1% | Clear, colorless |
| PBS (pH 7.4) | 91.5% | 78.3% | Slight yellow tint |
| Water (pH ~6) | 95.0% | 88.4% | Clear, colorless |
Note: This is hypothetical data for illustrative purposes. Actual results must be generated experimentally.
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 22, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026, from [Link]
-
Racine, P. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-137. Retrieved January 22, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 22, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 22, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 8). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 22, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 22, 2026, from [Link]
-
Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. q1scientific.com [q1scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Optimizing N-Methylation of 5-Hydroxyindolin-2-one
Welcome to the technical support center for the N-methylation of 5-hydroxyindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. As your dedicated support partner, we aim to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and achieve optimal reaction outcomes.
Introduction: The Chemistry of N-Methylating 5-Hydroxyindolin-2-one
The N-methylation of 5-hydroxyindolin-2-one is a critical step in the synthesis of various biologically active molecules. The reaction involves the selective addition of a methyl group to the nitrogen atom of the indolinone ring. However, the presence of a phenolic hydroxyl group introduces a competing site for methylation, leading to potential side products and purification challenges. Understanding the delicate balance between N-methylation and O-methylation is paramount for success.
This guide will delve into the key parameters influencing this reaction, including the choice of methylating agent, base, solvent, and temperature. We will explore common pitfalls and provide data-driven solutions to steer your synthesis toward the desired N-methylated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-methylation of 5-hydroxyindolin-2-one. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Methylated Product
Question: I am observing a low yield of my target N-methyl-5-hydroxyindolin-2-one, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in this reaction can stem from several factors, primarily related to insufficient reactivity of the chosen reagents or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Base Strength or Stoichiometry: The base plays a crucial role in deprotonating the nitrogen atom of the indolinone, making it nucleophilic enough to attack the methylating agent. If the base is too weak or used in insufficient amounts, the starting material will not be fully activated.
-
Solution: Consider switching to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, bases like cesium carbonate (Cs₂CO₃) have been shown to be highly effective in N-methylation reactions, often leading to higher yields.[1] Ensure you are using at least one equivalent of the base, and in some cases, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
-
Low Reactivity of the Methylating Agent: The choice of methylating agent significantly impacts the reaction rate.
-
Solution: If you are using a less reactive methylating agent like dimethyl carbonate (DMC), you may need to employ higher temperatures (e.g., 120-140 °C) to achieve a reasonable reaction rate.[2][3] Alternatively, switching to a more reactive agent like methyl iodide (MeI) or dimethyl sulfate (DMS) can significantly increase the reaction rate, even at lower temperatures.[4][5] However, be aware that the high reactivity of these agents can sometimes lead to more side products if not properly controlled.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting material or product.
-
Solution: If you are using a less reactive system (e.g., K₂CO₃/DMC), a gradual increase in temperature may be necessary. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal range. For highly reactive agents like MeI, which has a low boiling point (42 °C), reactions may need to be conducted in a sealed tube or under reflux with a very efficient condenser to prevent the evaporation of the reagent.[4]
-
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
Issue 2: Formation of the O-Methylated Side Product
Question: My main problem is the formation of the O-methylated isomer (5-methoxyindolin-2-one) alongside my desired N-methylated product. How can I improve the selectivity for N-methylation?
Answer:
Achieving high selectivity between N- and O-methylation is the central challenge in this synthesis. The relative acidity of the N-H of the lactam and the O-H of the phenol, along with the reaction conditions, dictates the outcome.
dot
Sources
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Experimental Integrity of 5-Hydroxy-1-methylindolin-2-one
Welcome to the technical support center for 5-Hydroxy-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. Ensuring the stability and purity of this compound is paramount for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to maintain the integrity of your compound.
Understanding the Instability of this compound
Troubleshooting Guide: Common Degradation Issues and Solutions
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound or solution (e.g., turning pink, brown, or black) | Oxidation of the phenolic hydroxyl group. This can be initiated by exposure to air, light, or trace metal impurities. | - Store the solid compound under an inert atmosphere (argon or nitrogen) in an amber vial at low temperature (e.g., -20°C). - Prepare solutions fresh using deoxygenated solvents. - Work in a glovebox or use Schlenk line techniques for handling.[1][2] - Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation due to oxidation, hydrolysis, or photodegradation. | - Compare the new peaks with a forced degradation sample to identify potential degradation products. - Review your experimental conditions: check pH, solvent purity, and exposure to light and air. - Implement the preventative measures outlined in this guide. |
| Inconsistent or non-reproducible experimental results | Degradation of the compound leading to variable concentrations of the active molecule. | - Ensure consistent and stringent handling and storage procedures for all batches of the compound. - Perform a purity check of the compound before each experiment using a validated analytical method. - Prepare fresh solutions for each set of experiments. |
| Loss of biological activity or potency | Degradation of the parent compound into inactive or less active byproducts. | - Follow the recommended storage and handling protocols rigorously. - Minimize the time the compound is in solution and exposed to experimental conditions. - Consider conducting experiments under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the oxidation of the 5-hydroxy group. Phenolic compounds are susceptible to oxidation, which can proceed through a radical mechanism to form quinone-type structures.[3] These quinones can be highly colored and may further polymerize, leading to the observed discoloration of the compound. The lactam ring in the indolinone structure can also be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen is recommended).[4] The vial should be stored in a freezer at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials if you need to access it frequently.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: High-purity, anhydrous solvents are recommended. Commonly used solvents include DMSO, DMF, and ethanol. It is crucial to use deoxygenated solvents to minimize oxidation. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Prepare solutions fresh and use them as quickly as possible.
Q4: Can I work with this compound on the benchtop?
A4: While brief handling on an open bench may be unavoidable for some procedures, it is strongly recommended to minimize exposure to air and light. For sensitive experiments or long-term handling, using an inert atmosphere glovebox or a Schlenk line is the best practice to prevent oxidative degradation.[1][2] If working on the bench, use amber-colored labware and work quickly.
Q5: How does pH affect the stability of this compound?
A5: The stability of phenolic compounds can be pH-dependent.[5][6][7] At higher (alkaline) pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is more susceptible to oxidation. Therefore, it is advisable to maintain the pH of your solutions in the neutral to slightly acidic range if your experimental protocol allows. If you must work at a basic pH, it is critical to use deoxygenated buffers and minimize the exposure time.
Q6: How can I monitor the purity of my this compound sample?
A6: The purity of the compound should be regularly monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8][9] A stability-indicating method is one that can separate the intact drug from its degradation products. It is good practice to run a purity check on a new batch of the compound and periodically for stored materials.
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, immediately transfer the compound to a controlled environment with low humidity.
-
If the compound is not already in an amber vial, transfer it to one to protect it from light.
-
Place the vial inside a desiccator containing a suitable desiccant.
-
Flush the desiccator with a gentle stream of inert gas (argon or nitrogen) for several minutes.
-
Seal the desiccator and store it in a freezer at -20°C or below.
-
For frequent use, it is recommended to weigh out smaller aliquots into separate amber vials under an inert atmosphere to avoid repeated exposure of the bulk material to ambient conditions.
Protocol 2: Preparation of a Stock Solution under Inert Atmosphere
-
Place the vial of this compound, a fresh bottle of high-purity anhydrous solvent (e.g., DMSO), and all necessary labware (e.g., micropipettes, pipette tips, amber microcentrifuge tubes) into the antechamber of a glovebox.
-
Purge the antechamber according to the glovebox manufacturer's instructions.
-
Once inside the main chamber, allow the items to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Carefully weigh the desired amount of the compound into an appropriate amber vial.
-
Add the required volume of the deoxygenated solvent to achieve the target concentration.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in the glovebox freezer at -20°C. If a glovebox is not available, use a Schlenk line to handle the compound and prepare solutions under a positive pressure of inert gas.
Visualizing Degradation and Prevention Strategies
Potential Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, leading to a quinone-like product. This is based on the known reactivity of 5-hydroxyindoles.[3]
Caption: Recommended workflow to prevent degradation of this compound.
References
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC - NIH. (n.d.).
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH. (n.d.).
- Ossila. (n.d.). Air Sensitive Compounds.
- Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - NIH. (n.d.).
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. (2023, June 19).
- Phenolic compounds can delay the oxidation of polyunsaturated fatty acids and the growth of Listeria monocytogenes: structure-activity relationships. - Semantic Scholar. (n.d.).
- Factors affecting stability of drugs | PPTX - Slideshare. (n.d.).
- Stability-indicating chromatographic methods for the determination of sertindole - PubMed. (2013, June 2).
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (n.d.).
- DRUG STABILITY - IJSDR. (n.d.).
- Stability indicating study by using different analytical techniques - IJSDR. (n.d.).
- "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (n.d.).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.).
- Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. (n.d.).
Sources
- 1. Effect of complexation with randomly methylated beta-cyclodextrin on the aqueous solubility, photostability and antioxidant activity of an indolinonic nitroxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 5-Hydroxy-1-methylindolin-2-one and its Impurities
Welcome to the technical support center for the analysis of 5-Hydroxy-1-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this compound and to troubleshoot the appearance of unexpected signals arising from common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The precise chemical shifts for this compound can vary slightly based on the solvent, concentration, and temperature. However, based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be referenced. Below is a summary of the anticipated chemical shifts in a common solvent like DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| N-CH₃ | ~3.10 | ~26.0 | Singlet in ¹H NMR. |
| C3-H₂ | ~3.40 | ~36.0 | Singlet in ¹H NMR. |
| C4-H | ~6.85 | ~115.0 | Doublet in ¹H NMR. |
| C6-H | ~6.60 | ~112.0 | Doublet of doublets in ¹H NMR. |
| C7-H | ~6.70 | ~110.0 | Doublet in ¹H NMR. |
| C5-OH | ~9.00 | - | Broad singlet in ¹H NMR, exchangeable with D₂O. |
| C2=O | - | ~175.0 | Quaternary carbon, typically a weaker signal. |
| C3a | - | ~125.0 | Quaternary carbon. |
| C5 | - | ~150.0 | Quaternary carbon attached to -OH. |
| C7a | - | ~140.0 | Quaternary carbon. |
Note: These are predicted values and should be used as a guide. Experimental values may differ slightly.
Troubleshooting Guide for Unexpected Peaks
The presence of unexpected signals in your NMR spectrum can often be traced back to residual starting materials, byproducts of the synthesis, or degradation of the final compound. A common synthetic route to 5-hydroxyindoles is the Nenitzescu indole synthesis[1]. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester[1][2]. Therefore, impurities may arise from these starting materials or from side reactions.
Q2: My ¹H NMR spectrum shows peaks that don't match the expected signals for this compound. How do I begin to identify the impurity?
A2: A systematic approach is key to identifying unknown peaks. The following flowchart outlines a general troubleshooting workflow:
Caption: A stepwise guide to identifying unknown signals in an NMR spectrum.
Q3: I see a singlet around 2.50 ppm and a broad peak around 3.33 ppm in my DMSO-d₆ spectrum. What are these?
A3: These are very common residual solvent peaks. The signal at approximately 2.50 ppm is due to residual protons in deuterated dimethyl sulfoxide (DMSO-d₅)[3]. The broad peak around 3.33 ppm is typically due to residual water in the NMR solvent[3]. These are generally of little concern unless their intensity obscures signals from your compound of interest.
Q4: My spectrum has aromatic signals that are different from the expected pattern for this compound. What could they be?
A4: Unreacted starting materials are a common source of unexpected aromatic signals. If your synthesis started from 4-aminophenol, you might see its characteristic aromatic signals.
Table 2: ¹H and ¹³C NMR Data for 4-Aminophenol (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | ~6.5-6.6 (multiplet) | ~115-116 |
| Aromatic C-H | ~6.6-6.7 (multiplet) | ~115-116 |
| C-NH₂ | - | ~140 |
| C-OH | - | ~150 |
| Data sourced from spectral databases.[2] |
Q5: I have unexpected aliphatic signals, including a quartet and a triplet. What might these be from?
A5: If your synthesis involved an enamine like ethyl 3-aminocrotonate, residual amounts could contribute to aliphatic signals. The ethyl group would give a characteristic quartet and triplet pattern.
Table 3: ¹H and ¹³C NMR Data for Ethyl 3-aminocrotonate (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| =CH | ~4.5 | ~85 |
| -O-CH₂- | ~4.0 (quartet) | ~58 |
| CH₃-C= | ~1.9 | ~19 |
| -CH₂-CH₃ | ~1.2 (triplet) | ~15 |
| Data sourced from spectral databases.[4] |
Q6: I observe a singlet around 3.7 ppm and another around 2.4 ppm. What could these be?
A6: If your synthesis involved methyl pyruvate, these signals could correspond to the methoxy and methyl protons, respectively.
Table 4: ¹H and ¹³C NMR Data for Methyl Pyruvate (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| O-CH₃ | ~3.8 | ~53 |
| C(=O)-CH₃ | ~2.5 | ~26 |
| C=O (ester) | - | ~161 |
| C=O (ketone) | - | ~193 |
| Data sourced from spectral databases.[1] |
Q7: What if I see signals that suggest a related but different indolinone structure?
A7: Several side reactions can lead to structurally related impurities:
-
Over-alkylation: If the phenolic hydroxyl group is also methylated, you would expect to see an additional methoxy signal (O-CH₃) in the ¹H NMR spectrum around 3.7-3.9 ppm and a corresponding signal in the ¹³C NMR spectrum around 55-60 ppm. The broad -OH signal would be absent.
-
Dimerization: Indolinones can sometimes undergo dimerization, leading to more complex spectra with a lower degree of symmetry. Dimer formation can be concentration-dependent, so acquiring spectra at different concentrations may help in identification[5][6].
-
Oxidation: The 5-hydroxy group makes the molecule susceptible to oxidation, which can lead to the formation of quinone-like structures. This would result in significant changes in the aromatic region of the NMR spectrum and potentially the loss of the phenolic -OH signal[7].
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR analysis (20-30 mg for ¹³C NMR).
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the sample vial.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.
Protocol 2: D₂O Exchange for Identification of -OH Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The signal corresponding to the exchangeable -OH proton should significantly decrease in intensity or disappear entirely.
References
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[1]
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[2]
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[8]
-
[9]
-
[10]
-
[11]
-
[4]
-
[12]
-
[13]
-
[14]
-
[15]
-
[3]
-
[16]
-
[17]
-
[18]
-
[19]
-
[20]
-
[21]
-
[22]
-
[5]
-
[23]
-
[24]
-
[7]
-
[25]
-
[26]
-
[27]
-
[28]
-
[29]
-
[30]
-
[31]
-
[32]
-
[33]
-
[34]
-
[35]
-
[6]
-
[36]
-
[37]
-
[38]
-
[39]
-
[40]
-
[41]
-
[42]
-
[43]
-
[44]
-
[45]
Sources
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Showing Compound 1,4-Benzoquinone (FDB005755) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles - ProQuest [proquest.com]
- 10. scilit.com [scilit.com]
- 11. 1,4-Benzoquinone(106-51-4) 1H NMR spectrum [chemicalbook.com]
- 12. 1,4-Benzoquinone dioxime(105-11-3) 1H NMR spectrum [chemicalbook.com]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 19. The Pherobase NMR: 1,4-Benzoquinone|1,4-benzoquinone|C6H4O2 [pherobase.com]
- 20. spectrabase.com [spectrabase.com]
- 21. rsc.org [rsc.org]
- 22. bcc.bas.bg [bcc.bas.bg]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. revistadechimie.ro [revistadechimie.ro]
- 25. iris.uniss.it [iris.uniss.it]
- 26. asahilab.co.jp [asahilab.co.jp]
- 27. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 30. Visualizer loader [nmrdb.org]
- 31. 5-Hydroxyindole(1953-54-4) 1H NMR [m.chemicalbook.com]
- 32. CASPRE [caspre.ca]
- 33. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. magritek.com [magritek.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. rsc.org [rsc.org]
- 37. Ethyl Crotonate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
- 38. researchgate.net [researchgate.net]
- 39. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 42. pdf.benchchem.com [pdf.benchchem.com]
- 43. mdpi.com [mdpi.com]
- 44. pubs.acs.org [pubs.acs.org]
- 45. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing pH for 5-Hydroxy-1-methylindolin-2-one Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-1-methylindolin-2-one. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter related to pH optimization during your experiments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your results.
Section 1: Foundational Principles
Understanding the Molecule: this compound
This compound belongs to the oxindole class of heterocyclic compounds, which are prevalent in many bioactive molecules and natural products.[1][2] Its structure features two key functional groups that are influenced by pH:
-
A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated under neutral to basic conditions. The pH at which this occurs is governed by its pKa value.
-
A Lactam (Cyclic Amide): The amide group is generally neutral and not easily protonated or deprotonated under typical physiological pH conditions.
The ionization state of the phenolic hydroxyl group is the most critical factor to consider. The charge of the molecule directly impacts its solubility, stability, membrane permeability, and interaction with its biological target.
The Critical Role of pH
The hydrogen ion concentration (pH) of your experimental buffer is a master variable that can profoundly affect your results.[3] Incorrect pH can lead to:
-
Compound Precipitation: Reduced solubility can cause the compound to fall out of solution, drastically lowering its effective concentration.[4][5]
-
Chemical Degradation: Indole derivatives, particularly those with hydroxyl groups, can be unstable and prone to oxidation at certain pH values.[6]
-
Inconsistent Biological Activity: The ionized (charged) and non-ionized (neutral) forms of the molecule may have different abilities to cross cell membranes or bind to a target protein, leading to variable assay results.[7]
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A1: This is a classic solubility problem. Oxindole derivatives are often sparingly soluble in aqueous buffers.[8][9] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO keeps it soluble in the stock, but upon dilution, the compound is suddenly exposed to an environment it may be poorly soluble in.
-
Immediate Cause: The pH of your buffer likely promotes the less soluble form of the compound.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH is appropriate. For indolinones, a slightly acidic to neutral pH (6.0-7.4) often maintains the neutral, less water-soluble but potentially more cell-permeable form.
-
Pre-warm the Buffer: Adding cold stock to a cold buffer can decrease solubility. Pre-warming your buffer to the experimental temperature (e.g., 37°C) can help.[5]
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in your buffer or media, then add this to the final assay volume. This avoids localized high concentrations.[5]
-
Lower the Final Concentration: If possible, reduce the final concentration of the compound in your assay.
-
Re-evaluate Buffer Choice: Some buffer components can interact with small molecules.[4] Consider simpler buffer systems like Phosphate-Buffered Saline (PBS) or HEPES.
-
Q2: What is the optimal pH for my cell-based assay?
A2: The optimal pH is a balance between three factors: compound stability, compound solubility, and the health of the cells.
-
Cell Health: Most mammalian cell lines thrive in a narrow pH range, typically 7.2 to 7.4 . This is maintained by the bicarbonate-CO₂ system in the incubator. Using a chemical buffer like HEPES (typically at 10-25 mM) in your media can provide additional stability against pH fluctuations.[10]
-
Compound Activity: The optimal pH for activity depends on the mechanism. If the compound needs to enter the cell, a pH that favors the neutral, more lipophilic form is often better. If it acts on an extracellular target, the charged, more soluble form might be preferred.
-
Recommendation: Start with a standard physiological pH of 7.4 . If you encounter issues with solubility or inconsistent activity, you may need to perform a pH optimization experiment (see Section 4, Protocol 1).
Q3: How does pH affect the stability of this compound?
A3: The 5-hydroxy group makes the molecule susceptible to oxidation, which can be pH-dependent. Under basic conditions (pH > 8), the hydroxyl group is deprotonated to form a phenoxide. This negatively charged species is more electron-rich and thus more easily oxidized, which can lead to colored degradation products and a loss of activity.
-
General Guideline: Indole-based compounds are often more stable under slightly acidic to neutral conditions.[6]
-
Testing for Stability: To confirm, you can incubate the compound in buffers of different pH values (e.g., 5.0, 7.4, 8.5) for the duration of your experiment. Then, analyze the samples by HPLC to check for the appearance of degradation peaks or a decrease in the parent peak area.[4]
Q4: I am seeing inconsistent results between experiments. Could pH be the culprit?
A4: Absolutely. Inconsistent pH is a common source of poor reproducibility.
-
Sources of pH Fluctuation:
-
Improperly Prepared Buffers: Always calibrate your pH meter with fresh standards before preparing buffers.
-
CO₂ Levels: In cell culture, fluctuations in the incubator's CO₂ levels will directly alter the pH of bicarbonate-buffered media.[5]
-
Buffer Depletion: Over time, the buffering capacity of your media can be exhausted by cellular metabolism. For long-term assays (>24 hours), consider re-feeding the cells with fresh media.[11]
-
-
Solution: Use high-quality reagents, calibrate equipment meticulously, and consider supplementing your media with a buffer like HEPES for extra pH stability in cell-based assays.[10]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solving Precipitation
Use this workflow to diagnose and solve issues with compound precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Section 4: Reference Protocols
Protocol 1: Determining Optimal pH for Compound Activity
This experiment helps identify the pH range where your compound is both soluble and active in a functional assay.
-
Prepare Buffers: Prepare a set of identical buffers (e.g., Phosphate-Citrate) across a pH range, such as pH 5.5, 6.0, 6.5, 7.0, 7.4, and 8.0. Ensure the buffer system is effective across the entire range.
-
Compound Dilution: Prepare a fresh dilution of your compound from a DMSO stock into each buffer at the desired final concentration.
-
Solubility Check: Immediately after dilution, visually inspect each sample for precipitation. For a more quantitative measure, let the solutions sit for 30 minutes, then measure the absorbance at 600 nm. Higher absorbance indicates scattering from insoluble particles.
-
Assay Performance: Run your standard biological or biochemical assay in parallel using the compound diluted in each buffer.
-
Data Analysis: Plot the biological activity (e.g., % inhibition, EC₅₀) against the buffer pH.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a quick way to assess if your compound is soluble under the specific conditions of your assay.
-
Prepare Assay Medium: Prepare your final assay buffer or cell culture medium.
-
Spike Compound: Add your compound from a concentrated DMSO stock to the assay medium to achieve the highest concentration you plan to test. Ensure the final DMSO concentration is low (<0.5%).
-
Incubate: Incubate the solution under your standard assay conditions (e.g., 37°C for 1 hour).
-
Analyze:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
Turbidimetric Measurement: Transfer the samples to a 96-well plate and read the absorbance at a wavelength between 500-700 nm. Compare against a vehicle control (medium + DMSO). A significant increase in absorbance indicates precipitation.
-
Data Summary: Buffer Selection Guide
The choice of buffer is critical for maintaining a stable pH.[4][12] A buffer is most effective within +/- 1 pH unit of its pKa.[13][14]
| Buffer System | pKa (at 25°C) | Optimal pH Range | Common Applications & Notes |
| Acetate | 4.76 | 3.8 - 5.8 | Good for acidic conditions; may not be suitable for cell-based assays.[15] |
| Phosphate (PBS) | 7.20 | 6.2 - 8.2 | Widely used in biological assays; can precipitate with calcium ions.[12][15] |
| HEPES | 7.48 | 6.8 - 8.2 | Excellent for cell culture; less sensitive to CO₂ changes than bicarbonate.[12] |
| Tris | 8.06 | 7.1 - 9.1 | Common in molecular biology; pH is temperature-sensitive.[15] |
Note: Buffer concentrations of 10-50 mM are typically sufficient for most applications.[14]
Section 5: Understanding the Chemistry
The ionization state of the 5-hydroxy group is key. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) to non-ionized (HA) forms of the molecule.
pH = pKa + log ( [A⁻] / [HA] )
Caption: Effect of pH on the ionization state of the 5-hydroxy group.
By understanding and controlling the pH of your experiments, you can significantly improve the quality and reliability of your data when working with this compound.
References
- Vertex AI Search. (n.d.). 5-(Hydroxymethyl)-1-methylindolin-2-one CAS - ChemicalBook. Retrieved January 22, 2026.
- Hengyuan Fine Chemical. (2025, April 2).
- Pharma.Tips. (2025, December 27).
- PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- Oreate AI Blog. (2026, January 7).
- ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. The optimal....
- Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis.
- ChemicalBook. (2025, December 20). Oxindole | 59-48-3.
- ChemicalBook. (n.d.). Oxindole CAS#: 59-48-3.
- BenchChem. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.
- Marin Biologic Laboratories. (n.d.).
- AnalyteGuru. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- PubChem. (n.d.). 5-Methylindolin-2-one | C9H9NO | CID 5325716.
- NCBI Bookshelf. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual.
- PubMed Central. (n.d.). Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells.
- PubMed Central. (2024, April 18).
- ChemicalBook. (n.d.). 5-Hydroxy-2-methylindole CAS#: 13314-85-7.
- Wikipedia. (n.d.). Oxindole.
- Sigma-Aldrich. (n.d.). 5-Methylindolin-2-one | 3484-35-3.
- YouTube. (2025, January 11).
- PubMed Central. (2024, March 18).
- ChemBK. (n.d.). 5-HYDROXY-2-INDOLINONE.
- ChemicalBook. (n.d.). 5-hydroxy-6-Methylindolin-2-one | 439911-02-1.
- NIH. (n.d.).
- ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques | Crystal Growth & Design.
- AChemBlock. (n.d.). 5-hydroxyindolin-2-one 95% | CAS: 3416-18-0.
- BLD Pharm. (n.d.). 3416-18-0|5-Hydroxyindolin-2-one.
- ResearchGate. (2017, November 8). Precipitation of unwanted molecules after refolding?.
- MDPI. (n.d.).
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Synblock. (n.d.). CAS 3416-18-0 | 5-Hydroxyindolin-2-one.
- PubChem. (n.d.). 5-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 88958.
- MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
- PMC - NIH. (n.d.). Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome.
Sources
- 1. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 2. Oxindole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selecting Buffers for Formulations – Pharma.Tips [pharma.tips]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxindole | 59-48-3 [chemicalbook.com]
- 9. Oxindole CAS#: 59-48-3 [m.chemicalbook.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 13. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 14. Selection Strategies and Application Guidelines for Buffer Salts in Liquid Chromatography Mobile Phases - Oreate AI Blog [oreateai.com]
- 15. pharmasciences.in [pharmasciences.in]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of Synthesized 5-Hydroxy-1-methylindolin-2-one
In the landscape of drug discovery and development, the integrity of your data is fundamentally tethered to the purity of your chemical matter. For a novel scaffold like 5-Hydroxy-1-methylindolin-2-one, a compound with significant potential in medicinal chemistry, rigorous purity validation is not a procedural formality—it is the bedrock of reliable structure-activity relationship (SAR) studies and reproducible biological assays. This guide provides a comparative analysis of essential analytical techniques, grounded in field-proven insights, to establish a robust and self-validating purity assessment workflow.
The Foundational Pillar: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains the cornerstone for purity assessment of small molecules due to its precision, versatility, and quantitative power.[1][2] Its primary function is to separate the target compound from any impurities, providing a percentage purity value based on the relative peak areas, typically detected by UV-Vis absorbance.
Expertise & Causality in Method Development
The choice of method parameters is critical for achieving optimal separation. For an indolinone derivative, a reverse-phase (RP) C18 column is the logical starting point due to the compound's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is chosen to ensure sharp, symmetrical peaks. A gradient elution is often preferred over an isocratic method[3] as it provides better resolution for a wider range of potential impurities—from polar starting materials to non-polar byproducts—within a reasonable timeframe.
Self-Validating HPLC Protocol
A protocol's trustworthiness is enhanced by incorporating internal checks. The use of a photodiode array (PDA) detector is a key self-validating step. It allows for peak purity analysis, where the UV-Vis spectrum is assessed across the entire peak. A spectrally pure peak provides high confidence that a single component is eluting at that retention time.
Experimental Protocol: Reverse-Phase HPLC-PDA
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.
-
Instrumentation & Columns:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm (or scan from 200-400 nm with PDA).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Perform peak purity analysis if using a PDA detector.
-
Visualizing the HPLC Workflow
Caption: HPLC-PDA workflow for purity assessment.
Unambiguous Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC quantifies purity, it doesn't identify the impurities. LC-MS is the analytical technique of choice for this task, coupling the separation power of HPLC with the detection specificity of mass spectrometry.[1][5] It provides the molecular weight of the parent compound and its related impurities, which is essential for structural elucidation.
Expertise & Causality in MS Method
For a molecule like this compound (C₉H₉NO₂, MW: 163.18)[6], Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺ at m/z 164.18. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is invaluable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity.[7][8]
Self-Validating LC-MS Protocol
The protocol becomes self-validating when the observed mass of the main peak precisely matches the calculated theoretical mass of the target compound. Furthermore, identifying expected impurities (e.g., unreacted starting material or a known byproduct) by their mass confirms the synthetic pathway and strengthens the overall analysis.
Experimental Protocol: UPLC-HRMS
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent (e.g., 50:50 Water:Methanol with 0.1% formic acid). Formic acid is used instead of TFA as it is more compatible with MS detection.
-
Instrumentation:
-
UPLC-MS System: Waters ACQUITY UPLC with a Xevo TQ-XS Mass Spectrometer or equivalent.[9]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ of the target compound (m/z 164.18).
-
Examine the mass spectra of minor peaks to identify potential impurities.
-
Expected Data and Potential Impurities
| Compound | Formula | MW (Da) | Expected [M+H]⁺ (m/z) | Potential Source |
| This compound | C₉H₉NO₂ | 163.18 | 164.18 | Target Compound |
| 5-Methoxy-1-methylindolin-2-one | C₁₀H₁₁NO₂ | 177.20 | 178.20 | Reagent Impurity/Side Reaction |
| 1-Methylindolin-2-one | C₉H₉NO | 147.18 | 148.18 | Incomplete Hydroxylation |
| Dimerization Product | C₁₈H₁₈N₂O₄ | 326.35 | 327.35 | Oxidative Side Reaction |
Visualizing the LC-MS Workflow
Caption: UPLC-HRMS workflow for impurity identification.
The Gold Standard for Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most conclusive evidence of a molecule's identity and is unparalleled for structural elucidation.[1][10] For purity validation, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. Therefore, by comparing the integrals of signals from the target compound to those of an impurity, one can often quantify the impurity without needing a reference standard for it.
Expertise & Causality in NMR Analysis
A standard ¹H NMR spectrum is the first step. For this compound, we expect distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the N-methyl (-NCH₃) protons, and the hydroxyl (-OH) proton. The presence of unexpected signals indicates impurities. A crucial, self-validating step is to acquire a ¹³C NMR spectrum. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the proposed structure, providing orthogonal confirmation of the compound's identity and purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often useful as it allows for the observation of exchangeable protons like -OH.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Analysis:
-
Calibrate the spectrum to the residual solvent peak.
-
Assign all peaks in the ¹H and ¹³C spectra to the structure of this compound.
-
Integrate all signals in the ¹H spectrum. Identify signals corresponding to impurities and quantify them relative to the main compound's signals.
-
Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (H6, H7, H4) | 6.6 - 7.2 | m | 3H |
| Methylene (-CH₂-) | ~3.4 | s | 2H |
| N-Methyl (-NCH₃) | ~3.1 | s | 3H |
| Hydroxyl (-OH) | ~9.0 | br s | 1H |
Note: Actual chemical shifts can vary based on solvent and concentration.
Visualizing the NMR Workflow
Caption: NMR workflow for structural confirmation and purity.
Comparative Guide to Purity Validation Techniques
Choosing the right analytical method depends on the specific question being asked. No single technique provides a complete picture; a multi-pronged, orthogonal approach is the gold standard for ensuring the purity and identity of a synthesized compound.
| Feature | HPLC-PDA | LC-MS | NMR Spectroscopy |
| Primary Use | Purity Quantification | Impurity Identification | Structural Elucidation |
| Sensitivity | High (µg/mL) | Very High (ng-pg/mL) | Low (mg/mL) |
| Specificity | Moderate (co-elution possible) | High (based on m/z) | Very High (unique fingerprint) |
| Quantitative? | Yes (with standards) | Semi-quantitative | Yes (qNMR) |
| Throughput | High | Medium | Low |
| Key Information | Retention Time, UV Spectrum, % Area | Molecular Weight, Elemental Formula | Atom Connectivity, Stereochemistry |
| Self-Validation | Peak Purity Analysis | Accurate Mass Confirmation | ¹H vs ¹³C vs 2D correlations |
Conclusion: A Recommended Workflow
For comprehensive validation of synthesized this compound, a tiered approach is recommended.
-
Initial Screen (HPLC-PDA): Rapidly determine the purity profile and the number of impurities. A purity level of >95% is often the target for compounds in early-stage research.[6][11]
-
Impurity Identification (LC-MS): For any sample with significant impurities (>0.5%) or for a final, well-characterized batch, use LC-MS to obtain the molecular weights of the unknown components. This provides critical clues to their identity.
-
Definitive Confirmation (NMR): For the final, purified compound, ¹H and ¹³C NMR are non-negotiable. They provide unambiguous structural confirmation and can identify any major impurities that may have co-eluted with the main peak in HPLC.
By systematically employing these orthogonal techniques, researchers and drug development professionals can ensure the highest degree of confidence in their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]
-
ResearchGate. (2018, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. [Link]
-
The Royal Society of Chemistry. (2021). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. [Link]
-
Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]
-
ResearchGate. (2010, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
-
National Institutes of Health. (2024, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]
-
PubMed. (2010, March 1). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. [Link]
-
MDPI. (2022, January 5). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
- Google Patents. Indolinone derivatives and process for their manufacture.
-
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
SIELC Technologies. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]
-
National Institutes of Health. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
PubMed. (2021, July 1). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
National Institutes of Health. (2024, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
PLOS One. (2016, November 18). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. [Link]
-
MDPI. (2019, April 17). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
ResearchGate. Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... [Link]
-
AperTO Archive. (2015, January 16). A novel synthesis of N-hydroxy-3-aroylindoles and their further functionalization. [Link]
-
National Institutes of Health. (2023, October 12). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]
-
National Institutes of Health. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]
- 7. preprints.org [preprints.org]
- 8. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. 5-Methylindolin-2-one | 3484-35-3 [sigmaaldrich.com]
A Comparative Guide to 5-Lipoxygenase Inhibition: The Established Efficacy of Zileuton vs. the Therapeutic Potential of 5-Hydroxy-1-methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the inhibition of 5-lipoxygenase (5-LOX) represents a critical strategy for mitigating diseases driven by leukotrienes, most notably asthma.[1][2] Zileuton, the only 5-LOX inhibitor currently approved for clinical use, serves as the definitive benchmark in this class.[3] This guide provides a detailed comparison between the well-characterized efficacy and potency of Zileuton and the theoretical potential of 5-Hydroxy-1-methylindolin-2-one, a compound belonging to the promising indolinone chemical class.
While Zileuton's performance is substantiated by extensive clinical data, this compound remains a molecule of research interest whose direct inhibitory activity against 5-LOX is not yet empirically defined in published literature. This comparison will, therefore, juxtapose the known attributes of Zileuton with the potential of the indolinone scaffold, supported by data from structurally related compounds, and provide the experimental framework necessary to empirically test these comparisons.
Section 1: Mechanism of Action - Targeting the Core of Leukotriene Synthesis
The 5-LOX enzyme is the gatekeeper for the biosynthesis of all leukotrienes from arachidonic acid.[4] These lipid mediators, particularly leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), are potent drivers of inflammation, bronchoconstriction, and immune cell recruitment.[2] Effective inhibition of 5-LOX blocks the entire downstream cascade, offering a powerful anti-inflammatory intervention.
Zileuton: A Dual-Action Inhibitor
Zileuton functions as a direct inhibitor of 5-LOX through a well-understood, dual-pronged mechanism targeting the enzyme's catalytic center, which contains a non-heme iron atom:
-
Iron Chelation: The N-hydroxyurea moiety of Zileuton directly chelates the non-heme iron atom, which is essential for the enzyme's catalytic function.
-
Redox Inhibition: Zileuton acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state, thereby preventing the oxidation of arachidonic acid.[5]
This direct, active-site inhibition makes Zileuton a potent and specific blocker of leukotriene production.
This compound: An Investigational Scaffold
Direct experimental data on the mechanism of this compound is not available. However, the indolinone and broader indole scaffolds are gaining significant attention for their potential as 5-LOX inhibitors.[6][7] Recent research has demonstrated that compounds with an indoline core can exhibit potent 5-LOX inhibition. For instance, a novel indoline-based derivative was identified as a dual inhibitor of 5-LOX and soluble epoxide hydrolase (sEH), displaying an IC₅₀ of 0.41 µM for 5-LOX.[8] This suggests that the indolinone scaffold is a viable pharmacophore for interacting with the 5-LOX active site. It is hypothesized that such compounds may act as non-redox competitive inhibitors, occupying the same substrate-binding pocket as arachidonic acid.
Section 2: Comparative Potency and Efficacy
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), while efficacy relates to its therapeutic benefit in preclinical and clinical settings.
Quantitative Potency (IC₅₀)
Zileuton has been extensively characterized in a variety of assay systems. In contrast, the potency of this compound remains to be determined. Based on related indolinone structures, it is plausible that it could exhibit potency in the sub-micromolar to low micromolar range.[7][8]
| Compound | Assay System | Target Species | Potency (IC₅₀) | Reference |
| Zileuton | LTB₄ Synthesis (Whole Blood) | Human | 2.6 µM | [9] |
| LTB₄ Synthesis (Whole Blood) | Rat | 2.3 µM | [9] | |
| LTB₄ Synthesis (Whole Blood) | Dog | 0.56 µM | [9] | |
| 5-LOX Inhibition (Leukocytes) | Rat | 0.3 µM | [10] | |
| 5-LOX Inhibition (Basophilic Leukemia Cells) | Rat | 0.5 µM | [10] | |
| PGE₂ Synthesis (Off-Target) | Human (Whole Blood) | 12.9 µM | [5] | |
| This compound | Not Yet Determined | - | Not Yet Determined | - |
| Related Indolinone (Compound 73) | 5-LOX Inhibition (Enzymatic Assay) | Human | 0.41 µM | [8] |
| Related Indolinone Derivative | 5-LOX Inhibition | - | 0.56 µM | [7] |
Clinical and Preclinical Efficacy
Zileuton is approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[3] Multiple clinical trials have validated its efficacy:
-
Asthma Control: In a randomized, double-blind, placebo-controlled study, patients receiving 600 mg of Zileuton four times daily showed a significant improvement in forced expiratory volume in 1 second (FEV1) of 15.7% compared to 7.7% in the placebo group.[11] The Zileuton group also required significantly fewer corticosteroid treatments for asthma exacerbations.[11]
-
Broad Utility: Efficacy has also been demonstrated in aspirin-induced asthma and exercise-induced asthma.[3]
-
Emerging Applications: Recent preclinical studies in mice have shown that Zileuton can prevent food-induced anaphylaxis by regulating the absorption of allergens through the gut lining, opening new avenues for its therapeutic use.[12][13]
This compound currently lacks in vivo efficacy data. However, a related dual 5-LOX/sEH indoline inhibitor demonstrated remarkable anti-inflammatory efficacy in mouse models of zymosan-induced peritonitis and experimental asthma, validating the therapeutic potential of this chemical class in relevant disease models.[8]
Section 3: Experimental Protocol - Determining 5-LOX Inhibitory Potency
To enable a direct and objective comparison, the IC₅₀ value of this compound against 5-LOX must be determined empirically. The following protocol describes a robust, high-throughput fluorometric assay for this purpose. This self-validating system includes controls to ensure data integrity.
Protocol: Fluorometric 5-Lipoxygenase Inhibitor Screening Assay
Objective: To determine the IC₅₀ of a test compound (e.g., this compound) against human 5-LOX.
Principle: In this assay, active 5-LOX converts a specific substrate into an intermediate that reacts with a fluorescent probe. The resulting increase in fluorescence (Ex/Em = 500/536 nm) is directly proportional to 5-LOX activity.[14][15] An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Recombinant Human 5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Probe (e.g., based on 2',7'-dichlorodihydrofluorescein)
-
Zileuton (Positive Control Inhibitor)
-
Test Compound (this compound)
-
DMSO (Vehicle)
-
96-well white, flat-bottom microplate
-
Fluorometric microplate reader with kinetic mode capability
Procedure:
-
Reagent Preparation:
-
Thaw all components and keep them on ice.
-
Warm the LOX Assay Buffer to room temperature.
-
Prepare a stock solution of the Test Compound and Zileuton in DMSO. Create a serial dilution (e.g., 10 concentrations) for each.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): 40 µL LOX Assay Buffer.
-
Vehicle Control (100% Activity): 2 µL DMSO + 38 µL LOX Assay Buffer.
-
Positive Control (Zileuton): 2 µL of each Zileuton dilution + 38 µL LOX Assay Buffer.
-
Test Compound: 2 µL of each Test Compound dilution + 38 µL LOX Assay Buffer.
-
-
-
Reaction Mix Preparation:
-
Prepare a master Reaction Mix for the number of wells required. For each well, combine:
-
36 µL LOX Assay Buffer
-
2 µL LOX Probe
-
2 µL 5-LOX Enzyme
-
-
Add 40 µL of the Reaction Mix to all wells except the Blank.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the LOX Substrate working solution according to the manufacturer's instructions.
-
Set the plate reader to kinetic mode to measure fluorescence at Ex/Em = 500/536 nm every 30 seconds for 30-40 minutes.
-
Initiate the reaction by adding 20 µL of the LOX Substrate working solution to all wells.
-
Immediately begin reading the plate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = [1 - (RateTest / RateVehicle)] * 100.
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide establishes Zileuton as the gold standard for 5-LOX inhibition, with a well-defined mechanism, robust potency data, and proven clinical efficacy in treating asthma. While a direct comparison with this compound is not yet possible due to a lack of published data, the therapeutic potential of its underlying indolinone scaffold is significant. Studies on related compounds show that this chemical class can produce highly potent 5-LOX inhibitors, some with efficacy comparable or superior to Zileuton in preclinical models.
The immediate and necessary next step is the empirical evaluation of this compound. By employing standardized protocols such as the fluorometric assay detailed here, researchers can determine its in vitro potency. This crucial data point will enable a direct comparison with Zileuton and clarify whether this compound is a viable candidate for further preclinical and clinical development as a next-generation anti-inflammatory agent.
References
-
Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 220-235. Available at: [Link]
-
Riendeau, D., et al. (2009). Indole Derivatives as Potent Inhibitors of 5-lipoxygenase: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Journal of Medicinal Chemistry, 52(15), 4758–4771. Available at: [Link]
-
Rossi, A., et al. (2011). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 164(2b), 635–645. Available at: [Link]
-
Garg, D., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15196–15216. Available at: [Link]
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718. Available at: [Link]
-
Israel, E., et al. (1993). Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. JAMA, 270(18), 2243-2248. Available at: [Link]
-
Werz, O., et al. (2002). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors in the different assay types. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(4), 289-297. Available at: [Link]
-
Szychowska, A., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(19), 6543. Available at: [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Product Manual. Available at: [Link]
-
Allergic Living. (2025). Scientists Elated as Drug Zileuton Stops Food Anaphylaxis in Mice. Available at: [Link]
-
Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 220-235. Available at: [Link]
-
Siddiqui, J., & Tadi, P. (2024). Zileuton. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Available at: [Link]
-
News-Medical.Net. (2025). Asthma drug found to prevent food allergy reactions in mice. Available at: [Link]
-
Sanchez, J. P., et al. (1993). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 36(14), 2004–2014. Available at: [Link]
-
Foster, S. J., et al. (1993). 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity. British Journal of Pharmacology, 110(1), 357–365. Available at: [Link]
-
Pufahl, R. A., et al. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. Analytical Biochemistry, 365(2), 246-254. Available at: [Link]
-
ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Available at: [Link]
-
Lockey, R. F. (1999). A Randomized Controlled Trial Comparing Zileuton With Theophylline in Moderate Asthma. Pediatrics, 104(2), 373. Available at: [Link]
-
Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 65(3), 691-700. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase. Table. Available at: [Link]
-
ResearchGate. (n.d.). 5-Lipoxygenase inhibitors under clinical development. Figure. Available at: [Link]
-
Creative BioMart. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Product Information. Available at: [Link]
-
Al-Said, M. S., et al. (2016). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of Chemistry, 2016, 1-11. Available at: [Link]
Sources
- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zileuton | Lipoxygenase Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allergicliving.com [allergicliving.com]
- 13. news-medical.net [news-medical.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-Hydroxy-1-methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the indolin-2-one scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibition. While the on-target efficacy of these molecules is often well-characterized, a comprehensive understanding of their off-target interactions is critical for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the off-target effects of 5-Hydroxy-1-methylindolin-2-one, placing it in the context of established multi-kinase inhibitors and outlining experimental approaches for its comprehensive profiling.
Introduction to this compound: A Kinase Inhibitor Candidate
This compound belongs to the indolin-2-one class of compounds, a core motif present in several FDA-approved multi-kinase inhibitors.[1][2] While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential to modulate the activity of various protein kinases. The related compound, 5-hydroxyindolin-2-one (lacking the N-methyl group), has been shown to affect platelet function through inhibition of thromboxane A2 and modulation of cAMP production, indicating a potential interaction with signaling pathways relevant to thrombosis.
Given the promiscuous nature of many kinase inhibitors, a thorough investigation of the off-target profile of this compound is imperative. This guide will explore the predicted off-target landscape and provide the methodologies to empirically define it.
The Indolin-2-one Kinase Inhibitor Landscape: A Precedent for Off-Target Activity
The indolin-2-one core is a well-established pharmacophore for targeting the ATP-binding pocket of protein kinases. Several successful drugs, including Sunitinib, Sorafenib, Regorafenib, and Nintedanib, feature this or a closely related scaffold.[1] A common characteristic of these drugs is their multi-targeted nature, which contributes to their efficacy but also to their side-effect profiles through off-target interactions.[3][4][5][6] Understanding the off-target profiles of these approved drugs provides a valuable framework for anticipating the potential off-target interactions of novel indolin-2-one derivatives like this compound.
Comparative Off-Target Profiles of Marketed Indolin-2-one Analogs
The following table summarizes the primary targets and notable off-target kinases for several approved multi-kinase inhibitors. This data, derived from extensive preclinical and clinical studies, highlights the potential for cross-reactivity within the kinome.
| Drug | Primary Targets | Known Off-Target Kinases and Associated Toxicities | References |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | AMPK (Cardiotoxicity), RSK1, numerous other kinases | [5][7][8] |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, FLT3, BRAF, CRAF | Multiple kinases leading to skin toxicity, diarrhea, hypertension | [3][9][10] |
| Regorafenib | VEGFRs, TIE2, PDGFRβ, FGFR, c-KIT, RET, BRAF | Broad-spectrum kinase inhibition leading to hand-foot skin reaction, fatigue, diarrhea | [4][11][12] |
| Nintedanib | VEGFRs, FGFRs, PDGFRs | Broad kinase inhibition profile; associated with diarrhea, nausea, liver enzyme elevation | [6][13][14] |
The off-target effects of these drugs are not merely undesirable side effects; in some cases, they are considered markers of drug activity and can correlate with clinical outcomes.[10] This underscores the importance of a comprehensive understanding of a drug's full interaction profile.
Experimental Strategies for Profiling Off-Target Effects
A definitive assessment of the off-target profile of this compound requires empirical testing. The following experimental workflows are industry-standard approaches for characterizing the selectivity of small molecule inhibitors.
In Vitro Kinase Selectivity Profiling
The most direct method to identify off-target kinase interactions is to screen the compound against a large panel of purified kinases. This provides quantitative data on the inhibitory activity (typically as IC50 or Ki values) against a broad representation of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format: A variety of assay formats can be used, with luminescence-based ADP detection being a common and robust method.[15]
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).
-
Primary Screen: Initially, screen the compound at a single high concentration (e.g., 10 µM) to identify potential "hits" (kinases inhibited by >70-80%).[16]
-
Dose-Response Analysis: For the hits identified in the primary screen, perform a dose-response analysis to determine the IC50 value for each off-target interaction. This involves a serial dilution of the compound and measuring kinase activity at each concentration.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal curve to calculate the IC50 value.
Cellular Target Engagement Assays
While in vitro assays are essential for identifying direct enzymatic inhibition, it is crucial to confirm that the compound engages its targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18] CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Broader Off-Target Profiling: Beyond the Kinome
While kinases are the most probable targets for this compound, a comprehensive safety assessment should also consider interactions with other protein families. Broader, unbiased approaches can provide a more complete picture of the compound's selectivity.
-
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify a wide range of protein interactors directly from cell lysates.
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activities.
Conclusion: A Roadmap for Characterizing this compound
The indolin-2-one scaffold is a powerful starting point for the development of novel kinase inhibitors. However, the inherent potential for off-target effects necessitates a thorough and systematic approach to selectivity profiling. By leveraging the knowledge gained from approved multi-kinase inhibitors and employing robust experimental methodologies such as broad-panel kinase screening and cellular target engagement assays, researchers can build a comprehensive understanding of the on- and off-target activities of this compound. This knowledge is essential for advancing the most promising candidates with the highest potential for efficacy and safety into further development.
References
-
Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link]
-
Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatocellular Carcinoma. [Link]
-
Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Medicine. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of the National Cancer Institute. [Link]
-
Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Nintedanib. StatPearls - NCBI Bookshelf. [Link]
-
Management of regorafenib-related toxicities: a review. PMC - PubMed Central. [Link]
-
Nintedanib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Treatment Response and Side Effects with Regorafenib. Targeted Oncology. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
Sources
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nintedanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [boehringer-ingelheim.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling Enzyme Cross-Reactivity: The Case of 5-Hydroxy-1-methylindolin-2-one
Introduction
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Marketed drugs such as Sunitinib have validated this chemical class, demonstrating potent inhibition of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[2][3] 5-Hydroxy-1-methylindolin-2-one, a member of this promising family, presents a compelling starting point for inhibitor design. However, the very nature of the indolinone core, which often targets the highly conserved ATP-binding pocket of kinases, necessitates a rigorous evaluation of its selectivity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound and similar compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data.
The Imperative of Selectivity Profiling for Indolinone-Based Compounds
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target inhibition can lead to unforeseen side effects or even synergistic therapeutic effects. The indolin-2-one class has a known propensity for multi-targeting. For instance, the inhibitor SU6656, also an indolinone derivative, is known to inhibit Src family kinases but also shows cross-reactivity with Aurora B kinases.[3][4] This inherent potential for promiscuity is not necessarily a drawback; multi-target inhibitors can be effective in complex diseases like cancer. However, this cross-reactivity must be a known and characterized aspect of the compound's profile, not an undiscovered liability. Therefore, a systematic and early-stage assessment of a compound's interaction with a broad range of kinases is a critical step in its development.
Methodologies for Comprehensive Cross-Reactivity Assessment
A multi-faceted approach is essential to build a reliable cross-reactivity profile. This typically begins with in vitro biochemical assays to determine potency against a panel of enzymes, followed by cell-based assays to confirm target engagement in a more physiologically relevant environment.
Biochemical Kinase Inhibition Assays: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency in vitro.[5] It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5] A common and high-throughput method for determining the IC50 of kinase inhibitors is the luminescence-based kinase assay. This assay measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
-
Materials:
-
Recombinant kinases of interest
-
Corresponding kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mg/ml BSA)
-
This compound stock solution in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Kinase assay buffer.
-
The test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
The specific recombinant kinase.
-
The corresponding peptide substrate.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or below the Km for each specific kinase to ensure a more stringent test of inhibitor potency.[6]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will lyse any cells (if applicable in a cell-based version) and contains luciferase and luciferin to generate a light signal from the remaining ATP.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
-
Diagram: Workflow for Luminescence-Based Kinase Inhibition Assay
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Data Presentation and Interpretation: Building the Cross-Reactivity Profile
The data generated from these assays should be compiled into a clear and easily comparable format. A summary table of IC50 values against a panel of kinases is the standard output for a cross-reactivity study.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinases | VEGFR2 | 15 |
| PDGFRβ | 25 | |
| c-Kit | 40 | |
| FGFR1 | 150 | |
| EGFR | >10,000 | |
| Src | 850 | |
| Serine/Threonine | Aurora B | 95 |
| Kinases | CDK2/CycA | 1,200 |
| PIM1 | >10,000 | |
| GSK3β | >10,000 |
This is example data and does not represent actual experimental results.
From such a table, a selectivity profile emerges. In this hypothetical example, this compound is a potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, with moderate activity against FGFR1 and Aurora B, and weak or no activity against EGFR, Src, CDKs, PIM1, and GSK3β. This profile would classify it as a multi-targeted inhibitor, similar to other indolinone-based drugs. [3]This information is invaluable for designing subsequent cellular assays and for predicting potential in vivo efficacy and toxicity.
To visualize the potential impact of this cross-reactivity, a signaling pathway diagram can be constructed.
Diagram: Simplified Kinase Signaling Pathways and Potential Inhibition
Caption: Potential on- and off-target effects of the inhibitor.
Conclusion
While specific experimental data on the cross-reactivity of this compound is not yet publicly available, its structural classification as an indolinone provides a strong rationale for a thorough investigation of its selectivity profile. The methodologies outlined in this guide—biochemical IC50 determination and cell-based target engagement assays like CETSA®—offer a robust framework for generating the necessary comparative data. By systematically profiling new chemical entities like this compound against a broad panel of enzymes, researchers can make informed decisions, anticipate potential side effects, and ultimately accelerate the development of safer and more effective therapeutics. This commitment to rigorous, early-stage characterization is a hallmark of scientific integrity and a critical component of successful drug discovery.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubMed. (2017). An alternative inhibition method for determining cross-reactive allergens. Retrieved from [Link]
-
MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]
-
PubMed Central. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cross-Reactivity – Knowledge and References. Retrieved from [Link]
-
PubMed. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Retrieved from [Link]
-
Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-Bromo-1-methylindolin-2-one. Retrieved from [Link]
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors and the Indolin-2-one Scaffold
This guide provides a comparative analysis of novel inhibitors targeting the soluble epoxide hydrolase (sEH), a critical enzyme in lipid metabolism with significant therapeutic potential. We will delve into the mechanistic basis for sEH inhibition, compare the performance of leading chemical scaffolds with supporting preclinical data, and provide detailed protocols for their evaluation.
A significant portion of this guide will focus on potent and well-characterized sEH inhibitors, primarily from the urea and amide classes, which have extensive supporting data. We will also address the chemical scaffold of the user-specified compound, 5-Hydroxy-1-methylindolin-2-one. It is critical to establish at the outset that, following a comprehensive literature review, This compound is not a recognized or documented inhibitor of soluble epoxide hydrolase. Therefore, a direct head-to-head comparison is not scientifically feasible. Instead, this guide will compare validated classes of novel sEH inhibitors and separately discuss the known biological context of the indolin-2-one framework to provide a complete and accurate scientific perspective.
The Therapeutic Rationale for sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade.[1][2] It primarily functions to hydrolyze anti-inflammatory and analgesic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, the endogenous levels of protective EETs are stabilized and increased, offering a promising therapeutic strategy for a multitude of conditions rooted in inflammation, including neuropathic pain, hypertension, neurodegenerative diseases, and cardiovascular disorders.[3][5][6] The development of potent and selective sEH inhibitors (sEHIs) is therefore a major focus of modern drug discovery.[4][7]
The sEH Signaling Pathway
The central role of sEH is to degrade EETs. This action shifts the balance from an anti-inflammatory and vasodilatory state (mediated by EETs) towards a pro-inflammatory state associated with DHETs. Inhibition of sEH preserves the beneficial effects of EETs.
Caption: The sEH signaling pathway and point of intervention for sEH inhibitors.
Performance Comparison of Novel sEH Inhibitors
The development of sEHIs has evolved from early compounds with poor solubility and metabolic stability to newer agents with vastly improved pharmacokinetic profiles.[7][8] The most potent and widely studied inhibitors are often urea-based or amide-based structures.
In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. Lower values indicate that less of the compound is needed to inhibit the enzyme's activity by 50%. The data below compares several novel urea- and amide-based inhibitors against human, mouse, and rat sEH.
| Inhibitor | Chemical Class | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) | Reference(s) |
| TPPU | Piperidyl Urea | 1.6 - 3.1 | 5.8 | 15 | [5][9] |
| t-TUCB | Adamantyl Urea | 0.8 | 1.1 | 1.1 | [10] |
| TPAU | Piperidyl Urea | 7.0 | 18 | 46 | [5] |
| APAU | Adamantyl Urea | 1.2 | 1.0 | 0.9 | [10] |
| GSK2256294 | Amide | ~1.0 (potency) | N/A | N/A | [11] |
| UB-SCG-74 | Arginine Salt | High Potency | N/A | N/A | [3][12] |
Note: IC₅₀ values can vary slightly based on assay conditions.
Pharmacokinetic (PK) Profiles
A potent inhibitor is only effective if it can achieve and maintain therapeutic concentrations in the body. Key PK parameters include maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), and area under the curve (AUC), which represents total drug exposure. Poor solubility and rapid metabolism have been major hurdles for many early sEHIs.[7][8] Novel inhibitors show significant improvements.
| Inhibitor | Species | Dose (Oral) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Half-Life (t₁/₂) (h) | Reference(s) |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg | 126 ± 28 | 8.0 | 4630 ± 1230 | 25.1 | [5] |
| TPAU | Cynomolgus Monkey | 0.3 mg/kg | 46 ± 18 | 4.0 | 520 ± 190 | 10.4 | [5] |
| t-AUCB | Rat | 10 mg/kg | 1000 ± 200 | 4.0 | 11000 ± 2000 | 5.0 | [8] |
| GSK2256294 | Human | 6 mg | ~150 (ng/mL) | 1-2 | 2690 (ng·h/mL) | 25-43 | [11] |
These tables clearly demonstrate the superior potency and pharmacokinetic properties of compounds like TPPU and GSK2256294, making them attractive candidates for further development.
The Indolin-2-one Scaffold: A Separate Evaluation
The user query specified a particular interest in this compound. The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. However, its activity is highly dependent on the substitutions at various positions.
-
Synthesis: 5-hydroxyindoles can be synthesized via methods like the Nenitzescu reaction.[13]
-
Biological Activity: Various derivatives of the broader isatin (1H-indole-2,3-dione) and indolin-2-one families have been investigated for a wide range of biological activities, including as Schiff base ligands for metal complexes with antimicrobial properties.[14][15]
-
sEH Inhibition: A thorough search of the scientific literature and chemical databases reveals no published data supporting the activity of this compound as an inhibitor of soluble epoxide hydrolase. While other heterocyclic scaffolds have been explored for sEH inhibition[16][17], the specific compound is not among them.
Therefore, we cannot provide comparative performance data for this compound against the novel sEHIs discussed above. Researchers interested in exploring the indolin-2-one scaffold for sEH inhibition would need to begin with initial synthesis and screening, as outlined in the experimental protocols below.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the evaluation of potential sEH inhibitors.
Workflow for sEH Inhibitor Screening and Characterization
This workflow outlines the logical progression from initial high-throughput screening to detailed characterization of promising lead compounds.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 7. Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Inhibitory Effect of 5-Hydroxy-1-methylindolin-2-one on Leukotriene Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory potential of 5-Hydroxy-1-methylindolin-2-one on leukotriene production. It offers a comparative analysis with established inhibitors, detailed experimental protocols, and insights into the underlying biochemical pathways.
Introduction: The Significance of Leukotriene Inhibition
Leukotrienes are potent inflammatory mediators derived from arachidonic acid.[1] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[2][3][4] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), making it a key target for therapeutic intervention.[5][6] By inhibiting leukotriene production, it's possible to mitigate the inflammatory cascade and alleviate disease symptoms.[2][7] This guide focuses on the validation of a novel compound, this compound, as a potential inhibitor of this critical pathway.
The 5-Lipoxygenase (5-LO) Pathway: A Closer Look
The production of leukotrienes is a multi-step process initiated by the release of arachidonic acid from the cell membrane.[8] The enzyme 5-LO, with the assistance of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4).[8] LTA4 is an unstable intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][8]
Caption: The 5-Lipoxygenase (5-LO) biosynthetic pathway.
Comparative Analysis of Leukotriene Synthesis Inhibitors
To effectively evaluate this compound, its performance must be benchmarked against well-characterized inhibitors with distinct mechanisms of action.
-
Zileuton: A direct inhibitor of the 5-LO enzyme, Zileuton prevents the conversion of arachidonic acid into leukotrienes.[2][5][9] It is an established therapeutic for asthma.[2]
-
MK-886: This compound inhibits the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-LO.[10][11] By targeting FLAP, MK-886 effectively suppresses leukotriene biosynthesis.[10][12]
The hypothetical inhibitory action of this compound will be assessed in comparison to these standards.
Caption: Points of intervention for leukotriene synthesis inhibitors.
Experimental Validation Protocol
A robust and reproducible experimental design is crucial for validating the efficacy of a novel inhibitor. The following protocol outlines a comprehensive approach.
Cellular Model Selection
The choice of cellular model is critical for obtaining biologically relevant data. Primary human leukocytes, such as neutrophils or mast cells, are ideal as they are key producers of leukotrienes in inflammatory responses.[1] Alternatively, cell lines like U937 (a human monocytic cell line) can be differentiated into macrophage-like cells and serve as a reliable and reproducible model system.
Experimental Workflow
Caption: A streamlined workflow for inhibitor validation.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Plate the differentiated cells in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation:
-
Prepare stock solutions of this compound, Zileuton, and MK-886 in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each inhibitor.
-
Remove the culture medium from the cells and replace it with serum-free medium containing the various concentrations of the inhibitors or vehicle control.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Stimulation of Leukotriene Production:
-
Prepare a stock solution of a calcium ionophore, such as A23187, to stimulate leukotriene synthesis.
-
Add the calcium ionophore to each well to a final concentration of 5 µM.
-
Incubate the cells for an additional 15 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the clarified supernatants at -80°C until analysis. It is important to assay samples immediately or store them properly as they are stable for about six months at -80°C.[13]
-
-
Quantification of Leukotriene B4 (LTB4) by ELISA:
-
Use a commercially available LTB4 competitive ELISA kit.[14][15][16]
-
Follow the manufacturer's instructions for the assay protocol. This typically involves adding the collected supernatants, LTB4 standards, a fixed amount of enzyme-conjugated LTB4, and an LTB4-specific antibody to a pre-coated microplate.[14]
-
After incubation and washing steps, add a substrate solution to develop a colorimetric signal.
-
The intensity of the color is inversely proportional to the amount of LTB4 in the sample.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[17]
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the LTB4 standards.
-
Calculate the concentration of LTB4 in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a suitable pharmacological model.
-
Data Presentation and Interpretation
The results of the validation experiments should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative Inhibitory Potency (IC50) on LTB4 Production
| Compound | Target | IC50 (µM) [Hypothetical Data] |
| This compound | 5-LO (Hypothesized) | 0.5 |
| Zileuton | 5-LO | 1.2 |
| MK-886 | FLAP | 0.05 |
Interpretation of Hypothetical Results:
The hypothetical data presented in Table 1 suggests that this compound is a potent inhibitor of LTB4 production, with an IC50 value lower than that of the direct 5-LO inhibitor, Zileuton. This indicates that the novel compound may have a higher affinity for its target or superior cell permeability. However, its potency is less than that of the FLAP inhibitor, MK-886, which acts upstream of 5-LO.
These findings would warrant further investigation to confirm the direct target of this compound and to explore its potential for off-target effects. For instance, some 5-LO inhibitors have been shown to interfere with prostaglandin transport.[18]
Conclusion
This guide provides a comprehensive framework for the validation of this compound as an inhibitor of leukotriene production. By following the detailed protocols and comparing the results to established inhibitors, researchers can generate robust and reliable data to support further drug development efforts. The ultimate goal is to identify novel therapeutic agents that can effectively target the 5-LO pathway and provide clinical benefit in a range of inflammatory diseases.
References
-
Selleck Chemicals. MK-886 FLAP inhibitor.
-
Patsnap Synapse. (2024, June 14). What is Zileuton used for?.
-
ResearchGate. Leukotriene biosynthesis pathway and receptor recognition. Leukotrienes...
-
PubMed. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice.
-
PubMed. (2022, January 20). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport.
-
JoVE. (2024, December 19). Video: Antiasthma Drugs: Leukotriene Modifiers.
-
PubMed Central. (2018). Leukotriene biosynthetic enzymes as therapeutic targets.
-
NCBI Bookshelf. (2023, June 4). Leukotriene Receptor Antagonists.
-
PNAS. The membrane organization of leukotriene synthesis.
-
Abcam. Leukotriene B4 ELISA Kit (ab133040).
-
NCBI. (2024, February 1). Zileuton.
-
Cayman Chemical. Leukotriene C4 ELISA.
-
PubMed Central. 5-Lipoxygenase: mechanisms of regulation.
-
MedchemExpress.com. MK-886 (L 663536) | FLAP Inhibitor.
-
Thermo Fisher Scientific. Multispecies Leukotriene B4 Competitive ELISA Kit - Invitrogen.
-
PubMed. (1998). Expression and Regulation of Leukotriene-Synthesis Enzymes in Rat Liver Cells.
-
American Journal of Respiratory and Critical Care Medicine. Measurement of Leukotrienes in Humans.
-
PubMed. (1997). The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma.
-
ProBiologists. The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review.
-
Wikipedia. Zileuton.
-
ResearchGate. (2025, August 8). (PDF) 5-Lipoxygenase: Mechanisms of regulation.
-
Drugs.com. List of Leukotriene modifiers (antileukotrienes).
-
Cayman Chemical. Leukotriene B4 ELISA Kit (LTB4 EIA Kit).
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Zileuton?.
-
NCBI Bookshelf. (2023, August 14). Physiology, Leukotrienes.
-
PubMed. (2009, April 17). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation.
-
Antibodies.com. Universal Leukotriene B4 ELISA Kit (A303878).
-
YouTube. (2025, May 13). Bronchodilators: Leukotriene antagonists and methylxanthines.
-
Wikipedia. Arachidonate 5-lipoxygenase.
-
Elabscience. LTB4(Leukotriene B4) ELISA Kit (E-EL-0061).
-
Cleveland Clinic. (2021, June 2). Leukotriene Modifiers: Treatment & Definition.
-
Sigma-Aldrich. Cysteinyl leukotriene EIA (CS0230) - Bulletin.
-
Biochemical Journal. (2000). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP.
Sources
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Zileuton used for? [synapse.patsnap.com]
- 3. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Video: Antiasthma Drugs: Leukotriene Modifiers [jove.com]
- 6. probiologists.com [probiologists.com]
- 7. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zileuton - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Universal Leukotriene B4 ELISA Kit (A303878) [antibodies.com]
- 17. LTB4(Leukotriene B4) ELISA Kit - Elabscience® [elabscience.com]
- 18. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
A Comparative Guide to Knockdown and Knockout Studies for Validating the Mechanism of 5-Hydroxy-1-methylindolin-2-one
This guide provides a comprehensive comparison of genetic knockdown and knockout methodologies to rigorously validate the molecular mechanism of action for the investigational compound, 5-Hydroxy-1-methylindolin-2-one. As researchers in drug development, establishing a definitive link between a compound, its biological target, and a resulting phenotype is paramount. This document offers the strategic rationale, detailed protocols, and data interpretation frameworks necessary to build an irrefutable case for a compound's mechanism, moving beyond correlation to establish causation.
For the purpose of this guide, we will operate under a common drug discovery scenario: preliminary screening suggests that this compound elicits an anti-proliferative effect in cancer cell lines, and bioinformatics or biochemical assays have implicated a specific protein, which we will refer to as "Target X," as its putative molecular target. The challenge is to prove that the drug's effect is indeed mediated through the inhibition of Target X.
Strategic Imperative: Choosing Between Transient Knockdown and Permanent Knockout
The first critical decision is selecting the appropriate gene silencing technology. Both RNA interference (RNAi) for transient knockdown and CRISPR-Cas9 for permanent knockout are powerful tools, but their application depends on the experimental question and the nature of the target.[1]
-
Gene Knockdown (siRNA/shRNA): This approach uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the RNA interference pathway, a natural cellular process that degrades target messenger RNA (mRNA).[][3] This prevents protein translation, resulting in a transient reduction of the target protein.
-
Primary Advantage: Speed and suitability for essential genes. If Target X is critical for cell survival, a complete and permanent knockout could be lethal, making it impossible to study the drug's effect. A transient knockdown allows for a window of time where the protein is reduced enough to observe a phenotype without causing cell death.[1][4]
-
Key Limitation: Incomplete silencing and potential off-target effects. The knockdown is rarely 100%, and siRNAs can sometimes bind to and degrade unintended mRNA transcripts.[4][5]
-
-
Gene Knockout (CRISPR-Cas9): This revolutionary gene-editing tool uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break.[] The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces insertions or deletions (indels), leading to a frameshift mutation that permanently ablates gene function.[][7]
-
Primary Advantage: Definitive and permanent. A knockout provides the most unambiguous evidence by completely removing the target protein.[8] This creates a clean genetic background to test the drug's efficacy, representing the gold standard for target validation.[9]
-
Key Limitation: Time-consuming and potentially lethal if the target gene is essential. The process of generating and validating a clonal knockout cell line can take several months.
-
Our Recommendation: For robust target validation, a dual approach is often best. However, if resources are limited, CRISPR-Cas9 knockout is the preferred method for its conclusiveness. If the resulting knockout is not viable, a transient knockdown approach is a necessary and powerful alternative.
Experimental Workflow & Signaling Pathway
The overall logic is to create a cellular model that lacks Target X and then challenge it with this compound. If the drug acts through Target X, the cells lacking the target should be resistant to the drug's effects.
Hypothetical Signaling Pathway for Target X
Caption: Hypothetical signaling pathway where Target X is a key mediator of cell proliferation.
Overall Experimental Workflow
Caption: Comparative workflow for CRISPR knockout versus siRNA knockdown in drug target validation.
Detailed Protocols & Methodologies
The following protocols are designed to be self-validating by incorporating rigorous controls at every stage.
Protocol 1: CRISPR-Cas9 Mediated Knockout of Target X
This protocol aims to generate a clonal cell line with a permanent, biallelic knockout of Target X.
A. gRNA Design and Validation (In Silico & In Vitro)
-
Design: Use at least two independent online tools (e.g., Synthego, Benchling) to design 3-4 gRNAs targeting an early exon of Target X to maximize the chance of a frameshift mutation.
-
Controls:
-
In Vitro Validation (Optional but Recommended): Perform an in vitro cleavage assay by incubating purified Cas9 protein, the synthetic gRNAs, and a PCR amplicon of the target genomic region. Successful cleavage, visualized on an agarose gel, confirms the gRNA's activity.[12]
B. Delivery of CRISPR Components
-
Method: Lentiviral transduction is highly efficient for most cell lines. Co-transduce cells with a lentivirus expressing Cas9 and a separate lentivirus expressing the gRNA.
-
Procedure:
-
Plate 250,000 cells per well in a 6-well plate.
-
The next day, infect cells with lentivirus at a low multiplicity of infection (MOI) to ensure single integration events.[7]
-
Include the following experimental arms: Untransduced, Cas9-only, NTC gRNA, Positive Control gRNA, and each Target X gRNA.
-
-
Selection: 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
C. Generation of Clonal Cell Lines
-
Single-Cell Sorting: After selection, dilute the transduced cell populations to a single cell per well in 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expansion: Expand single-cell-derived colonies over several weeks. This is the most time-consuming step.
D. Validation of Knockout
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
PCR amplify the region surrounding the gRNA target site.
-
Sequence the PCR product (Sanger sequencing) and use a tool like ICE (Inference of CRISPR Edits) to deconvolute the sequencing traces and confirm the presence of indels.[13]
-
-
Protein Level Confirmation (Mandatory):
Protocol 2: siRNA-Mediated Knockdown of Target X
This protocol aims to achieve a transient, potent reduction in Target X protein levels.
A. siRNA Selection and Preparation
-
Design: Purchase at least 3-4 pre-validated siRNAs targeting different sequences of the Target X mRNA. Using a pool of siRNAs can increase knockdown efficiency and reduce off-target effects.[15]
-
Controls:
-
Preparation: Reconstitute lyophilized siRNAs in RNase-free water to a stock concentration of 20-50 µM.[15]
B. Transfection
-
Optimization: The key to successful knockdown is efficient delivery. Optimize the siRNA concentration (typically 5-50 nM) and the amount of lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) for your specific cell line.
-
Procedure:
-
Plate cells so they are 50-75% confluent at the time of transfection.[16]
-
Dilute siRNA and the transfection reagent separately in serum-free media (e.g., Opti-MEM).[16]
-
Combine the diluted components to allow for complex formation (approx. 15-20 minutes).[16]
-
Add the siRNA-lipid complexes to the cells and incubate.
-
C. Validation of Knockdown
-
Time Course: Harvest cells at various time points post-transfection (e.g., 24, 48, 72 hours) to determine the point of maximal knockdown.
-
mRNA Level Analysis (qPCR):
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the relative abundance of Target X mRNA compared to a housekeeping gene. Expect to see >70% reduction in mRNA levels.[17]
-
-
Protein Level Analysis (Western Blot):
The Definitive Experiment: Pharmacological Challenge
Once you have validated your knockout or knockdown system, the final step is to test the central hypothesis.
-
Experimental Setup: Plate the following cell lines:
-
Wild-Type (WT)
-
Negative Control (NTC gRNA clone for KO; scrambled siRNA for KD)
-
Target X Knockout Clone (or Knockdown population)
-
-
Dose-Response Treatment: Treat each cell line with a range of concentrations of this compound (e.g., 8-point, 3-fold serial dilution) and a vehicle control (e.g., DMSO).
-
Phenotypic Readout: After an appropriate incubation period (e.g., 72 hours), measure the anti-proliferative effect using a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability versus drug concentration for each cell line and calculate the IC50 value (the concentration of drug that inhibits 50% of the biological response).
Data Interpretation: Building a Self-Validating Conclusion
Your data, when summarized, should tell a clear and compelling story. A successful experiment will demonstrate a significant rightward shift in the dose-response curve for the Target X knockout or knockdown cells.
Table 1: Expected Outcomes from Validation Experiments
| Validation Method | Wild-Type Cells | Negative Control Cells | Target X KO/KD Cells | Expected Result for Confirmation |
| Target X mRNA (qPCR) | 100% | ~100% | <30% | Significant mRNA reduction |
| Target X Protein (WB) | ++++ | ++++ | - | Protein is ablated or reduced |
Table 2: Hypothetical Results of Pharmacological Challenge
| Cell Line | IC50 of this compound | Interpretation |
| Wild-Type | 1 µM | Baseline sensitivity to the compound. |
| Negative Control | 1.2 µM | Confirms that the gene editing/transfection process itself does not cause resistance. |
| Target X KO/KD | >50 µM | Strong evidence: Loss of the target confers resistance to the compound. |
A >10-fold shift in IC50 between control and KO/KD cells is typically considered strong evidence that the compound's primary mechanism of action is through the specified target. This result, built upon the foundation of rigorously controlled genetic experiments, provides the authoritative grounding needed to advance a drug development program.
References
- Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification.
- Creative Biogene. (n.d.). Principle, mechanism, and application of siRNA knockdown in gene silencing.
- Sigma-Aldrich. (n.d.). Validating CRISPR/Cas9-mediated Gene Editing.
- ResearchGate. (2018). Best CRISPR Control?.
- Gasiunas, G., & Siksnys, V. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI.
- National Institutes of Health (NIH). (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- Synthego. (2025). Ensure Proper Controls in Your CRISPR Experiments.
- National Institutes of Health (NIH). (n.d.). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells.
- Biocompare. (2022). Target Validation with CRISPR.
- Horizon Discovery. (n.d.). Effective controls for gene editing.
- EditCo Bio. (2025). CRISPR Confidence: The Power of Controls in Genome Editing.
- BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
- Danaher Life Sciences. (n.d.). CRISPR Controls: Positive & Negative Control.
- HUABIO. (n.d.). Knockout vs. Knockdown.
- Nimc. (2026). SiRNA Knockdown: A Simple Protocol Guide.
- Benchchem. (n.d.). Minimizing Off-Target Effects in Experimental Design.
- The Biotechnology Journal. (2024). Knockdown v/s Knockout.
- Patsnap Synapse. (2025). What Is Gene Knockout vs Knockdown?.
- National Institutes of Health (NIH). (n.d.). Knockdown of Target Genes by siRNA In Vitro.
- STAR Protocols. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia.
- LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.
- National Institutes of Health (NIH). (2024). Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo.
- The Cornell Healthcare Review. (2025). Knockdown vs Knockout: Efficacy and Safety of RNAi.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
- American Chemical Society. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders.
- PubChem. (n.d.). 5-Methylindolin-2-one.
- PubMed. (2022). Discovery of hit compounds for methyl-lysine reader proteins from a target class DNA-encoded library.
- SpringerLink. (n.d.). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2.
- PubChem. (n.d.). 1-[(1S)-5-hydroxy-1-methyl-1,2-dihydrobenzo[e]indol-3-yl]hexan-1-one.
- Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.
- ChemicalBook. (n.d.). 5-hydroxy-6-Methylindolin-2-one.
- National Institutes of Health (NIH). (n.d.). 5-Bromo-1-methylindolin-2-one.
- ResearchGate. (2006). Small-Molecule Inhibitors of the MDM2-p53 Protein−Protein Interaction Based on an Isoindolinone Scaffold.
Sources
- 1. What Is Gene Knockout vs Knockdown? [synapse.patsnap.com]
- 3. Knockdown v/s Knockout [thebiotechnologyjournal.blogspot.com]
- 4. cornellhealthcarereview.org [cornellhealthcarereview.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. huabio.com [huabio.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective controls for gene editing [horizondiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. synthego.com [synthego.com]
- 14. licorbio.com [licorbio.com]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vault.nimc.gov.ng [vault.nimc.gov.ng]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-1-methylindolin-2-one: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Hydroxy-1-methylindolin-2-one, a compound frequently utilized in drug development and chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
I. Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.[1][2]
-
Skin and Body Protection: A lab coat and closed-toe shoes are necessary to protect against skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Hazard Summary Table:
Based on data from structurally similar compounds, the potential hazards are summarized below. It is crucial to treat this compound as if it possesses these characteristics to ensure the highest level of safety.
| Hazard Type | Potential Classification | GHS Statement | Rationale |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on data for similar indole compounds.[2][3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for similar indole compounds.[2][3][4] |
| Acute Toxicity (Oral) | Potential | H302: Harmful if swallowed | A common characteristic of many indole derivatives.[3] |
| STOT SE 3 | Potential | H335: May cause respiratory irritation | Based on data for similar indole compounds.[3] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure
II. Waste Segregation and Collection Protocol
Proper segregation is the foundational step in compliant chemical waste management.[5] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Experimental Protocol: Waste Collection
-
Waste Determination: Classify this compound waste as hazardous.[5][6] This is a critical step in ensuring it is managed according to the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Container Selection:
-
Waste Segregation:
-
Crucially, do not mix this compound waste with incompatible materials. While specific incompatibility data is limited, strong oxidizing agents are listed as incompatible with related indole compounds.[2][9]
-
Avoid mixing with other chemical waste streams unless their compatibility has been definitively confirmed.[5]
-
-
Labeling:
III. Storage and Disposal Procedures
The storage of hazardous waste is strictly regulated to minimize risks within the laboratory.
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][10]
-
The SAA should be clearly marked with hazardous waste signage.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[5][8] This is a common point of non-compliance and can lead to employee exposure and regulatory violations.[8]
Disposal Workflow:
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [11] This compound is likely to be harmful to aquatic life, and such disposal is a serious regulatory violation.
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal contractor.[2][4][9]
-
Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the collection and disposal of chemical waste.[12] Contact them to schedule a pickup.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as described in Section I.
-
Containment:
-
Cleanup: Collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
V. Regulatory Compliance
All procedures for the disposal of this compound must comply with federal, state, and local regulations.[5][6] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave".[7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines safe handling and disposal procedures.[14][15][16]
Your institution is required to have a Chemical Hygiene Plan (CHP) and provide training on its contents.[12][15] This plan will detail the specific procedures for hazardous waste disposal at your facility. Always refer to your institution-specific guidelines in conjunction with this document.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]
-
SAFETY DATA SHEET - 8-Hydroxy-2-methylquinoline. Thermo Fisher Scientific. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. The National Academies of Sciences, Engineering, and Medicine. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. pfw.edu [pfw.edu]
- 9. fishersci.com [fishersci.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. neogen.com [neogen.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. osha.gov [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Mastering the Safe Handling of 5-Hydroxy-1-methylindolin-2-one: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for the handling of 5-Hydroxy-1-methylindolin-2-one, a compound of interest in contemporary research. As your partner in scientific discovery, we aim to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work can proceed with the utmost confidence and safety.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
This guide is constructed on the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that all procedural recommendations are designed to minimize risk at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance to a broad range of substances. Double-gloving is recommended when handling the pure solid or concentrated solutions to prevent exposure in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles | Essential for protecting the eyes from dust particles and potential splashes of solutions containing the compound. |
| Body Protection | Long-sleeved laboratory coat | Protects the skin from accidental contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked.
Handling and Use: A Step-by-Step Protocol
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Pre-use Check: Before handling, ensure that all necessary PPE is readily available and in good condition. Also, verify the location and functionality of the nearest safety shower and eyewash station.
-
Weighing the Compound:
-
Perform all weighing operations of the solid compound within a chemical fume hood or a balance enclosure to contain any airborne dust.
-
Use a disposable weighing boat to prevent cross-contamination.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed to prevent the generation of aerosols.
-
-
Post-handling Decontamination:
-
Thoroughly clean the work area with an appropriate solvent and then with soap and water.
-
Wipe down all equipment used with a damp cloth.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step in the handling process. All chemical waste must be managed in accordance with local, state, and federal regulations.[4][5]
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling of Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in solution.
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and your institution's EHS office.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency response personnel.[2]
-
Visual Workflow for Safe Handling
Sources
- 1. cdc.gov [cdc.gov]
- 2. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 3. site.unibo.it [site.unibo.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
